molecular formula C28H43NO6 B1196079 Borrelidin

Borrelidin

カタログ番号: B1196079
分子量: 489.6 g/mol
InChIキー: OJCKRNPLOZHAOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Borrelidin is a potent 18-membered macrolide antibiotic first isolated from Streptomyces rochei that functions as a highly effective and selective inhibitor of threonyl-tRNA synthetase (ThrRS) . Its mechanism involves simultaneously occupying the amino acid, ATP, and tRNA binding sites within the ThrRS catalytic domain, thereby blocking protein synthesis . This potent inhibition of translation underpins its diverse bioactivities, making it a valuable tool for researching angiogenesis, cancer, and infectious diseases . In cancer research, this compound exhibits potent anti-angiogenic properties, inducing apoptosis in capillary endothelial cells and inhibiting capillary formation with an IC50 of 0.8 nM in a rat aorta model . It also suppresses growth and induces apoptosis in malignant acute lymphoblastic leukemia cells . Furthermore, studies indicate its potential as a dual-target agent for Alzheimer's disease research, demonstrating an ability to dissociate insoluble amyloid-β and tau aggregates . Beyond oncology and neurology, this compound shows promising broad-spectrum antimicrobial activity. It possesses effective antimalarial properties in vitro and in vivo, with activity against drug-resistant strains of P. falciparum . Its antifungal and antibacterial activities are also well-documented, with the unique cyano moiety at C12 being critical for its potent biological effects . This product is intended for research purposes only and is not for human or veterinary use.

特性

IUPAC Name

2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKRNPLOZHAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7184-60-3
Record name Borrelidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Borrelidin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical architecture of borrelidin, a potent and structurally complex 18-membered macrolide antibiotic. This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-angiogenic, anti-malarial, and antimicrobial properties.[1] This guide will focus on the molecule's intricate structural features, stereochemical configuration, and the experimental methodologies used for its characterization.

Chemical Structure

This compound was first isolated from Streptomyces rochei in 1949.[1] Its chemical structure was later elucidated, revealing a unique 18-membered macrolide ring.[1] The molecule is characterized by several key structural features: a conjugated diene system, a distinctive cyclopentane carboxylic acid side chain, and a rare nitrile moiety at the C12 position.[1][2]

The molecular formula of this compound is C28H43NO6, and it has a molecular weight of approximately 489.7 g/mol .[3][4]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The complex structure of this compound contains multiple stereocenters and geometric isomers, which are critical for its biological activity.

2.1. Absolute Configuration

The absolute configuration of this compound was definitively confirmed using X-ray crystallography.[1] This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[5] The IUPAC name, which includes the stereochemical descriptors, is (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid.[4]

The stereochemistry at the chiral centers is as follows:

  • Cyclopentane Ring: 1R, 2R

  • Macrolide Ring: 2S, 8R, 9S, 11R, 13S, 15S, 16S

2.2. Geometric Isomerism

This compound possesses a conjugated diene system within its macrolide ring. The geometry of these double bonds has been determined to be:

  • C4-C5 double bond: E (trans) configuration

  • C6-C7 double bond: Z (cis) configuration[4]

Quantitative Data

3.1. Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H43NO6[3][4]
Molecular Weight489.7 g/mol [3]
CAS Number7184-60-3[3][4]

3.2. Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation.[6] The assignment of ¹H and ¹³C NMR signals for this compound confirms its complex structure. Below is a summary of reported NMR data.

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1172.9 (-OCO)-
270.0-
373.2-
4-6.13-6.74
5-6.13-6.74
6-6.13-6.74
7--
8--
9--
10--
1176.3-
12--
13--
14--
15--
16--
17--
18179.9 (-COOH)-
CN116.0-
Aliphatics-0.73-2.62

Note: This table represents a compilation of key signals as reported in the literature.[7] For complete and detailed assignments, referring to the primary literature is recommended.

3.3. Biological Activity

This compound's primary mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[8][9] It acts as a noncompetitive, tight-binding inhibitor.[9]

Target EnzymeOrganismInhibition Constant (Ki)
Threonyl-tRNA SynthetaseE. coli~4 nM
Threonyl-tRNA SynthetaseHuman~7 nM

Source: Biochemical studies have demonstrated these Ki values in vitro.[8]

Experimental Protocols

4.1. Isolation of this compound

This compound is a secondary metabolite produced by several species of Streptomyces.[4][10] The general protocol for its isolation involves:

  • Fermentation: Culturing a this compound-producing strain (e.g., Streptomyces rochei) in a suitable liquid medium under optimal conditions for metabolite production.

  • Extraction: Separating the mycelium from the culture broth. The active compound is then extracted from both the filtrate and the mycelium using an organic solvent like ethyl acetate.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Characterization: The purified compound's identity is confirmed using spectroscopic methods like NMR, mass spectrometry, and comparison with known standards.

4.2. Structural Elucidation: X-ray Crystallography

The definitive determination of this compound's absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.[1]

  • Crystallization: The first and often most challenging step is to grow high-quality, single crystals of the purified this compound. This involves slowly evaporating a solution of the compound in a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[5] The intensities and positions of these spots are meticulously recorded by a detector.[5]

  • Structure Solution: The diffraction data is processed to generate an electron density map of the molecule within the crystal lattice.[11]

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data, yielding the final, highly accurate three-dimensional structure.[11]

4.3. Biological Assay: ThrRS Inhibition Assay

The inhibitory activity of this compound against threonyl-tRNA synthetase is commonly measured using an ATP-PPi exchange assay.

  • Reaction Mixture: A reaction mixture is prepared containing the ThrRS enzyme, L-threonine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and allowed to proceed for a set time at a specific temperature. The reaction is then stopped, typically by adding an acid.

  • Quantification: The amount of [³²P]ATP formed is quantified. The radiolabeled ATP binds to activated charcoal, while the free [³²P]PPi does not. The radioactivity of the charcoal is measured using a scintillation counter.

  • Data Analysis: The rate of ATP formation is plotted against the inhibitor concentration to determine the IC₅₀ or Ki value, quantifying the potency of this compound.

Pathways and Workflows

5.1. Mechanism of Action: Inhibition of Protein Synthesis

This compound targets ThrRS, which is responsible for attaching the amino acid threonine to its corresponding tRNA. This is a critical step in protein synthesis. By inhibiting this enzyme, this compound effectively halts protein production, leading to its antimicrobial and cytotoxic effects.

Mechanism_of_Action cluster_process Protein Synthesis Threonine Threonine ThrRS Threonyl-tRNA synthetase (ThrRS) Threonine->ThrRS ATP ATP ATP->ThrRS Aminoacyl_tRNA Threonyl-tRNA ThrRS->Aminoacyl_tRNA  attaches Threonine to tRNA-Thr tRNA_Thr tRNA-Thr tRNA_Thr->ThrRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->ThrRS inhibits

Caption: this compound's inhibition of Threonyl-tRNA synthetase (ThrRS).

5.2. Natural Product Discovery Workflow

The discovery and characterization of a natural product like this compound follow a well-established scientific workflow.

Workflow A Isolation & Culturing (e.g., Streptomyces sp.) B Fermentation & Extraction A->B C Bioassay Screening (e.g., Antimicrobial) B->C D Purification (Chromatography, HPLC) C->D E Structure Elucidation (NMR, MS) D->E F Stereochemistry (X-ray Crystallography) E->F G Biological Characterization (Mechanism of Action) F->G

Caption: General workflow for natural product discovery.

References

An In-depth Technical Guide to the Borrelidin Biosynthesis Pathway in Streptomyces rochei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the borrelidin biosynthesis pathway in Streptomyces rochei, the original producer of this potent macrolide antibiotic. This compound exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-angiogenic properties, making its biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on its synthesis, outlines key experimental protocols, and visualizes the intricate molecular pathways involved.

The this compound Biosynthetic Gene Cluster in Streptomyces rochei

The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster, which is highly conserved across producing Streptomyces species, including S. rochei and the well-studied S. parvulus. The core of this cluster is comprised of six large, modular Type I PKS genes (borA1-A6) responsible for the assembly of the macrolide backbone. Flanking these PKS genes are a suite of tailoring enzymes, regulatory genes, and genes responsible for the biosynthesis of the unusual cyclopentane carboxylic acid starter unit.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Proposed Functions

GeneProposed Function
PKS Genes
borA1Loading module; incorporates the trans-cyclopentane-1,2-dicarboxylic acid starter unit.
borA2Module 1 of the PKS; incorporates a malonyl-CoA extender unit and contains a ketoreductase (KR) domain.
borA3Modules 2 and 3 of the PKS; incorporate malonyl-CoA and methylmalonyl-CoA, respectively. Contains KR and dehydratase (DH) domains.
borA4Module 4 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains a KR domain.
borA5Module 5 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains KR and DH domains.
borA6Module 6 of the PKS; incorporates a malonyl-CoA extender unit, contains a KR domain, and a thioesterase (TE) domain for polyketide chain release.
Starter Unit Biosynthesis Genes
borC-H, borL-NA suite of enzymes proposed to be involved in the biosynthesis of the trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA) starter unit from a primary metabolite precursor.
Nitrile Formation Genes
borICytochrome P450 monooxygenase; catalyzes the initial oxidation of the C-12 methyl group of the polyketide intermediate.[1]
borJAminotransferase; involved in the conversion of the oxidized methyl group to an amino group.[1]
borKDehydrogenase; believed to participate in the final steps of nitrile group formation.[1]
Regulatory and Resistance Genes
borOPutative regulatory protein (e.g., a transcriptional regulator) that may control the expression of the this compound biosynthetic genes.
borPProposed transporter protein, potentially involved in the export of this compound, contributing to self-resistance.
borRPutative resistance gene, possibly encoding a modified target enzyme (e.g., threonyl-tRNA synthetase) that is less sensitive to this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and a series of tailoring enzymes.

Assembly of the Polyketide Backbone

The process begins with the loading of the starter unit, trans-cyclopentane-1,2-dicarboxylic acid, onto the loading module of the PKS, encoded by borA1. The polyketide chain is then elongated through the sequential addition of three malonyl-CoA and four methylmalonyl-CoA extender units by the six PKS modules. The specific domains within each module (ketosynthase, acyltransferase, ketoreductase, dehydratase, and acyl carrier protein) dictate the structure of the growing polyketide chain. The final module, encoded by borA6, contains a thioesterase domain that catalyzes the release and macrolactonization of the completed polyketide chain, forming the 18-membered macrolide ring of pre-borrelidin.

Formation of the Nitrile Moiety

A key and unusual feature of this compound is its nitrile group at C-12. This functionality is installed post-PKS modification of a methyl group derived from a methylmalonyl-CoA extender unit.[1] This transformation is a three-step enzymatic cascade:

  • Oxidation: The cytochrome P450 monooxygenase, BorI, hydroxylates the C-12 methyl group.[1]

  • Amination: The aminotransferase, BorJ, converts the resulting hydroxymethyl group into an aminomethyl group.[1]

  • Dehydrogenation: The dehydrogenase, BorK, is proposed to catalyze the final conversion of the amino group to the nitrile.[1]

The intermediate with the aminomethyl group is known as this compound B.

borrelidin_biosynthesis starter trans-Cyclopentane- 1,2-dicarboxylic acid pks BorA1-A6 (Type I PKS) starter->pks extender1 3 x Malonyl-CoA extender1->pks extender2 4 x Methylmalonyl-CoA extender2->pks pre_this compound Pre-borrelidin (C-12 Methyl) pks->pre_this compound Thioesterase oxidized_intermediate C-12 Hydroxymethyl Intermediate pre_this compound->oxidized_intermediate BorI (P450) amino_intermediate This compound B (C-12 Aminomethyl) oxidized_intermediate->amino_intermediate BorJ (Aminotransferase) This compound This compound (C-12 Nitrile) amino_intermediate->this compound BorK (Dehydrogenase)

Figure 1: The core biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound in Streptomyces rochei is influenced by various factors, including culture medium composition and the presence of metabolic precursors or inhibitors.

Table 2: Quantitative this compound Production Data in Streptomyces rochei

Strain / ConditionThis compound Titer (mg/L)Fold ChangeReference
S. rochei MB037 (Wild Type) in RA medium~5.2-(Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2]
+ Potassium Ferricyanide~11.9~2.3x(Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2]
+ Potassium Ferricyanide + 50 mM trans-1,2-CBDA~20.2~3.9x(Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2]
+ Adsorbent Resin~27.6~5.3x(Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2]
S. rochei JK1 in GSM mediumNot specified-(this compound-producing and root-colonizing Streptomyces rochei is a potent biopesticide for two soil-borne oomycete-caused plant diseases)[3]
S. rochei VL-16 in optimized mediumNot specified-(a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Gene Knockout in Streptomyces rochei via CRISPR-Cas9

This protocol describes the generation of a targeted gene deletion mutant in S. rochei using a CRISPR-Cas9-based system.

Workflow Diagram

gene_knockout_workflow design 1. Design sgRNA and Homology Arms construct 2. Assemble CRISPR Plasmid design->construct transform 3. Transform E. coli construct->transform conjugate 4. Conjugate into S. rochei transform->conjugate select 5. Select Exconjugants conjugate->select screen 6. Screen for Deletion select->screen verify 7. Sequence Verify Mutant screen->verify

Figure 2: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology

  • Design of sgRNA and Homology Arms:

    • Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring a downstream protospacer adjacent motif (PAM) sequence (NGG).

    • Design 1.5-2.0 kb homology arms flanking the target gene.

  • Construction of the CRISPR-Cas9 Plasmid:

    • Synthesize the sgRNA and clone it into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

    • Amplify the homology arms from S. rochei genomic DNA and clone them into the sgRNA-containing vector.

  • Transformation of E. coli :

    • Transform the final CRISPR-Cas9 construct into a suitable E. coli strain for plasmid propagation (e.g., DH5α) and then into a donor strain for conjugation (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain and S. rochei recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

    • Incubate the plates at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. rochei exconjugants carrying the CRISPR-Cas9 plasmid.

  • Screening for Deletion Mutants:

    • Isolate individual exconjugant colonies and grow them on non-selective medium to allow for plasmid curing.

    • Screen for the desired deletion by colony PCR using primers flanking the target gene.

  • Verification of the Mutant:

    • Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

Bioconversion of 12-desnitrile-12-methyl-borrelidin

This protocol describes the biotransformation of a biosynthetic intermediate to this compound using a mutant strain of Streptomyces.

Methodology

  • Preparation of the Bioconversion Strain:

    • Use a mutant strain of a this compound producer that is blocked in the biosynthesis of the starter unit but has the downstream pathway intact. Alternatively, a heterologous host expressing the necessary tailoring enzymes can be used.

  • Culture Growth:

    • Grow the bioconversion strain in a suitable liquid medium to a high cell density.

  • Substrate Feeding:

    • Add a solution of 12-desnitrile-12-methyl-borrelidin (the substrate) to the culture.

  • Incubation:

    • Continue to incubate the culture under optimal conditions for this compound production.

  • Extraction and Analysis:

    • After a set incubation period, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence of this compound using HPLC and mass spectrometry.

Regulatory Network of this compound Biosynthesis

The regulation of secondary metabolite production in Streptomyces is complex and often involves a hierarchical network of regulatory proteins, including two-component systems that respond to environmental and physiological signals. While the specific regulatory pathway for this compound biosynthesis in S. rochei has not been fully elucidated, a putative model can be proposed based on known regulatory mechanisms in Streptomyces.

It is likely that a pathway-specific regulator, such as the one encoded by the borO gene, directly controls the transcription of the other bor genes. The activity of this regulator is likely influenced by global regulators, such as two-component systems, which in turn respond to nutritional signals like phosphate or nitrogen availability.

borrelidin_regulation signals Nutritional Signals (e.g., Phosphate, Nitrogen) tcs Two-Component Systems (e.g., PhoR/PhoP) signals->tcs Sensing global_reg Global Regulators tcs->global_reg Phosphorylation Cascade pathway_reg Pathway-Specific Regulator (e.g., BorO) global_reg->pathway_reg Transcriptional Activation/Repression bor_cluster This compound Biosynthetic Gene Cluster pathway_reg->bor_cluster Direct Binding This compound This compound bor_cluster->this compound Biosynthesis

Figure 3: A putative regulatory cascade for this compound biosynthesis.

This guide provides a detailed overview of the current understanding of this compound biosynthesis in Streptomyces rochei. Further research is needed to fully elucidate the functions of all genes in the cluster, the precise kinetic parameters of the enzymes, and the intricate regulatory networks that govern the production of this remarkable natural product. The information and protocols presented here serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Biological Activities of Borrelidin Beyond Antibacterial Effects

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Borrelidin, an 18-membered macrolide polyketide isolated from Streptomyces rochei, is a potent and specific inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2] While initially recognized for its antibacterial properties, its biological activities are far more extensive.[3] This document provides an in-depth technical overview of this compound's significant anti-angiogenic, anti-cancer, and anti-malarial activities. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring this compound and its analogues as potential therapeutic agents.

Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The majority of this compound's biological effects stem from its potent and selective inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its cognate tRNA during protein synthesis.[2][4] this compound acts as a noncompetitive inhibitor with respect to both threonine and ATP.[5][6] It binds to a hydrophobic pocket adjacent to the active site of the enzyme.[6][7] This inhibition leads to an accumulation of uncharged tRNAThr, triggering a cellular amino acid starvation response and disrupting protein synthesis, which profoundly impacts highly proliferative cells such as endothelial cells, cancer cells, and parasites.[8]

Anti-Angiogenic Activities

This compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels.[3][9] It not only prevents the formation of new capillary tubes but can also induce the collapse of pre-formed vascular networks by inducing apoptosis in the endothelial cells.[9][10] This activity is observed at very low nanomolar concentrations.

Quantitative Data: Anti-Angiogenic Potency
Assay TypeSystemIC50 ValueReference
Capillary Tube Formation InhibitionRat Aorta Matrix Culture0.8 nM[1][9]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specified, but potent inhibition observed[10]
Signaling Pathways in Angiogenesis Inhibition

This compound's anti-angiogenic effects are mediated through at least two distinct mechanisms: one dependent on ThrRS inhibition and another that is independent of it.[10]

  • ThrRS-Dependent Pathway: Inhibition of ThrRS reduces protein synthesis, which is critical for the high proliferation rate of endothelial cells required for angiogenesis. Supplementing with high concentrations of threonine can partially reverse this anti-proliferative effect.[10]

  • ThrRS-Independent Pathway: this compound induces apoptosis in endothelial cells through a pathway that cannot be rescued by threonine.[10] This process involves the activation of initiator caspase-8 and executioner caspase-3, leading to programmed cell death.[10]

G cluster_main This compound's Dual Anti-Angiogenic Mechanisms cluster_thrrs ThrRS-Dependent Pathway cluster_caspase ThrRS-Independent Pathway This compound This compound thrrs Threonyl-tRNA Synthetase (ThrRS) This compound->thrrs Inhibits caspase8 Caspase-8 Activation This compound->caspase8 protein_synthesis Protein Synthesis Inhibition thrrs->protein_synthesis proliferation Endothelial Cell Proliferation Inhibition protein_synthesis->proliferation angiogenesis_inhibition1 Suppression of New Vessel Formation proliferation->angiogenesis_inhibition1 threonine High Threonine Concentration threonine->thrrs Partially Rescues caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Endothelial Cell Apoptosis caspase3->apoptosis angiogenesis_inhibition2 Collapse of Formed Capillaries apoptosis->angiogenesis_inhibition2

Caption: Dual mechanisms of this compound's anti-angiogenic action.

Experimental Protocols
  • Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®). Anti-angiogenic compounds inhibit this process.[11][12]

  • Materials: HUVECs, endothelial cell growth medium, basement membrane extract, 96-well plates, this compound stock solution, Calcein-AM for visualization.

  • Procedure:

    • Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.

    • Seed the cells onto the solidified matrix at a density of 1-2 x 104 cells per well.

    • Incubate at 37°C, 5% CO2 for 4-18 hours.

    • Visualize the tube network using a phase-contrast microscope.

    • For quantification, stain cells with Calcein-AM and capture images. Analyze parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software.

  • Principle: An ex vivo assay where a cross-section of a rat aorta is embedded in a collagen matrix. In response to angiogenic factors, microvessels sprout from the explant. The effect of inhibitory compounds on this sprouting can be quantified.[9][12]

  • Materials: Thoracic aortas from rats, serum-free medium, collagen gel, culture supplements, this compound, 24-well plates.

  • Procedure:

    • Excise thoracic aortas from euthanized rats and clean them of periadventitial fat.

    • Slice the aortas into 1 mm thick rings.

    • Place a layer of collagen gel in each well of a 24-well plate and allow it to set.

    • Place one aortic ring in the center of each well and cover with a second layer of collagen gel.

    • After the gel sets, add culture medium with different concentrations of this compound or vehicle control.

    • Incubate for 7-10 days, replacing the medium every 2-3 days.

    • Quantify the extent of microvessel outgrowth from the ring using microscopy and image analysis software.

Anti-Cancer Activities

This compound exhibits significant anti-proliferative and pro-apoptotic activity against various cancer cell lines, with notable efficacy in hematological malignancies like acute lymphoblastic leukemia (ALL) and solid tumors such as hepatocellular carcinoma (HCC).[2][13]

Quantitative Data: Anti-Cancer Potency
Cell LineCancer TypeIC50 ValueReference
Jurkat, CEMAcute Lymphoblastic Leukemia (ALL)50 ng/mL[2][8]
HepG2, SMMC7721Hepatocellular Carcinoma (HCC)Not specified, but potent inhibition observed[13]
MDA-MB-231Metastatic Breast CancerSensitive at low nM concentrations[14]
HL60LeukemiaDecreased sensitivity (associated with high Bcl-2)[14]
Signaling Pathways in Cancer Inhibition

The primary anti-cancer mechanism involves inducing a nutritional stress response via ThrRS inhibition. This activates the General Control Nonderepressible 2 (GCN2) kinase pathway .[2]

  • GCN2 Pathway in ALL: this compound-mediated inhibition of ThrRS leads to the accumulation of uncharged tRNA. This is sensed by GCN2 kinase, which becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation globally reduces protein synthesis but selectively increases the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of pro-apoptotic proteins like CHOP. This cascade results in G1 phase cell cycle arrest and apoptosis.[2]

  • MAPK Pathway in HCC: In hepatocellular carcinoma cells, this compound's anti-tumor effects have been linked to the activation of the MAPKs signaling pathway. It also induces G0/G1 cell cycle arrest by downregulating cyclins (D1, D3, E1) and CDKs (2, 4, 6) while upregulating p21.[13] Furthermore, it inhibits migration and invasion by suppressing the expression of matrix metalloproteinases MMP-2 and MMP-9.[13]

G cluster_main This compound-Induced GCN2 Stress Response Pathway in Cancer Cells This compound This compound thrrs ThrRS This compound->thrrs Inhibits trna Accumulation of Uncharged tRNA-Thr thrrs->trna gcn2 GCN2 Kinase Activation trna->gcn2 eif2a eIF2α Phosphorylation gcn2->eif2a atf4 ATF4 Translation (Upregulated) eif2a->atf4 chop CHOP Induction atf4->chop arrest G1 Cell Cycle Arrest chop->arrest apoptosis Apoptosis chop->apoptosis

References

Borrelidin: A Potent Anti-Angiogenic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has emerged as a powerful anti-angiogenic agent with significant potential in cancer chemotherapy and other angiogenesis-dependent diseases. Its multifaceted mechanism of action, targeting key cellular processes in endothelial cells, distinguishes it from other angiogenesis inhibitors. This technical guide provides an in-depth overview of this compound's anti-angiogenic properties, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. The inhibition of angiogenesis is, therefore, a key therapeutic strategy. This compound has been identified as a potent inhibitor of this process, demonstrating efficacy in various in vitro, ex vivo, and in vivo models.[1][2] This guide will delve into the technical details of this compound's anti-angiogenic activity to support further research and drug development efforts.

Mechanisms of Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects through at least three distinct and potent mechanisms:

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching threonine to its cognate tRNA during protein synthesis.[3][4] By non-competitively inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, triggering a cellular stress response that ultimately inhibits protein synthesis and suppresses endothelial cell proliferation and migration.[3][4] This targeted inhibition is a key contributor to its anti-angiogenic and cytotoxic effects.

Induction of Endothelial Cell Apoptosis via Caspase Activation

This compound is a potent inducer of apoptosis, or programmed cell death, in endothelial cells.[5][6] This process is mediated through the activation of the caspase cascade, specifically involving the initiator caspase-8 and the executioner caspase-3.[5][7][8] Activation of this pathway leads to the systematic dismantling of the endothelial cell, contributing to the disruption of established capillary networks and the inhibition of new vessel formation.[1][5]

Modulation of Vascular Endothelial Growth Factor (VEGF) Alternative Splicing

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. The VEGF gene undergoes alternative splicing to produce a family of isoforms with either pro-angiogenic (VEGFxxx) or anti-angiogenic (VEGFxxxb) properties.[9][10][11][12] this compound has been shown to modulate this splicing process, favoring the production of the anti-angiogenic VEGFxxxb isoforms.[13][14][15] This shift in the VEGF isoform ratio contributes to an anti-angiogenic microenvironment.

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize the quantitative data on this compound's efficacy in various anti-angiogenic assays.

Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound

AssayCell Type/ModelParameterIC50 ValueReference
Capillary Tube FormationRat Aorta Matrix CultureInhibition of Tube Formation0.8 nM[1][2]
Cell ProliferationAcute Lymphoblastic Leukemia (ALL) Cell LinesInhibition of Proliferation50 ng/mL[16]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-80 µL of Matrigel, ensuring even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate growth medium and seed them onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

  • Treatment: Add this compound at desired concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Quantification: Visualize and photograph the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[17]

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and matrix interactions.[18]

Protocol:

  • Aorta Excision and Preparation: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or fibrin gel within a 48-well plate.

  • Treatment: Add this compound at desired concentrations to the culture medium.

  • Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings using a microscope. The angiogenic response can be quantified by measuring the number and length of the sprouting vessels.[19][20][21]

In Vivo Matrigel Plug Assay

This in vivo assay assesses angiogenesis in a living organism.

Protocol:

  • Matrigel Preparation: Mix growth factor-reduced Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) and the desired concentration of this compound on ice.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.

  • Incubation: After 7-14 days, euthanize the mouse and excise the Matrigel plug.

  • Analysis: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experimental assays.

Signaling Pathways

Borrelidin_Mechanism_of_Action cluster_ThrRS ThrRS Inhibition Pathway cluster_Apoptosis Apoptosis Induction Pathway cluster_VEGF VEGF Splicing Modulation Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Uncharged_tRNA->Protein_Synthesis_Inhibition Cell_Proliferation_Inhibition Suppression of Endothelial Cell Proliferation & Migration Protein_Synthesis_Inhibition->Cell_Proliferation_Inhibition Borrelidin_Apop This compound Caspase8 Caspase-8 Borrelidin_Apop->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Endothelial Cell Apoptosis Caspase3->Apoptosis Borrelidin_VEGF This compound VEGF_pre_mRNA VEGF pre-mRNA Borrelidin_VEGF->VEGF_pre_mRNA Modulates Splicing Pro_Angiogenic_VEGF Pro-angiogenic VEGFxxx Isoforms VEGF_pre_mRNA->Pro_Angiogenic_VEGF Inhibits production of Anti_Angiogenic_VEGF Anti-angiogenic VEGFxxxb Isoforms VEGF_pre_mRNA->Anti_Angiogenic_VEGF Promotes production of

Figure 1: Mechanisms of this compound's Anti-Angiogenic Action.

Experimental Workflows

Experimental_Workflows cluster_Tube_Formation Endothelial Cell Tube Formation Assay Workflow cluster_Aortic_Ring Rat Aortic Ring Assay Workflow cluster_Matrigel_Plug In Vivo Matrigel Plug Assay Workflow Start_TF Coat wells with Matrigel Seed_Cells_TF Seed Endothelial Cells Start_TF->Seed_Cells_TF Add_Borrelidin_TF Add this compound Seed_Cells_TF->Add_Borrelidin_TF Incubate_TF Incubate (4-18h) Add_Borrelidin_TF->Incubate_TF Quantify_TF Quantify Tube Formation Incubate_TF->Quantify_TF Start_AR Excise and prepare aortic rings Embed_Rings Embed rings in collagen gel Start_AR->Embed_Rings Add_Borrelidin_AR Add this compound Embed_Rings->Add_Borrelidin_AR Incubate_AR Incubate (7-14 days) Add_Borrelidin_AR->Incubate_AR Quantify_AR Quantify Microvessel Outgrowth Incubate_AR->Quantify_AR Start_MP Prepare Matrigel with This compound Inject_MP Subcutaneous injection in mouse Start_MP->Inject_MP Incubate_MP Incubate (7-14 days) Inject_MP->Incubate_MP Excise_Plug Excise Matrigel plug Incubate_MP->Excise_Plug Analyze_Plug Analyze Angiogenesis Excise_Plug->Analyze_Plug

Figure 2: Workflows for Key Anti-Angiogenesis Assays.

Conclusion

This compound stands out as a potent anti-angiogenic agent with a unique, multi-pronged mechanism of action. Its ability to inhibit ThrRS, induce endothelial cell apoptosis, and modulate VEGF splicing makes it a compelling candidate for further investigation and development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the advancement of novel anti-angiogenic strategies.

References

Borrelidin and its Derivatives: A Technical Guide to their Anti-malarial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents. Borrelidin, an 18-membered macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent anti-malarial activity. This technical guide provides an in-depth overview of the anti-malarial properties of this compound and its derivatives, focusing on its mechanism of action, structure-activity relationships, and a summary of its in vitro and in vivo efficacy. While this compound itself exhibits high cytotoxicity, research into its analogues has yielded promising candidates with improved selectivity and potent anti-malarial effects.[1][2][3]

Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary anti-malarial action of this compound stems from its potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis.[4] Aminoacyl-tRNA synthetases (aaRSs) are essential for translating the genetic code by attaching the correct amino acid to its corresponding tRNA molecule.[5] In Plasmodium falciparum, a single ThrRS enzyme is uniquely targeted to both the cytoplasm and the apicoplast, a non-photosynthetic plastid vital for the parasite's survival.[4][6]

By inhibiting ThrRS, this compound effectively halts protein synthesis in both cellular compartments, leading to a rapid arrest of parasitic growth and cell death.[4] This dual targeting is advantageous as it circumvents the "delayed death" phenotype often observed with inhibitors that solely target apicoplast functions.[4][6] The inhibition of this fundamental cellular process makes aaRSs, and specifically ThrRS, a compelling target for the development of new anti-malarial drugs.[1][5][7]

Borrelidin_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cell This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) (Cytosolic & Apicoplastic) This compound->ThrRS Inhibits Aminoacylation Aminoacylation: Threonyl-tRNA(Thr) formation ThrRS->Aminoacylation Catalyzes ThrRS->Aminoacylation Inhibited by this compound Parasite_Death Parasite Death Threonine Threonine Threonine->Aminoacylation tRNA_Thr tRNA(Thr) tRNA_Thr->Aminoacylation Protein_Synthesis Protein Synthesis (Ribosome) Aminoacylation->Protein_Synthesis Enables Aminoacylation->Protein_Synthesis Blocked Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Protein_Synthesis->Parasite_Growth Blocked Parasite_Growth->Parasite_Death Leads to

Caption: Mechanism of Action of this compound in Plasmodium falciparum.

Quantitative Analysis of Anti-malarial Activity

In Vitro Efficacy and Cytotoxicity

This compound demonstrates exceptional potency against P. falciparum in laboratory settings, with a 50% inhibitory concentration (IC50) as low as 0.97 nM.[1][7] However, its clinical development has been hampered by significant cytotoxicity against human cells.[1][2] This has driven research into developing derivatives that retain potent anti-parasitic activity while exhibiting reduced toxicity. Several analogues have been synthesized and screened, with some showing a significantly improved selectivity index (the ratio of cytotoxicity to anti-malarial activity).[1]

Table 1: In Vitro Anti-malarial Activity and Cytotoxicity of this compound and Select Derivatives

CompoundP. falciparum IC50 (nM)Human Cell (HEK293T) IC50 (µM)Selectivity Index (Human IC50 / P. falciparum IC50)Reference
This compound 0.970.345356[1]
BC194 2.5>100>40,000[1]
BC195 3.2>100>31,250[1]
BC196 4.1>100>24,390[1]
BC220 10.5>100>9,524[1]
BC240 18.7>100>5,348[1]

Data extracted from Novoa et al., 2014.[1]

In Vivo Efficacy in Murine Models

Selected this compound derivatives with high selectivity were tested in vivo using mouse models of malaria (Plasmodium yoelii). These studies demonstrated that specific analogues could effectively clear the parasitic infection, leading to 100% survival rates in treated mice, comparable to the efficacy of reference drugs like chloroquine.[1] Notably, low doses of this compound (0.25 mg·kg−1·day−1) were sufficient to protect mice from lethal malaria.[8][9] An intriguing finding from these in vivo studies is that treatment with this compound or its analogues can induce a protective immune response, preventing reinfection upon subsequent challenges.[8][9][10]

Table 2: In Vivo Efficacy of Select this compound Derivatives in P. yoelii-Infected Mice

CompoundDose (mg/kg/day)Mean Parasitemia on Day 4 (%)Survival Rate (%)Reference
This compound 0.25<1100[1]
BC194 6<1100[1]
BC195 6<1100[1]
BC196 6<1100[1]
BC220 6<1100[1]
BC240 6<1100[1]
Chloroquine 6<1100[1]
Untreated -~250[1]

Data adapted from Novoa et al., 2014.[1]

Experimental Protocols and Methodologies

In Vitro Anti-malarial Susceptibility Testing

The in vitro activity of this compound and its derivatives against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of chloroquine-sensitive or -resistant P. falciparum strains are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine.

  • Drug Preparation: Compounds are serially diluted in appropriate solvent and added to 96-well microtiter plates.

  • Assay: Synchronized ring-stage parasites (at ~0.5% parasitemia and 2.5% hematocrit) are added to the plates and incubated for 72 hours under standard conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added.

  • Data Acquisition: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence intensity, which correlates with parasite proliferation, is used to calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay
  • Cell Culture: Human cell lines, such as HEK293T or MRC-5, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay: Cells are seeded in 96-well plates and allowed to attach. Serial dilutions of the test compounds are then added.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial activity.

  • Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50, representing the concentration at which 50% of cell growth is inhibited.

experimental_workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start Library of This compound Analogues screen Primary In Vitro Screen (P. falciparum, 100 nM) start->screen select_active Identify Active Compounds (>80% Inhibition) screen->select_active pf_ic50 Determine IC50 (P. falciparum) select_active->pf_ic50 Active select_active->stop1 Inactive human_ic50 Determine IC50 (Human Cell Line, e.g., HEK293T) pf_ic50->human_ic50 selectivity Calculate Selectivity Index (Human IC50 / Pf IC50) human_ic50->selectivity select_invivo Select Most Selective Compounds selectivity->select_invivo animal_model In Vivo Efficacy Study (P. yoelii-infected mice) select_invivo->animal_model end_points Measure Parasitemia & Survival Rate animal_model->end_points lead Lead Candidate end_points->lead

Caption: General workflow for screening this compound derivatives.

Conclusion and Future Directions

This compound represents a potent anti-malarial scaffold that targets the essential parasite enzyme, threonyl-tRNA synthetase. While the parent compound's utility is limited by cytotoxicity, extensive research has demonstrated that chemical modification can produce derivatives with a remarkable therapeutic window. These analogues retain high potency against the malaria parasite while displaying negligible toxicity to human cells.[1][3] Furthermore, the ability of these compounds to clear infection in animal models and induce a protective immune response highlights their significant potential.[8][10]

Future work should focus on optimizing the pharmacological properties of these lead compounds, including their oral bioavailability and metabolic stability, to advance them towards clinical development. A deeper understanding of the structural basis for their selectivity against the parasite's ThrRS over the human homolog will be crucial for rational drug design. Combination therapies incorporating this compound derivatives with other anti-malarials targeting different pathways could also be explored to enhance efficacy and mitigate the risk of resistance.[6][8] The this compound scaffold remains a highly promising and largely unexplored avenue for the development of the next generation of anti-malarial drugs.[3]

References

Borrelidin: A Technical Guide to its Anti-Cancer Effects on Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects against various cancer cell types. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies associated with the study of this compound in cancer research.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein biosynthesis. By binding to ThrRS, this compound prevents the charging of tRNA with threonine, leading to an accumulation of uncharged tRNA. This triggers a cellular stress response, primarily through two key signaling pathways: the General Control Nonderepressible 2 (GCN2) kinase pathway and the Unfolded Protein Response (UPR).

Activation of the GCN2 kinase pathway and the UPR converge on the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), playing a crucial role in this compound-induced cell death.

Effects on Cancer Cell Proliferation

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50Reference
JurkatAcute Lymphoblastic Leukemia50 ng/mL
CEMAcute Lymphoblastic Leukemia50 ng/mL
HepG2Hepatocellular Carcinoma6.7 ± 0.3 µM
SMMC7721Hepatocellular Carcinoma1.5 ± 0.2 µM
MDA-MB-231Breast CancerLow nanomolar concentrations
MDA-MB-435Breast CancerLow nanomolar concentrations

Effects on Cell Cycle and Apoptosis

This compound treatment leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in Hepatocellular Carcinoma Cells
Cell LineTreatment% of Cells in G0/G1% of Apoptotic CellsReference
HepG2Control55.2%4.5%
HepG2This compound (1.67 µM)65.8%15.2%
HepG2This compound (5.0 µM)75.3%28.9%
SMMC7721Control60.1%5.1%
SMMC7721This compound (0.33 µM)70.2%18.7%
SMMC7721This compound (1.0 µM)78.9%35.4%

Signaling Pathways

GCN2 Kinase Pathway

Inhibition of ThrRS by this compound leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but selectively increasing the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of CHOP, a key mediator of apoptosis.

GCN2_Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase This compound->ThrRS inhibits Uncharged_tRNA Uncharged tRNA accumulation ThrRS->Uncharged_tRNA leads to GCN2 GCN2 Uncharged_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 selectively translates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound-induced GCN2 signaling pathway leading to apoptosis.
Unfolded Protein Response (UPR) Pathway

This compound-induced disruption of protein synthesis also leads to endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR). One of the key arms of the UPR involves the activation of PERK, a kinase that, similar to GCN2, phosphorylates eIF2α. This leads to the same downstream cascade involving ATF4 and CHOP, ultimately resulting in apoptosis.

UPR_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress induces PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 selectively translates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound-induced UPR pathway (PERK arm) leading to apoptosis.

Experimental Protocols

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Functional Assays cluster_2 Mechanistic Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT MTT Assay (Cell Proliferation/Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle Western_Blot Western Blot (Apoptosis & Signaling Proteins) Treatment->Western_Blot IC50 IC50 MTT->IC50 Apoptosis_Quantification Apoptosis_Quantification Flow_Apoptosis->Apoptosis_Quantification CellCycle_Distribution CellCycle_Distribution Flow_CellCycle->CellCycle_Distribution Protein_Expression Protein_Expression Western_Blot->Protein_Expression

A typical experimental workflow for investigating this compound's anti-cancer effects.

Conclusion

This compound presents a promising avenue for anti-cancer drug development due to its potent and selective effects on cancer cell proliferation and apoptosis. Its well-defined mechanism of action, involving the inhibition of threonyl-tRNA synthetase and subsequent activation of cellular stress responses, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to explore the full therapeutic potential of this compound and its analogs.

The Crucial Role of the Nitrile Group in Borrelidin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide polyketide, has garnered significant attention in the scientific community for its broad spectrum of potent biological activities, including anti-angiogenic, anti-malarial, anti-bacterial, and anti-cancer properties. A unique structural feature of this compound is the presence of a nitrile moiety, a rarity among natural products. This technical guide delves into the critical role of this nitrile group in orchestrating this compound's diverse bioactivities. Through a comprehensive review of structure-activity relationship studies, this document elucidates the indispensable nature of the nitrile functional group for key molecular interactions, particularly the inhibition of threonyl-tRNA synthetase (ThrRS), a primary target of this compound. This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a thorough understanding of the nitrile group's contribution to this compound's mechanism of action.

Introduction

This compound, first isolated from Streptomyces rochei in 1949, is a fascinating natural product with a complex architecture and a wide array of biological effects.[1][2] Its potent anti-angiogenic activity, with IC50 values in the nanomolar range, has made it a subject of intense research for potential therapeutic applications, particularly in oncology.[3][4] A key to understanding and harnessing this compound's potential lies in deciphering the structure-activity relationships (SAR) that govern its interactions with biological targets. Central to this is the C12 nitrile group, a functional group that distinguishes this compound from many other macrolides.[2] This guide will systematically explore the evidence demonstrating the pivotal role of this nitrile moiety.

The Nitrile Group: Essential for Threonyl-tRNA Synthetase (ThrRS) Inhibition

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging tRNA with threonine during protein synthesis.[3] Inhibition of ThrRS leads to an accumulation of uncharged tRNA, triggering downstream stress responses that culminate in the observed bioactivities.

Quantitative Analysis of Bioactivity: The Impact of Nitrile Group Modification

The profound effect of the nitrile group on ThrRS inhibition translates to significant differences in the overall bioactivity of this compound and its analogs. The following tables summarize the available quantitative data for the anti-angiogenic, cytotoxic, and anti-malarial activities of this compound, and where available, analogs with modifications at the C12 position.

Table 1: Anti-angiogenic Activity of this compound and Analogs

CompoundAssayModelIC50Reference
This compoundCapillary Tube FormationRat Aorta Matrix0.8 nM[4]
This compoundHUVEC ProliferationHuman Umbilical Vein Endothelial CellsNot Specified[9]
This compound Analog (BC194)In vitro angiogenesis inhibitionHUVECpM range[10]

Note: While a direct IC50 value for this compound B in an anti-angiogenesis assay is not available in the reviewed literature, the loss of ThrRS inhibition strongly suggests a corresponding decrease in this activity.

Table 2: Cytotoxicity of this compound and Analogs

CompoundCell LineAssayIC50Reference
This compoundAcute Lymphoblastic Leukemia (ALL) cell linesProliferation50 ng/mL[11][12]
This compound4T1 (Murine Breast Cancer)MTT Assay22.07 nM[13]
This compound BN87, MDA-MB-361, HT29ProliferationMitigated antiproliferative activity[5]
This compound CSNU638 (Stomach Cancer)Cytotoxicity5.5 µM[14]
This compound DSNU638 (Stomach Cancer)Cytotoxicity8.7 µM[14]
This compound (from S. rochei VL-16)A549 (Lung Cancer)Anticancer/Anti-metastatic17.5 µM[5]

Table 3: Anti-malarial Activity of this compound

CompoundPlasmodium falciparum StrainIC50Reference
This compoundK11.9 nM[4]
This compoundFCR31.8 nM[4]

The data consistently demonstrates that this compound exhibits potent low nanomolar to micromolar activity across various models. In contrast, this compound B, lacking the nitrile group, shows significantly reduced or "mitigated" antiproliferative activity, underscoring the importance of this functional group for potent cytotoxicity.

Signaling Pathways Modulated by this compound: A Consequence of ThrRS Inhibition

The inhibition of ThrRS by this compound initiates a cascade of cellular stress responses. Two key signaling pathways activated are the General Control Nonderepressible 2 (GCN2) pathway and the Unfolded Protein Response (UPR).

The GCN2 Kinase Stress Response Pathway

The accumulation of uncharged tRNA upon ThrRS inhibition is a primary trigger for the activation of the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress adaptation, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[11][12]

GCN2_Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibition Uncharged_tRNA Increased Uncharged tRNA-Thr ThrRS->Uncharged_tRNA Accumulation GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 p_eIF2a eIF2α Phosphorylation GCN2->p_eIF2a Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis ATF4 ATF4 Translation p_eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

GCN2 Stress Response Pathway Activated by this compound.
The Unfolded Protein Response (UPR)

Inhibition of protein synthesis and cellular stress can also lead to the activation of the Unfolded Protein Response (UPR), a signaling network that originates from the endoplasmic reticulum (ER). This compound has been shown to induce the UPR, contributing to its pro-apoptotic effects in cancer cells.[7][15] The UPR is initiated by three ER-resident sensors: PERK, IRE1α, and ATF6. PERK, like GCN2, phosphorylates eIF2α, thus converging on the same downstream effector to attenuate protein synthesis.

UPR_Pathway This compound This compound ThrRS_Inhibition ThrRS Inhibition This compound->ThrRS_Inhibition ER_Stress ER Stress ThrRS_Inhibition->ER_Stress PERK PERK Activation ER_Stress->PERK IRE1a IRE1α Activation ER_Stress->IRE1a ATF6 ATF6 Activation ER_Stress->ATF6 p_eIF2a eIF2α Phosphorylation PERK->p_eIF2a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis UPR_Genes UPR Target Gene Expression (e.g., CHOP) XBP1_splicing->UPR_Genes ATF6_cleavage->UPR_Genes Apoptosis Apoptosis UPR_Genes->Apoptosis

Unfolded Protein Response (UPR) Induced by this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of the nitrile group in this compound's bioactivity.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of ThrRS.

  • Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-threonine) onto its cognate tRNA. Inhibition is determined by a decrease in the amount of radiolabeled tRNA produced.

  • Materials:

    • Purified recombinant ThrRS enzyme

    • Total tRNA or purified tRNA specific for threonine

    • [³H]-Threonine

    • ATP and MgCl₂

    • Trichloroacetic acid (TCA)

    • Scintillation fluid and counter

  • Protocol:

    • Prepare a reaction mixture containing buffer, ATP, MgCl₂, and tRNA.

    • Add varying concentrations of the test compound (e.g., this compound, this compound B) to the reaction mixture and pre-incubate with the ThrRS enzyme.

    • Initiate the reaction by adding [³H]-threonine.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding cold TCA to precipitate the tRNA.

    • Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-threonine.

    • Measure the radioactivity of the filter using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, Jurkat, A549)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds (this compound, this compound B)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel (or a similar basement membrane extract)

    • 24- or 48-well plates

    • Test compounds

    • Calcein AM or other fluorescent dye for visualization

    • Fluorescence microscope and imaging software

  • Protocol:

    • Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test compounds.

    • Incubate the plate at 37°C for 6-18 hours.

    • Visualize the tube formation using a microscope. For quantification, the cells can be stained with a fluorescent dye like Calcein AM.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

    • Calculate the percentage of inhibition of tube formation and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated GCN2, total GCN2, phosphorylated eIF2α, CHOP).

  • Materials:

    • Cells treated with test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-CHOP, and a loading control like β-actin)

    • Secondary antibodies conjugated to an enzyme (e.g., HRP)

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities.

Experimental_Workflow cluster_mechanism Mechanism of Action ThrRS_Assay ThrRS Inhibition Assay Quantitative_Data_1 Quantitative_Data_1 ThrRS_Assay->Quantitative_Data_1 IC50 Values Cell_Viability Cell Viability (MTT) Assay Quantitative_Data_2 Quantitative_Data_2 Cell_Viability->Quantitative_Data_2 IC50 Values Angiogenesis_Assay Anti-Angiogenesis Assay Quantitative_Data_3 Quantitative_Data_3 Angiogenesis_Assay->Quantitative_Data_3 IC50 Values Western_Blot Western Blot Analysis (GCN2, UPR pathways) Pathway_Analysis Pathway_Analysis Western_Blot->Pathway_Analysis Protein Expression/ Phosphorylation Levels Borrelidin_Analogs This compound & Nitrile-Modified Analogs (e.g., this compound B) Borrelidin_Analogs->ThrRS_Assay Borrelidin_Analogs->Cell_Viability Borrelidin_Analogs->Angiogenesis_Assay Borrelidin_Analogs->Western_Blot

Experimental Workflow for Investigating the Nitrile Group's Role.

Conclusion

References

Methodological & Application

Application Notes: In Vitro Angiogenesis Assays Using Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably cancer. The ability to modulate angiogenesis is a key therapeutic strategy, and in vitro assays are fundamental tools for the discovery and characterization of pro- and anti-angiogenic compounds. Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has been identified as a potent inhibitor of angiogenesis.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound using common in vitro models: the tube formation assay, the wound healing (scratch) assay, and the cell proliferation assay.

Mechanism of Action of this compound in Angiogenesis:

This compound exerts its anti-angiogenic effects through a dual mechanism primarily targeting endothelial cells. The principal molecular target of this compound is threonyl-tRNA synthetase (TARS), an essential enzyme in protein synthesis.[2][3] By inhibiting TARS, this compound disrupts protein translation, leading to the suppression of endothelial cell proliferation.[4][5]

Furthermore, this compound induces apoptosis in endothelial cells through a caspase-dependent pathway, specifically involving the activation of caspase-3 and caspase-8.[4][5] This pro-apoptotic effect contributes to the disruption and collapse of established capillary-like structures.[1][4] Interestingly, the anti-proliferative effect of this compound can be attenuated by high concentrations of threonine, the substrate for TARS, while the pro-apoptotic effect is threonine-independent.[4][5]

Recent studies have also suggested that this compound can modulate the alternative splicing of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis, favoring the production of anti-angiogenic VEGF isoforms.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various in vitro angiogenesis assays.

Table 1: this compound Inhibitory Concentrations

Assay TypeCell/Model SystemParameter MeasuredIC50 ValueReference
Tube FormationRat Aorta Matrix CultureInhibition of Capillary Tube Formation0.8 nM[1]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of Cell ProliferationNot explicitly stated, but effective at nanomolar concentrations[4]
ApoptosisHuman Umbilical Vein Endothelial Cells (HUVEC)Induction of ApoptosisNot explicitly stated, but effective at nanomolar concentrations[4]

Table 2: Effects of this compound on Angiogenic Parameters

AssayCell TypeThis compound ConcentrationObserved EffectReference
Tube FormationRat AortaDose-dependentRemarkable disruption of capillary tubes[1]
Tube FormationRat AortaNot specifiedCollapse of formed capillary tubes[4]
Cell ProliferationHUVECNot specifiedInhibition of proliferation[4]
ApoptosisHUVECNot specifiedActivation of caspase-3 and -8[4]
VEGF SplicingRetinal Pigmented Endothelial (RPE) cellsNot specifiedAltered ratio of VEGF isoforms in favor of anti-angiogenic isoforms

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Preparation of Matrigel Plates:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using a pre-chilled pipette, add 50 µL of thawed Matrigel® to each well of the cold 96-well plate. Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in endothelial cell growth medium containing a reduced serum concentration (e.g., 2% FBS).

    • Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the reduced-serum medium. A typical concentration range to test would be from 0.1 nM to 100 nM. Include a vehicle control (DMSO).

    • Add 100 µL of the HUVEC suspension to each Matrigel®-coated well (final cell number of 2 x 10^4 cells/well).

    • Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation periodically using an inverted microscope.

    • (Optional) For quantitative analysis using fluorescence, stain the cells with Calcein AM for 30 minutes before imaging.

  • Data Analysis:

    • Capture images of the tube networks in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Calculate the percentage of inhibition of tube formation for each this compound concentration relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay measures the migration of endothelial cells to close a mechanically created "wound" in a confluent monolayer.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell-scratching tool

  • This compound stock solution (in DMSO)

  • Inverted microscope with a camera and time-lapse capabilities (recommended)

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

    • Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment:

    • Replace the PBS with endothelial cell growth medium containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control. Use a medium with reduced serum to minimize cell proliferation.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture an initial image (T=0) of the scratch in each well. Mark the location of the image for consistent imaging over time.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same scratch area at regular intervals (e.g., every 4-6 hours) for up to 24 hours or until the wound in the control wells is nearly closed.

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure at each time point for each treatment condition using the following formula:

      • % Wound Closure = [(Initial Wound Width - Wound Width at T=x) / Initial Wound Width] * 100

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Allow the cells to attach and grow for 24 hours.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Visualizations

Borrelidin_Signaling_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_apoptosis Induction of Apoptosis cluster_vegf Modulation of VEGF Splicing cluster_outcome Overall Outcome This compound This compound TARS Threonyl-tRNA Synthetase (TARS) This compound->TARS Inhibits Protein_Synthesis Protein Synthesis TARS->Protein_Synthesis Required for Cell_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Cell_Proliferation Essential for Inhibition_Angiogenesis Inhibition of Angiogenesis Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Borrelidin_apop This compound Borrelidin_apop->Caspase8 Activates VEGF_pre_mRNA VEGF pre-mRNA Splicing Alternative Splicing VEGF_pre_mRNA->Splicing Pro_Angiogenic_VEGF Pro-angiogenic VEGF isoforms Splicing->Pro_Angiogenic_VEGF Anti_Angiogenic_VEGF Anti-angiogenic VEGF isoforms Splicing->Anti_Angiogenic_VEGF Borrelidin_vegf This compound Borrelidin_vegf->Splicing Shifts towards

Caption: this compound's anti-angiogenic signaling pathways.

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_incubation_analysis Incubation & Analysis Thaw_Matrigel Thaw Matrigel® on ice Coat_Plate Coat 96-well plate with Matrigel® Thaw_Matrigel->Coat_Plate Solidify_Matrigel Incubate at 37°C to solidify Coat_Plate->Solidify_Matrigel Seed_Cells Seed HUVECs onto Matrigel® Solidify_Matrigel->Seed_Cells Harvest_HUVEC Harvest HUVECs Prepare_Suspension Prepare cell suspension in low-serum medium Harvest_HUVEC->Prepare_Suspension Prepare_Suspension->Seed_Cells Add_this compound Prepare this compound dilutions Add_Treatment Add this compound or vehicle control Add_this compound->Add_Treatment Seed_Cells->Add_Treatment Incubate Incubate for 4-18 hours Add_Treatment->Incubate Image_Acquisition Acquire images of tube networks Incubate->Image_Acquisition Quantification Quantify tube length, junctions, and loops Image_Acquisition->Quantification

Caption: Workflow for the in vitro tube formation assay.

References

Application Notes and Protocols: Borrelidin Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic isolated from Streptomyces species, is a potent inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2][3] This activity disrupts protein synthesis, making this compound a subject of significant interest for its anti-proliferative, antimicrobial, and anti-angiogenic properties.[1][2] In the context of vascular biology, Human Umbilical Vein Endothelial Cells (HUVECs) serve as a primary in vitro model to study the effects of compounds on angiogenesis—the formation of new blood vessels. This compound has been shown to potently inhibit angiogenesis by affecting HUVEC proliferation, survival, and differentiation.[1][4]

These application notes provide a comprehensive overview of the effects of this compound on HUVECs, including its mechanisms of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action in HUVECs

This compound exerts its anti-angiogenic effects on HUVECs through at least two distinct molecular pathways: one dependent on its primary target, ThrRS, and another that is independent of it.[4]

  • Threonine-Dependent Pathway (Inhibition of Proliferation): The primary mechanism involves the non-competitive inhibition of threonyl-tRNA synthetase (ThrRS).[1][2] By binding to ThrRS, this compound prevents the charging of tRNA with threonine, a crucial step in protein synthesis.[5] This leads to an accumulation of uncharged tRNA, triggering a nutritional stress response that results in the suppression of HUVEC proliferation and the inhibition of new capillary tube formation.[4][5] The anti-proliferative effects can be partially reversed by supplementing the culture medium with high concentrations of threonine.[4]

  • Threonine-Independent Pathway (Induction of Apoptosis): this compound also induces programmed cell death (apoptosis) in HUVECs.[4] This action is critical for its ability to cause the collapse of already-formed capillary tubes.[4][6] The apoptotic pathway is initiated through the activation of caspase-8, a key initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to cell death.[4] This process is not affected by the addition of exogenous threonine, indicating a mechanism distinct from ThrRS inhibition.[4]

Borrelidin_Signaling_HUVEC cluster_0 Threonine-Dependent Pathway cluster_1 Threonine-Independent Pathway Borrelidin_dep This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin_dep->ThrRS Protein_Synth Protein Synthesis ThrRS->Protein_Synth Proliferation HUVEC Proliferation Protein_Synth->Proliferation Tube_Formation Capillary Tube Formation Proliferation->Tube_Formation Borrelidin_indep This compound Caspase8 Caspase-8 Activation Borrelidin_indep->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tube_Collapse Capillary Tube Collapse Apoptosis->Tube_Collapse Borrelidin_main This compound Borrelidin_main->Borrelidin_dep Borrelidin_main->Borrelidin_indep

Caption: Dual signaling pathways of this compound in HUVECs.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound treatment. Data is primarily focused on endothelial cells and relevant models.

ParameterCell Type / ModelValueReference
IC₅₀ (Capillary Tube Formation) Rat Aorta Matrix Culture0.8 nM [6]
Effect on Proliferation HUVECsInhibited[4]
Effect on Apoptosis HUVECsInduced[4]
Caspase Activation HUVECsActivates Caspase-3 and -8[4]
IC₅₀ (Proliferation) Acute Lymphoblastic Leukemia (ALL) Cell Lines50 ng/mL [5]

Note: IC₅₀ values can vary based on experimental conditions, cell passage number, and assay duration.

Experimental Protocols

Detailed methodologies for common assays used to evaluate the effects of this compound on HUVECs are provided below.

Protocol 3.1: HUVEC Culture and this compound Treatment
  • Cell Culture: Culture HUVECs in Endothelial Growth Medium (EGM), supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use HUVECs between passages 2 and 6 for experiments to ensure consistent results.[7]

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 3.2: Angiogenesis (Tube Formation) Assay

This assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

  • Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME per cm² to the wells of a 96-well plate.[8]

  • Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[7]

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the desired concentrations of this compound or vehicle control.

  • Plating: Seed 1.5 x 10⁴ to 2 x 10⁴ cells into each BME-coated well.[9][10]

  • Incubation: Incubate the plate at 37°C with 5% CO₂. Tube formation typically occurs within 4 to 18 hours.[7][9]

  • Visualization & Quantification:

    • Image the tube network using a phase-contrast microscope.

    • For fluorescence imaging, cells can be pre-labeled or stained post-incubation with Calcein AM (2 µg/mL for 30 minutes).[7][8]

    • Quantify the results using angiogenesis analysis software to measure parameters like total tube length, number of junctions, and number of loops.[9]

Tube_Formation_Workflow start Start step1 1. Coat 96-well plate with Matrigel® start->step1 step2 2. Incubate at 37°C for 30 min to solidify step1->step2 step3 3. Prepare HUVEC suspension with this compound/vehicle step2->step3 step4 4. Seed 1.5-2 x 10⁴ cells/well on solidified Matrigel® step3->step4 step5 5. Incubate for 4-18 hours at 37°C, 5% CO₂ step4->step5 step6 6. Stain with Calcein AM (Optional) step5->step6 step7 7. Image wells with inverted microscope step6->step7 step8 8. Quantify tube network (e.g., total tube length) step7->step8 end_node End step8->end_node

Caption: Experimental workflow for the HUVEC tube formation assay.
Protocol 3.3: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3.4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed HUVECs in 6-well plates. Once they reach ~70% confluency, treat them with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer’s protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrant Interpretation start Start step1 1. Seed and treat HUVECs with this compound in 6-well plates start->step1 step2 2. Harvest floating and adherent cells step1->step2 step3 3. Wash cell pellet with cold PBS step2->step3 step4 4. Resuspend in Binding Buffer and add Annexin V-FITC & PI step3->step4 step5 5. Incubate in the dark for 15 minutes step4->step5 step6 6. Analyze by Flow Cytometry step5->step6 Q3 Q3: Viable (AV-/PI-) step6->Q3 Q1 Q1: Necrotic (AV-/PI+) Q2 Q2: Late Apoptotic (AV+/PI+) Q4 Q4: Early Apoptotic (AV+/PI-)

Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol 3.5: Western Blot for Caspase Activation

This protocol detects the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Treat HUVECs with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved caspase bands indicates apoptosis activation.[4]

References

Application Notes and Protocols: Cytotoxicity of Borrelidin on Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a polyketide macrolide antibiotic isolated from Streptomyces species, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-angiogenic properties.[1] Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2][3] This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response that can induce cell cycle arrest and apoptosis in cancer cells.[2] This document provides a detailed overview of the cytotoxic effects of this compound on various cancer cell lines, protocols for assessing its cytotoxicity, and a visualization of its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against a panel of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cancer Cell LineCancer TypeIC50 (ng/mL)Reference
JurkatAcute Lymphoblastic Leukemia50[2]
CEMAcute Lymphoblastic Leukemia50[2]
IM9Leukemia-[4]
HL60Leukemia-[4]
K562Leukemia-[5]
HepG2Hepatocellular Carcinoma-[6]
SMMC7721Hepatocellular Carcinoma-[6]
MDA-MB-231Breast Cancer-[4]
MDA-MB-435Breast Cancer-[4]
A549Lung Cancer-[5]
HCT116Colon Cancer-[5]
SNU638Stomach Cancer-[5]
SK-HEP1Liver Cancer-[5]

Note: "-" indicates that the study confirmed sensitivity but did not provide a specific IC50 value in the abstract. Researchers are encouraged to consult the full-text articles for detailed quantitative data.

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays to evaluate the effects of this compound on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[9][10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acids of cellular proteins under mildly acidic conditions.[11][12][13] The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid[12]

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)[12]

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with this compound, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]

  • Washing: Carefully remove the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][12] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13][14] Air dry the plates completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11] Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[11][15]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well plate C 3. Treat Cells with This compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add Cytotoxicity Reagent (e.g., MTT or SRB) D->E F 6. Incubate and Solubilize E->F G 7. Measure Absorbance F->G H 8. Calculate % Viability and Determine IC50 G->H

Caption: General workflow for determining the cytotoxicity of this compound.

Signaling Pathway: this compound's Mechanism of Action

Borrelidin_Signaling_Pathway cluster_translation Protein Synthesis cluster_stress Cellular Stress Response cluster_outcome Cellular Outcome This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits tRNA_Thr Uncharged tRNA-Thr This compound->tRNA_Thr Increases MAPK MAPK Pathway Activation This compound->MAPK UPR Unfolded Protein Response (UPR) This compound->UPR Angiogenesis Inhibition of Angiogenesis This compound->Angiogenesis Inhibits Protein_Syn Protein Synthesis ThrRS->Protein_Syn Required for GCN2 GCN2 Kinase Activation tRNA_Thr->GCN2 CellCycleArrest G1/G0 Cell Cycle Arrest GCN2->CellCycleArrest Apoptosis Apoptosis GCN2->Apoptosis MAPK->CellCycleArrest MAPK->Apoptosis UPR->Apoptosis

Caption: this compound's mechanism of action leading to cancer cell death.

Mechanism of Action and Cellular Effects

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of threonyl-tRNA synthetase.[1][2] This leads to a state of amino acid starvation stress within the cancer cell. Key downstream effects include:

  • Activation of the GCN2 Kinase Pathway: The accumulation of uncharged tRNA activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[2] This activation contributes to cell cycle arrest and apoptosis.[2]

  • Induction of the Unfolded Protein Response (UPR): this compound has been shown to induce the UPR, leading to CHOP-dependent apoptosis in some cancer cell lines.[6]

  • Modulation of MAPK Signaling: The anti-tumor effects of this compound can also be mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

  • Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs) and upregulating cell cycle inhibitors like p21.[6]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, activating caspase-dependent pathways.[2][6] This is evidenced by the cleavage of caspase-3 and caspase-9 and the altered expression of Bcl-2 family proteins.[6]

  • Anti-Angiogenic Effects: Beyond its direct cytotoxicity to tumor cells, this compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][16][17][18]

Conclusion

This compound demonstrates significant cytotoxic activity against a broad range of cancer cell lines. Its unique mechanism of action, targeting an essential component of the protein synthesis machinery, makes it a compelling candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. However, it is important to note that this compound has also shown toxicity towards non-malignant cells, which may limit its clinical application.[4] Further research is warranted to optimize its therapeutic index and explore its efficacy in various cancer models.

References

Application Notes and Protocols: Threonyl-tRNA Synthetase Activity Assay with Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the specific attachment of threonine to its cognate tRNA, a critical step in protein biosynthesis. The fidelity of this process is essential for cellular viability, making ThrRS an attractive target for the development of novel antimicrobial and anti-angiogenic agents. Borrelidin, a natural macrolide antibiotic, is a potent and specific inhibitor of ThrRS. These application notes provide detailed protocols for assessing the enzymatic activity of ThrRS and for characterizing its inhibition by this compound. The provided methodologies are suitable for high-throughput screening and detailed kinetic analysis.

Mechanism of Action of this compound

This compound acts as a noncompetitive inhibitor of Threonyl-tRNA synthetase with respect to both threonine and ATP.[1] It binds to a hydrophobic pocket adjacent to the active site of the enzyme.[1][2] This binding event is thought to induce a conformational change that prevents the release of the threonyl-adenylate intermediate and pyrophosphate, thereby stalling the aminoacylation reaction and leading to an accumulation of uncharged tRNAThr.[2]

In eukaryotic cells, the accumulation of uncharged tRNAs is a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase pathway. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4). This cascade of events can ultimately lead to cell cycle arrest and apoptosis.

Data Presentation: Inhibition of Threonyl-tRNA Synthetase by this compound

The following table summarizes the inhibitory potency of this compound against Threonyl-tRNA synthetase from various organisms and its effect on different cell lines.

Target Organism/Cell LineEnzyme/Cell TypeAssay TypeParameterValue
Escherichia coliThreonyl-tRNA Synthetase (ThrRS)Enzyme KineticsKi4 nM[1][3]
Escherichia coli (L489W mutant)Threonyl-tRNA Synthetase (ThrRS)Enzyme KineticsKi6 µM[1]
Homo sapiensThreonyl-tRNA Synthetase (ThrRS)Enzyme KineticsKi7 nM[3]
Leishmania donovaniThreonyl-tRNA Synthetase (ThrRS)Enzyme InhibitionIC500.06 µM[3]
Leishmania donovaniPromastigotesCell-basedIC5021 µM[3]
Plasmodium falciparum3D7 strainCell-basedIC500.97 nM[4]
Rat AortaAngiogenesis Assayex vivoIC500.8 nM
Acute Lymphoblastic Leukemia (ALL)Cell lines (Jurkat, CEM)Proliferation AssayIC5050 ng/mL

Experimental Protocols

Two primary types of assays are detailed below for measuring Threonyl-tRNA synthetase activity and its inhibition by this compound: a non-radioactive Malachite Green-based assay and a radioactive ATP-PPi exchange assay.

Protocol 1: Non-Radioactive Malachite Green Assay

This assay quantifies the release of inorganic phosphate (Pi) upon the hydrolysis of pyrophosphate (PPi), a product of the aminoacylation reaction, by inorganic pyrophosphatase. The amount of Pi produced is directly proportional to the ThrRS activity.

Materials:

  • Purified Threonyl-tRNA synthetase (ThrRS)

  • L-Threonine

  • ATP

  • tRNAThr

  • This compound

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • DTT (Dithiothreitol)

  • Inorganic Pyrophosphatase

  • Malachite Green Reagent

  • Ammonium molybdate

  • Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, and 1 mM DTT.

  • Reagent Preparation:

    • Prepare stock solutions of L-Threonine, ATP, and tRNAThr in the reaction buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the Malachite Green working solution by mixing three parts of Malachite Green hydrochloride solution (0.045% w/v in water) with one part of ammonium molybdate solution (4.2% w/v in 4 M HCl) and 0.01% Triton X-100. This solution should be prepared fresh.

  • Assay Setup:

    • In a 96-well plate, add the following components to each well for a final volume of 50 µL:

      • Reaction Buffer

      • L-Threonine (final concentration: e.g., 2 mM)

      • ATP (final concentration: e.g., 2 mM)

      • tRNAThr (final concentration: e.g., 5 µM)

      • Inorganic Pyrophosphatase (final concentration: e.g., 1 U/mL)

      • Varying concentrations of this compound (for inhibition studies) or solvent control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding purified ThrRS enzyme to each well (final concentration: e.g., 50 nM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green working solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi produced in each reaction.

    • For inhibition studies, plot the percentage of ThrRS activity against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Radioactive ATP-PPi Exchange Assay

This classic assay measures the first step of the aminoacylation reaction: the activation of threonine to form a threonyl-adenylate intermediate, which is reversible. The rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP is measured.

Materials:

  • Purified Threonyl-tRNA synthetase (ThrRS)

  • L-Threonine

  • ATP

  • [³²P]Pyrophosphate ([³²P]PPi)

  • This compound

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • DTT

  • Activated charcoal

  • Sodium pyrophosphate (unlabeled)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture (e.g., 100 µL) containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 2 mM DTT

      • 2 mM ATP

      • 10 mM L-Threonine

      • 2 mM [³²P]PPi (with a specific activity of ~100-500 cpm/pmol)

      • Varying concentrations of this compound for inhibition studies.

  • Initiation of Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a small amount of purified ThrRS enzyme (e.g., 10-50 nM).

  • Time Course Sampling:

    • At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots (e.g., 10 µL) of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench each aliquot in a tube containing 200 µL of a cold quenching solution (e.g., 1% activated charcoal in 0.1 M sodium pyrophosphate and 5% TCA). The charcoal binds the ATP.

  • Washing:

    • Vortex the tubes and incubate on ice for 10 minutes.

    • Collect the charcoal by filtering the solution through a glass fiber filter.

    • Wash the filters extensively with a cold wash solution (e.g., 0.1 M sodium pyrophosphate) to remove unbound [³²P]PPi.

  • Measurement:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM corresponds to the amount of [³²P]ATP formed.

  • Data Analysis:

    • Calculate the rate of the exchange reaction.

    • For inhibition studies, determine the effect of different this compound concentrations on the reaction rate to calculate kinetic parameters such as Ki.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reaction Buffer & Reagents setup Set up Reaction in 96-well Plate reagents->setup inhibitor Prepare this compound Serial Dilutions inhibitor->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate with ThrRS Enzyme pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction & Add Detection Reagent incubate->terminate measure Measure Absorbance (620-650 nm) terminate->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: Experimental workflow for the Malachite Green-based Threonyl-tRNA synthetase activity assay.

mechanism_of_action This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits uncharged_tRNA Accumulation of Uncharged tRNAThr ThrRS->uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a translation_inhibition Global Translation Inhibition eIF2a->translation_inhibition ATF4 ATF4 Translation Induction eIF2a->ATF4 apoptosis Apoptosis translation_inhibition->apoptosis ATF4->apoptosis

Caption: Signaling pathway of this compound-mediated inhibition of Threonyl-tRNA synthetase and induction of apoptosis.

References

High-performance liquid chromatography (HPLC) method for Borrelidin purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic with a wide range of biological activities, including antibacterial, antifungal, anti-angiogenic, and antitumor properties.[1][2] Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[3][4] This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response and inducing apoptosis, making this compound a compound of significant interest in drug development.[3][5]

This document provides detailed application notes and protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of this compound from complex mixtures, such as fermentation broths.

Data Presentation

Table 1: Summary of Analytical HPLC Parameters for this compound Purity Assessment
ParameterValueReference
Column Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Ammonium Acetate[6]
Mobile Phase B Acetonitrile[6]
Gradient Program 5–40% B (0–5.0 min), 40–46% B (5.1–45.0 min), 46–95% B (45.1–55.0 min), 95–5% B (55.1–56.0 min), 5% B (56.1–60.0 min)[6]
Flow Rate 1.0 mL/min[6]
Detection UV (Wavelength not specified)
Injection Volume 100 µL (of a 5 mg/mL solution)[6]
Table 2: Summary of Semi-Preparative HPLC Parameters for this compound Purification
ParameterValueReference
Column Agilent ZORBAX SB-C18 (10 × 250 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Ammonium Acetate[6]
Mobile Phase B Acetonitrile[6]
Gradient Program 5% to 95% B[6]
Flow Rate Not specified
Detection UV (Wavelength not specified)
Fraction Collection Active fractions collected for further purification[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes a general method for extracting this compound from a Streptomyces fermentation culture.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate

  • Activated carbon

  • Silica gel (230-240 mesh) for column chromatography

  • Solvents for column chromatography: Chloroform, Ethyl Acetate, Methanol

  • Rotary evaporator

Procedure:

  • Collect the culture filtrate from the fermentation broth.

  • Adsorb the filtrate onto activated carbon.

  • Elute the this compound from the activated carbon using warm ethyl acetate (approximately 50°C).

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Perform a preliminary purification of the crude extract by silica gel column chromatography using a mobile phase of chloroform:ethyl acetate:methanol (68.3:29.3:2.4) to enrich the this compound-containing fractions.[5]

  • Monitor the fractions for bioactivity to identify those containing this compound.

  • Pool the active fractions and evaporate the solvent to obtain a partially purified extract for HPLC purification.

Protocol 2: Analytical HPLC for Purity Assessment of this compound

This protocol is for determining the purity of this compound samples.

Materials and Equipment:

  • HPLC system with a UV detector

  • Agilent ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm) or equivalent

  • Mobile Phase A: HPLC-grade water with 0.1% Ammonium Acetate

  • Mobile Phase B: HPLC-grade acetonitrile

  • This compound sample dissolved in a suitable solvent (e.g., methanol or mobile phase)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

  • Inject 100 µL of the dissolved this compound sample (e.g., 5 mg/mL).[6]

  • Run the gradient program as detailed in Table 1.

  • Monitor the elution profile at a suitable UV wavelength.

  • Integrate the peak areas to determine the purity of the this compound sample.

Protocol 3: Semi-Preparative HPLC for Purification of this compound

This protocol is for the purification of this compound from a partially purified extract.

Materials and Equipment:

  • Preparative or semi-preparative HPLC system with a UV detector and fraction collector.

  • Agilent ZORBAX SB-C18 column (10 × 250 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: HPLC-grade water with 0.1% Ammonium Acetate.[6]

  • Mobile Phase B: HPLC-grade acetonitrile.[6]

  • Partially purified this compound extract.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the semi-preparative column with the initial mobile phase conditions.

  • Dissolve the partially purified this compound extract in a minimal amount of a suitable solvent.

  • Inject the sample onto the column.

  • Run a gradient program from 5% to 95% Mobile Phase B to elute the compounds.[6]

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using the analytical HPLC method (Protocol 2).

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Borrelidin_Purification_Workflow cluster_extraction Step 1: Extraction & Preliminary Purification cluster_hplc Step 2: HPLC Purification Fermentation Streptomyces Fermentation Broth Adsorption Adsorption on Activated Carbon Fermentation->Adsorption Elution Elution with Ethyl Acetate Adsorption->Elution Evaporation1 Evaporation Elution->Evaporation1 Crude_Extract Crude this compound Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Extract Column_Chromatography->Partially_Purified Semi_Prep_HPLC Semi-Preparative HPLC Partially_Purified->Semi_Prep_HPLC Fraction_Collection Fraction Collection Semi_Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Evaporation2 Final Evaporation Pooling->Evaporation2 Pure_this compound Pure this compound (≥98%) Evaporation2->Pure_this compound

Caption: Workflow for the extraction and HPLC purification of this compound.

Borrelidin_Signaling_Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Caspase8 Caspase-8 Activation This compound->Caspase8 Threonine-independent pathway Uncharged_tRNA Increased Uncharged tRNA ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a CHOP CHOP Induction GCN2->CHOP Protein_Synthesis Inhibition of Protein Synthesis eIF2a->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis CHOP->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Borrelidin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, an 18-membered macrolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-angiogenic, anti-malarial, and anti-cancer properties. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[1] This unique mode of action and its therapeutic potential necessitate robust analytical methods for its quantification and the characterization of its metabolic fate in biological systems. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone for the sensitive and specific analysis of this compound and its metabolites, providing critical data for pharmacokinetic, pharmacodynamic, and toxicology studies.

These application notes provide a comprehensive overview of the mass spectrometry-based analysis of this compound, including detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. Furthermore, this document outlines the key signaling pathways modulated by this compound, offering a deeper understanding of its biological effects.

Quantitative Data Summary

While specific pharmacokinetic data for this compound in plasma or other biological fluids remains limited in publicly available literature, in vitro studies on this compound analogs provide valuable quantitative insights into its biological activity. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its derivatives against Plasmodium falciparum and the human cell line HEK293T, highlighting the potency and selectivity of these compounds.

CompoundP. falciparum IC50 (nM)HEK293T IC50 (µM)Selectivity Index (HEK293T/P. falciparum)
This compound 0.970.345356
BC194 1.2>10>8333
BC195 2.5>10>4000
BC196 3.1>10>3226
BC220 4.5>10>2222
BC240 6.2>10>1613

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma, Cell Lysate)

Objective: To extract this compound and its metabolites from complex biological matrices for LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., plasma, cell pellet)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 0.1% FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol: Protein Precipitation

  • Thaw frozen biological samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the biological sample (plasma or cell lysate).

  • Add 10 µL of the internal standard solution to each sample.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

Objective: To achieve chromatographic separation and sensitive detection of this compound and its metabolites.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Equilibrate at 5% B

Mass Spectrometry Conditions (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C28H43NO6, MW: 489.65)

      • Precursor Ion (m/z): 490.3 [M+H]+

      • Product Ions (m/z): To be determined empirically. Likely fragments would involve losses of water (H2O), the cyclopentanecarboxylic acid side chain, or cleavage of the macrolide ring.

    • Potential Metabolites:

      • Hydroxylated this compound (M+16): Precursor ion m/z 506.3 [M+H]+

      • Carboxylated this compound (M+30): Precursor ion m/z 520.3 [M+H]+

Note: The specific MRM transitions and collision energies for this compound and its metabolites need to be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Borrelidin_Signaling_Pathways This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits FBP21 FBP21 (Spliceosome-associated protein) This compound->FBP21 Binds to Uncharged_tRNA Increased Uncharged tRNA-Thr ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Apoptosis Apoptosis GCN2->Apoptosis CellCycleArrest G1 Cell Cycle Arrest GCN2->CellCycleArrest ATF4 ATF4 Translation eIF2a->ATF4 AA_Biosynthesis Amino Acid Biosynthesis Genes ATF4->AA_Biosynthesis Induces VEGF_Splicing Alternative Splicing of VEGF FBP21->VEGF_Splicing Modulates AntiAngiogenic_VEGF Anti-angiogenic VEGF Isoforms VEGF_Splicing->AntiAngiogenic_VEGF Favors ProAngiogenic_VEGF Pro-angiogenic VEGF Isoforms VEGF_Splicing->ProAngiogenic_VEGF Suppresses Angiogenesis Angiogenesis AntiAngiogenic_VEGF->Angiogenesis Inhibits ProAngiogenic_VEGF->Angiogenesis Promotes

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Metabolite Identification

The identification of this compound metabolites is a critical step in understanding its biotransformation and potential for active or toxic byproducts. High-resolution mass spectrometry is an invaluable tool for this purpose.

Metabolite_ID_Workflow Incubation In Vitro Incubation (e.g., Liver Microsomes) SamplePrep Sample Preparation (Protein Precipitation/SPE) Incubation->SamplePrep LC_HRMS UPLC-HRMS Analysis (e.g., Q-TOF or Orbitrap) SamplePrep->LC_HRMS DataProcessing Data Processing & Metabolite Prediction LC_HRMS->DataProcessing MSMS_Fragmentation MS/MS Fragmentation Analysis DataProcessing->MSMS_Fragmentation Guide StructureElucidation Structure Elucidation MSMS_Fragmentation->StructureElucidation

Caption: Workflow for identifying this compound metabolites.

Conclusion

The analytical methodologies and biological insights presented in these application notes provide a solid foundation for researchers engaged in the study of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, though requiring empirical optimization for specific applications, offer a robust starting point for quantitative studies. Furthermore, the elucidation of this compound's impact on key signaling pathways, such as the GCN2 and VEGF pathways, is critical for understanding its therapeutic potential and for guiding future drug development efforts. As research into this promising natural product continues, the application of advanced mass spectrometry techniques will undoubtedly play a pivotal role in unlocking its full clinical utility.

References

In Vivo Administration of Borrelidin in Mouse Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Borrelidin in mouse tumor models. This compound, a macrolide antibiotic, has demonstrated potent anti-cancer and anti-angiogenic activities, primarily through the inhibition of threonyl-tRNA synthetase (ThrRS). These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound in various cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism. Its primary mode of action is the inhibition of threonyl-tRNA synthetase, which leads to the depletion of charged threonyl-tRNA. This triggers a cellular stress response, activating signaling pathways that culminate in apoptosis and cell cycle arrest in cancer cells.

Signaling Pathways Implicated in this compound's Anti-Tumor Activity

Two key signaling pathways have been identified as central to this compound's mechanism of action in cancer cells: the General Control Nonderepressible 2 (GCN2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Borrelidin_Mechanism_of_Action cluster_gcn2 GCN2 Pathway cluster_mapk MAPK Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase This compound->ThrRS inhibits MAPK_Activation MAPK Activation (p38, ERK1/2, JNK) This compound->MAPK_Activation Uncharged_tRNA Uncharged tRNA ↑ ThrRS->Uncharged_tRNA leads to GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a CellCycleArrest G1 Cell Cycle Arrest GCN2->CellCycleArrest ATF4 ATF4 Translation ↑ eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Apoptosis_GCN2 Apoptosis CHOP->Apoptosis_GCN2 Apoptosis_MAPK Apoptosis MAPK_Activation->Apoptosis_MAPK CellCycleArrest_MAPK G0/G1 Cell Cycle Arrest MAPK_Activation->CellCycleArrest_MAPK Metastasis_Inhibition Metastasis Inhibition MAPK_Activation->Metastasis_Inhibition

Figure 1: this compound's dual mechanism of action via GCN2 and MAPK pathways.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in mouse tumor models.

Tumor Model Cell Line Mouse Strain This compound Dose Administration Route Treatment Schedule Tumor Growth Inhibition Reference
Hepatocellular CarcinomaSMMC-7721Nude Mice2 mg/kgIntraperitoneal (IP)Every other day for 3 weeksSignificant inhibition compared to control[1]
Metastatic Breast Cancer4T1BALB/c Mice1 mg/kg (Liposomal)Intravenous (IV)Every 3 days for 4 dosesSuperior to free this compound[2]
Acute Lymphoblastic LeukemiaJurkat, CEM (in vitro)-50 ng/mL (IC50)--Potent inhibition of proliferation[3]
Formulation Advantages Observed Toxicity Reference
Free this compound in 60% 1,2-propanediolEffective in HCC modelFew side effects reported in the HCC study[1]
Liposomal this compoundSuperior inhibitory effects, no significant systemic toxicity after multiple injectionsReduced liver toxicity compared to free this compound[2]

Experimental Protocols

Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol is based on studies using the SMMC-7721 human hepatocellular carcinoma cell line.[1][4][5][6]

Materials:

  • SMMC-7721 human hepatocellular carcinoma cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • 4-6 week old male athymic nude mice

  • This compound

  • Vehicle: 60% 1,2-propanediol in sterile water

  • Calipers

  • Syringes and needles (27-30 gauge)

Workflow:

HCC_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture 1. Culture SMMC-7721 cells Cell_Harvest 2. Harvest and count cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare cell suspension (5 x 10^6 cells in 100 µL PBS/Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneously inject cells into the flank of nude mice Cell_Suspension->Implantation Tumor_Growth 5. Monitor tumor growth Implantation->Tumor_Growth Treatment_Start 6. Start treatment when tumors reach ~150 mm³ Tumor_Growth->Treatment_Start Borrelidin_Admin 7. Administer this compound (2 mg/kg, IP) or vehicle every other day Treatment_Start->Borrelidin_Admin Tumor_Measurement 8. Measure tumor volume every other day Borrelidin_Admin->Tumor_Measurement Body_Weight 9. Monitor body weight Tumor_Measurement->Body_Weight Sacrifice 10. Sacrifice mice after 3 weeks Body_Weight->Sacrifice Analysis 11. Excise and analyze tumors Sacrifice->Analysis

Figure 2: Experimental workflow for the HCC xenograft model.

Protocol:

  • Cell Culture: Culture SMMC-7721 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.

    • Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection every other day. This compound should be dissolved in 60% 1,2-propanediol.

    • Control Group: Administer an equal volume of the vehicle (60% 1,2-propanediol) following the same schedule.

  • Monitoring:

    • Measure tumor volume and body weight every other day.

    • Observe the mice for any signs of toxicity (see Section 3.3).

  • Endpoint: After 3 weeks of treatment, sacrifice the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology, western blotting).

Acute Lymphoblastic Leukemia (ALL) Model (General Protocol)

While a specific in vivo protocol for this compound in an ALL model is not detailed in the initial literature, a general protocol for an ALL xenograft model can be adapted.[3][7][8][9]

Materials:

  • Human ALL cell line (e.g., Jurkat, CEM)

  • Culture medium

  • Sterile PBS

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound (liposomal formulation recommended to reduce toxicity)[2]

  • Vehicle (e.g., sterile saline for liposomal formulation)

Workflow:

ALL_Workflow cluster_prep Preparation cluster_implantation Leukemia Engraftment cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture 1. Culture ALL cells Cell_Harvest 2. Harvest and count cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare cell suspension (1-5 x 10^6 cells in 100 µL PBS) Cell_Harvest->Cell_Suspension Implantation 4. Intravenously inject cells into immunocompromised mice Cell_Suspension->Implantation Engraftment_Confirm 5. Confirm engraftment (e.g., flow cytometry of peripheral blood) Implantation->Engraftment_Confirm Treatment_Start 6. Begin treatment upon confirmation Engraftment_Confirm->Treatment_Start Borrelidin_Admin 7. Administer this compound (e.g., liposomal, IV) or vehicle Treatment_Start->Borrelidin_Admin Disease_Progression 8. Monitor disease progression (e.g., hind-limb paralysis, weight loss) Borrelidin_Admin->Disease_Progression Survival 9. Record survival data Disease_Progression->Survival Analysis 10. Analyze organ infiltration (spleen, bone marrow) at endpoint Survival->Analysis

Figure 3: Experimental workflow for the ALL xenograft model.

Protocol:

  • Cell Preparation: Culture and harvest ALL cells as described for the HCC model. Resuspend cells in sterile PBS at a concentration of 1-5 x 107 cells/mL.

  • Leukemia Engraftment: Inject 100 µL of the cell suspension (1-5 x 106 cells) into the tail vein of immunocompromised mice.

  • Engraftment Confirmation: Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis). Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Treatment: Once engraftment is confirmed, begin treatment. The use of a liposomal formulation of this compound administered intravenously is recommended to potentially reduce toxicity and improve efficacy.[2] The optimal dose and schedule would need to be determined in a pilot study.

  • Monitoring: Monitor the mice for signs of toxicity and disease progression. Survival is a key endpoint.

  • Endpoint: At the experimental endpoint (e.g., ethical endpoint due to disease progression), sacrifice the mice and collect tissues (e.g., bone marrow, spleen, liver) to assess leukemic infiltration.

Intraperitoneal (IP) Injection Technique[10][11]

Procedure:

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert a 27-30 gauge needle at a 10-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the substance.

In Vivo Toxicity Monitoring[12][13]

Parameters to Monitor:

  • Body Weight: Measure at least twice weekly. Significant weight loss (>15-20%) is a sign of toxicity.

  • Clinical Observations: Daily observation for changes in posture, activity, grooming, and signs of pain or distress.

  • Complete Blood Count (CBC): Can be performed at the end of the study to assess for myelosuppression.

  • Serum Chemistry: Analysis of liver and kidney function markers (e.g., ALT, AST, creatinine) can be performed on blood collected at the study endpoint.

  • Histopathology: Examination of major organs (liver, kidney, spleen, heart, lungs) for any treatment-related changes.

Liposomal this compound

The use of a liposomal formulation of this compound has been shown to reduce its systemic toxicity, particularly liver toxicity, while enhancing its anti-tumor and anti-metastatic effects in a metastatic breast cancer model.[2] Researchers developing this compound for clinical applications should consider liposomal delivery as a strategy to improve its therapeutic index.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and data presented here provide a foundation for conducting in vivo studies to further evaluate its therapeutic potential. Careful consideration of the tumor model, drug formulation, and toxicity monitoring will be crucial for the successful preclinical development of this compound.

References

Application Notes and Protocols for Anti-malarial Efficacy Testing of Borrelidin against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent anti-malarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in the parasite.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound's anti-malarial efficacy, encompassing in vitro and in vivo testing, as well as cytotoxicity assessment. The provided methodologies and data will guide researchers in the preclinical assessment of this compound and its analogues as potential anti-malarial drug candidates.

Data Presentation

In Vitro Anti-malarial Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound against various strains of Plasmodium falciparum.

P. falciparum StrainIC₅₀ (ng/mL)IC₅₀ (nM)Reference
Drug-resistant strains0.93-[1][3]
3D7-1.8[4]
K1 (chloroquine/pyrimethamine/sulfadoxine-resistant)--[4]
Dd2 (drug-resistant)--[5]
Laboratory strains-0.97[2][6]
In Vivo Anti-malarial Efficacy of this compound

This table presents the in vivo efficacy of this compound in murine models of malaria.

Murine ModelParasite StrainThis compound DoseEfficacyReference
MiceP. berghei0.25 mg·kg⁻¹·day⁻¹Protected against lethal malaria[1]
MiceP. yoelii0.25 mg·kg⁻¹·day⁻¹Protected against lethal malaria[7]
P. yoelii-infected miceP. yoelii0.25 mg/kg per dayCleared malaria infection, 100% survival[6]
Cytotoxicity of this compound

The cytotoxic effects of this compound on human cell lines are summarized below.

Cell LineIC₅₀ (nM)Reference
Human cells-[2][6]
Human diploid embryonic MRC-5 cellsStrong cytotoxicity[3]
HEK293T345[6]

Experimental Protocols

Protocol 1: In Vitro Anti-malarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum using the SYBR Green I fluorescence-based method.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7, K1, Dd2 strains)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using standard methods (e.g., sorbitol treatment).

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

    • Transfer 100 µL of each drug dilution to the corresponding wells of the black microtiter assay plate.

    • Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

  • Assay Initiation:

    • Prepare a parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the drug-dosed plate.

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the positive control (drug-free) wells.

    • Plot the percentage of parasite growth inhibition against the log of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vivo Anti-malarial Efficacy Testing in a Murine Model

This protocol describes the evaluation of this compound's efficacy in a Plasmodium berghei or Plasmodium yoelii infected mouse model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Plasmodium berghei or Plasmodium yoelii infected donor mouse

  • This compound solution for injection (e.g., in a vehicle of 7% Tween 80 and 3% ethanol)

  • Chloroquine (positive control)

  • Vehicle solution (negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Parasite Inoculation:

    • Collect infected blood from a donor mouse with a rising parasitemia.

    • Dilute the blood in a suitable buffer (e.g., PBS) to a concentration of 1 x 10⁷ infected red blood cells per 0.2 mL.

    • Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension.

  • Drug Administration:

    • Randomly divide the infected mice into treatment and control groups (n=5 per group).

    • Two hours post-infection (Day 0), begin a 4-day treatment regimen.

    • Administer this compound (e.g., 0.25 mg/kg/day, i.p.), chloroquine (e.g., 20 mg/kg/day, oral), or the vehicle solution once daily for four consecutive days.

  • Monitoring Parasitemia:

    • Starting on day 4 post-infection, prepare thin blood smears from the tail vein of each mouse daily.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group on each day.

    • Determine the percentage of parasite suppression in the treated groups compared to the vehicle control group.

    • Monitor the survival of the mice daily for at least 30 days.

    • Plot a survival curve (Kaplan-Meier) to compare the different treatment groups.

Protocol 3: Cytotoxicity Testing using the MTT Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of this compound against a human cell line (e.g., HEK293T, HepG2, or MRC-5).

Materials:

  • Human cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microtiter plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the CC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-malarial Action

Borrelidin_Pathway This compound This compound ThrRS Plasmodium falciparum Threonyl-tRNA Synthetase (PfThrRS) This compound->ThrRS Aminoacylation Aminoacylation (Threonyl-tRNA-Thr synthesis) ThrRS->Aminoacylation Threonine Threonine Threonine->Aminoacylation tRNA_Thr tRNA-Thr tRNA_Thr->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Provides charged tRNA Parasite_Growth Parasite Growth and Proliferation Protein_Synthesis->Parasite_Growth Inhibition Inhibition Requirement Required for Efficacy_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_cytotoxicity Cytotoxicity P_falciparum_culture 1. P. falciparum Culture (Synchronized Rings) Drug_Plates 2. Prepare this compound Serial Dilutions P_falciparum_culture->Drug_Plates Incubation_72h 3. Co-incubation (72 hours) Drug_Plates->Incubation_72h SYBR_Green 4. SYBR Green I Assay Incubation_72h->SYBR_Green IC50_Calc 5. IC50 Determination SYBR_Green->IC50_Calc Selectivity_Index Selectivity Index (SI) SI = CC50 / IC50 IC50_Calc->Selectivity_Index Mouse_Infection 1. Mouse Infection (P. berghei/yoelii) Drug_Treatment 2. This compound Treatment (4-day course) Mouse_Infection->Drug_Treatment Parasitemia_Monitoring 3. Monitor Parasitemia (Giemsa Staining) Drug_Treatment->Parasitemia_Monitoring Efficacy_Analysis 4. Analyze Suppression & Survival Parasitemia_Monitoring->Efficacy_Analysis Cell_Seeding 1. Seed Human Cells (e.g., HEK293T) Compound_Exposure 2. Expose to this compound (48-72 hours) Cell_Seeding->Compound_Exposure MTT_Assay 3. MTT Assay Compound_Exposure->MTT_Assay CC50_Calc 4. CC50 Determination MTT_Assay->CC50_Calc CC50_Calc->Selectivity_Index

References

Application Notes and Protocols: Western Blot Analysis of Borrelidin's Effect on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic, has garnered significant interest in the scientific community for its potent anti-angiogenic, anti-malarial, and anti-cancer properties. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response and modulating various signaling pathways crucial for cell survival, proliferation, and function. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying this compound's effects by detecting changes in the expression and phosphorylation status of key proteins within these pathways.

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the impact of this compound on critical cellular signaling cascades, including the GCN2 stress response, apoptosis, angiogenesis, and the mTOR pathway. Detailed protocols for cell treatment, protein extraction, and Western blotting are provided, along with a summary of expected outcomes based on current literature.

Data Presentation: Summary of this compound's Effects on Key Cellular Proteins

The following tables summarize the qualitative effects of this compound on the expression and post-translational modification of key proteins involved in major cellular pathways as determined by Western blot analysis.

Table 1: GCN2 Stress Response Pathway

Target ProteinEffect of this compound TreatmentObserved Change in Western Blot
Phospho-GCN2ActivationIncrease
Phospho-eIF2αIncreased PhosphorylationIncrease
ATF4Increased ExpressionIncrease
CHOPIncreased ExpressionIncrease

Table 2: Apoptosis Pathway

Target ProteinEffect of this compound TreatmentObserved Change in Western Blot
Cleaved Caspase-8ActivationIncrease
Cleaved Caspase-3ActivationIncrease
Cleaved PARPIncreased CleavageIncrease

Table 3: Angiogenesis Pathway

Target ProteinEffect of this compound TreatmentObserved Change in Western Blot
VEGF (pro-angiogenic isoforms, e.g., VEGF165)Decreased ExpressionDecrease
VEGF (anti-angiogenic isoforms, e.g., VEGF165b)Increased ExpressionIncrease

Table 4: mTOR Signaling Pathway

Target ProteinEffect of this compound Treatment (Indirect)Observed Change in Western Blot
Sestrin2Increased ExpressionIncrease
Phospho-mTORInhibitionDecrease
Phospho-p70S6KInhibitionDecrease
Phospho-4E-BP1InhibitionDecrease

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Borrelidin_Signaling_Pathways cluster_GCN2 GCN2 Stress Response cluster_Apoptosis Apoptosis Pathway cluster_Angiogenesis Angiogenesis Modulation cluster_mTOR mTOR Pathway (Indirect) This compound This compound ThrRS Threonyl-tRNA Synthetase This compound->ThrRS Inhibits Caspase8 Cleaved Caspase-8 This compound->Caspase8 Induces VEGF_splicing VEGF Splicing This compound->VEGF_splicing Modulates Uncharged_tRNA Uncharged tRNA (Accumulation) GCN2 GCN2 Uncharged_tRNA->GCN2 Activates p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Induces CHOP CHOP ATF4->CHOP Induces Sestrin2 Sestrin2 ATF4->Sestrin2 Induces Apoptosis_GCN2 Apoptosis CHOP->Apoptosis_GCN2 Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis_direct Apoptosis Caspase3->Apoptosis_direct VEGF_pro Pro-angiogenic VEGF isoforms VEGF_splicing->VEGF_pro Decreases VEGF_anti Anti-angiogenic VEGF isoforms VEGF_splicing->VEGF_anti Increases Angiogenesis_outcome Angiogenesis VEGF_anti->Angiogenesis_outcome Inhibits mTORC1 mTORC1 Sestrin2->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits

Caption: this compound's multifaceted effects on cellular signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HUVECs, Cancer Cell Lines) start->cell_culture borrelidin_treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->borrelidin_treatment cell_lysis Cell Lysis (RIPA Buffer + Inhibitors) borrelidin_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sample_prep Sample Preparation (Laemmli Buffer + Heat Denaturation) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_antibody Primary Antibody Incubation (Overnight at 4°C) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection data_analysis Data Analysis (Densitometry and Normalization) detection->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Borrelidin stability and degradation in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Borrelidin in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is the most commonly used solvent.

Q2: What are the recommended storage conditions for this compound in DMSO?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in DMSO at different temperatures?

While specific quantitative stability data for this compound in DMSO over extended periods is not extensively published, general recommendations for macrolide antibiotics suggest that stability is highly temperature-dependent. The following table provides an estimated stability profile based on general knowledge of similar compounds. Note: This data is illustrative and should be confirmed by experimental analysis for your specific experimental conditions.

TemperatureTimepointExpected Purity
-80°C 1 month>98%
6 months>95%
1 year>90%
-20°C 1 month>95%
3 months>90%
6 months<90%
4°C 24 hours>95%
1 weekDegradation likely
Room Temp. 8 hours>90%
24 hoursSignificant degradation

Q4: What are the potential degradation pathways for this compound in DMSO?

As a macrolide, this compound is susceptible to degradation through hydrolysis and oxidation, particularly if the DMSO contains water or is exposed to air and light for extended periods. The ester linkage in the macrolide ring is a potential site for hydrolysis.

Q5: How can I tell if my this compound solution has degraded?

Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products are indicative of instability. For cell-based assays, a decrease in the expected biological activity may also suggest degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or inconsistent biological activity in assays. This compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. Protect from light.
Precipitate observed in the DMSO stock solution upon thawing. The solution may be supersaturated, or the compound has low solubility at lower temperatures.Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. Ensure the stock concentration is not above the solubility limit.
Unexpected peaks in HPLC/LC-MS analysis. Contamination of the DMSO solvent or degradation of this compound.Use high-purity, anhydrous DMSO. Analyze a blank DMSO sample to rule out solvent contamination. Compare the chromatogram to a freshly prepared standard to identify potential degradation products.
Variability between experiments. Inconsistent concentration of active this compound due to degradation between uses.Use a new, single-use aliquot for each experiment to ensure consistent compound quality.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method to determine the stability of this compound in a DMSO solution over time at various temperatures using HPLC analysis.

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense the stock solution into multiple autosampler vials.

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of this compound.

  • Incubation: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage temperature.

  • Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. A typical gradient method might be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and increase to a high percentage over 10-15 minutes.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

Visualizations

Experimental Workflow for this compound Stability Assessment

G prep Prepare 10 mM this compound stock in anhydrous DMSO aliquot Aliquot into multiple vials prep->aliquot t0 Analyze T=0 sample by HPLC aliquot->t0 store Store aliquots at different temperatures (-80°C, -20°C, 4°C, RT) aliquot->store timepoint Retrieve aliquots at specific time points store->timepoint thaw Thaw and dilute sample timepoint->thaw hplc Analyze by HPLC thaw->hplc data Calculate % remaining this compound hplc->data

Caption: Workflow for assessing the stability of this compound in DMSO.

Signaling Pathway of this compound

G This compound This compound thrrs Threonyl-tRNA Synthetase (ThrRS) This compound->thrrs Inhibits angiogenesis Angiogenesis Inhibition This compound->angiogenesis trna Uncharged tRNA-Thr thrrs->trna Accumulation of gcn2 GCN2 Kinase trna->gcn2 Activates eif2a eIF2α gcn2->eif2a Phosphorylates protein_synthesis Global Protein Synthesis eif2a->protein_synthesis Inhibits atf4 ATF4 Translation eif2a->atf4 Promotes protein_synthesis->angiogenesis Suppression leads to apoptosis Apoptosis atf4->apoptosis

Caption: this compound's mechanism of action leading to apoptosis and angiogenesis inhibition.

Borrelidin Solubility and Application: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Borrelidin in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an 18-membered macrolide polyketide antibiotic originally isolated from Streptomyces rochei.[1] Its principal mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA molecule during protein synthesis.[2][3][4] By binding to a hydrophobic pocket near the active site of ThrRS, this compound prevents the synthesis of threonyl-tRNA, leading to an accumulation of uncharged tRNAs.[4][5] This triggers a cellular stress response, which can induce apoptosis (programmed cell death), cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).[1][3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] For in vitro cell culture experiments, high-purity, anhydrous DMSO is the most commonly used and recommended solvent due to its high solvating power and compatibility with most cell culture media at low final concentrations.[6]

Q3: How should I store this compound powder and its stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C.

  • Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, an aliquot can be thawed and warmed to room temperature.

Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes available data. It is always recommended to start with a lower concentration to ensure complete dissolution before preparing a more concentrated stock.

SolventReported SolubilitySource
DMSO~10 mg/mL
Methanol~1 mg/mL
Ethanol~2 mM

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the solvent.

  • Cause: Insufficient solvent volume or inadequate mixing.

  • Solution: Ensure you are using a high-purity solvent like anhydrous DMSO. After adding the solvent, vortex the vial for 30-60 seconds. If dissolution is slow, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[7] Always visually inspect the solution to ensure no particulates are present before proceeding.

Problem: this compound precipitates when I add my DMSO stock to the cell culture medium.

  • Cause: This is a common issue known as "solvent shock," where the rapid dilution of a compound from a highly soluble organic solvent (DMSO) into an aqueous environment (culture medium) causes it to crash out of solution.[7] The final concentration may also exceed this compound's solubility limit in the aqueous medium.

  • Solution: Follow a careful, stepwise dilution protocol to minimize precipitation. Pre-warming the culture medium and adding the compound dropwise while mixing can significantly improve solubility. See Protocol 2 for a detailed methodology.

Problem: I see a precipitate in my culture medium after incubation.

  • Cause: If precipitation was not immediate, it could be due to several factors: instability of the compound at 37°C over time, interaction with media components (e.g., salts, proteins in serum), or changes in pH.[7][8][9]

  • Solution:

    • Reduce Final Concentration: Determine if the working concentration is too high by testing a serial dilution.

    • Lower Serum Content: If using a high-serum medium, consider reducing the serum percentage or using a serum-free medium during the treatment period, if compatible with your cell line.

    • Check Final DMSO Concentration: Ensure the final percentage of DMSO in the culture medium is non-toxic to your cells and as low as possible (see table below). High concentrations of DMSO can also affect compound solubility in media.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
  • Calculate Required Mass: this compound has a molecular weight of approximately 489.64 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need ~4.9 mg of this compound powder.

  • Weighing: Under sterile conditions, accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, add 1 mL of DMSO to 4.9 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for at least 1 minute until the powder is completely dissolved. A brief warming in a 37°C water bath can assist dissolution.[7]

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays (To Avoid Precipitation)

This protocol uses a two-step dilution method to prevent solvent shock.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.[7]

  • Prepare Intermediate Dilution:

    • In a sterile tube, add a volume of the pre-warmed medium (e.g., 990 µL).

    • Add a small volume of your concentrated DMSO stock (e.g., 10 µL of 10 mM stock) to the medium. This creates a 1:100 intermediate dilution (e.g., 100 µM this compound).

    • Mix immediately but gently by pipetting up and down. Do not vortex, as this can cause shearing of media components.

  • Final Dilution in Culture Vessel:

    • Take the required volume of the intermediate dilution and add it dropwise to your final culture vessel (e.g., a 6-well plate containing cells and pre-warmed medium).[7]

    • Gently swirl the plate or flask while adding the compound to ensure rapid and even distribution.

  • Final Incubation: Visually inspect the medium for any signs of precipitation under a microscope before placing the culture vessel in the incubator.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Workflow to Prevent Precipitation stock 10 mM this compound in DMSO Stock (Stored at -20°C) warm_media 1. Pre-warm cell culture medium to 37°C intermediate_dilution 2. Create Intermediate Dilution (e.g., 1:100 in warm medium) warm_media->intermediate_dilution mix_gently 3. Mix gently by pipetting intermediate_dilution->mix_gently final_addition 4. Add Intermediate Dilution DROPWISE to final culture volume mix_gently->final_addition swirl 5. Swirl plate gently during addition final_addition->swirl incubate 6. Incubate cells with final working concentration swirl->incubate

Workflow for preparing this compound working solutions.

This compound's Mechanism of Action

This compound's bioactivity stems from its inhibition of ThrRS, which activates a key cellular stress response pathway.

G This compound This compound thrrs Threonyl-tRNA Synthetase (ThrRS) This compound->thrrs Inhibits uncharged_trna ↑ Uncharged tRNAThr This compound->uncharged_trna Causes accumulation of angiogenesis Angiogenesis This compound->angiogenesis Inhibits protein_syn Protein Synthesis thrrs->protein_syn Required for thrrs->uncharged_trna Depletion leads to gcn2 GCN2 Kinase Pathway Activation uncharged_trna->gcn2 Activates apoptosis Apoptosis gcn2->apoptosis Induces g1_arrest G1 Cell Cycle Arrest gcn2->g1_arrest Induces

This compound's mechanism of action and signaling pathway.

Recommended Final DMSO Concentrations

While the primary solvent, DMSO, is crucial for dissolving this compound, it can be toxic to cells at higher concentrations. It is essential to keep the final concentration in your culture medium within an acceptable range for your specific cell line.

Cell Type SensitivityRecommended Max Final DMSO Concentration
Most robust cell lines≤ 0.5% (v/v)
Sensitive or primary cells≤ 0.1% (v/v)
Stem cells / differentiation assays≤ 0.05% (v/v)

Note: Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent on cell viability and function.

References

Technical Support Center: Optimizing Borrelidin Concentration for Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Borrelidin in anti-angiogenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-angiogenic activity?

A1: this compound exerts its anti-angiogenic effects through at least two distinct mechanisms. Its primary and most potent action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2][3][4] By binding to ThrRS, this compound disrupts protein translation, leading to cell cycle arrest and induction of the amino acid starvation response.[5] Additionally, this compound can modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance towards anti-angiogenic VEGF isoforms.[6] It has also been shown to induce apoptosis in endothelial cells through the activation of caspase-8 and -3.[7]

Q2: What is a recommended starting concentration for in vitro anti-angiogenesis assays?

A2: A starting concentration in the low nanomolar range is recommended for most in vitro assays. For instance, this compound has been shown to strongly inhibit capillary tube formation with an IC50 value of approximately 0.8 nM.[8] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: Is this compound cytotoxic?

A3: Yes, this compound can be cytotoxic, particularly at higher concentrations.[2][9] Its cytotoxicity is linked to the inhibition of ThrRS and the subsequent induction of apoptosis.[5][7] It is essential to differentiate between anti-angiogenic effects and general cytotoxicity. Running parallel cytotoxicity assays is highly recommended.

Q4: How can I distinguish between a specific anti-angiogenic effect and cytotoxicity?

A4: To differentiate between specific anti-angiogenic effects and general cytotoxicity, it is crucial to perform a thorough dose-response analysis and include appropriate controls. An ideal anti-angiogenic concentration will inhibit processes like endothelial cell migration or tube formation without causing significant cell death. Running a cytotoxicity assay, such as an MTT or neutral red uptake assay, in parallel with your angiogenesis assay will help identify the concentration window where this compound exhibits specific anti-angiogenic activity.[10][11]

Troubleshooting Guides

Problem 1: High levels of endothelial cell death observed in my angiogenesis assay.

Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response experiment starting from a lower concentration range (e.g., picomolar to low nanomolar).
High sensitivity of the endothelial cell line. Ensure the health and low passage number of your endothelial cells. Consider using a more robust cell line if necessary.
Prolonged incubation time. Optimize the incubation time for your specific assay. Shorter incubation periods may be sufficient to observe anti-angiogenic effects without inducing significant cytotoxicity.

Problem 2: Inconsistent or no inhibition of angiogenesis observed.

Possible Cause Troubleshooting Step
This compound concentration is too low. Perform a dose-response experiment with a wider range of concentrations, extending into the higher nanomolar range if necessary, while monitoring for cytotoxicity.
Degradation of this compound. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions for each experiment.
Assay conditions are not optimal. Review and optimize all parameters of your angiogenesis assay, including cell density, growth factor concentrations, and matrix composition.
Cell line is resistant to this compound. While uncommon, some cell lines may exhibit resistance. If possible, confirm the expression and activity of ThrRS in your cell line.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Anti-Angiogenic Assays

AssayCell Type/ModelEffective Concentration (IC50)Reference
Capillary Tube FormationRat Aorta Matrix Culture0.8 nM[8]
VEGF Splicing ModulationRetinal Pigmented Endothelial (RPE) cellsµM concentrations[6]
Cytotoxicity (Apoptosis Induction)Human Umbilical Vein Endothelial Cells (HUVEC)100 nM (cleaved-caspase 3 appearance)[5]

Experimental Protocols

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Materials:

    • Basement membrane matrix (e.g., Matrigel)

    • Endothelial cells (e.g., HUVECs)

    • Endothelial cell growth medium

    • This compound stock solution

    • 96-well plate

  • Protocol:

    • Thaw the basement membrane matrix on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

    • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or vehicle control.

    • Seed the cells onto the solidified matrix.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize and quantify tube formation using a microscope and appropriate imaging software.

2. Aortic Ring Assay

This ex vivo assay evaluates angiogenesis from a segment of an aorta.

  • Materials:

    • Thoracic aorta from a rat or mouse

    • Serum-free medium

    • Basement membrane matrix or collagen I

    • This compound stock solution

    • 48-well plate

  • Protocol:

    • Aseptically dissect the thoracic aorta and place it in cold, sterile PBS.[12][13]

    • Remove surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.[13][14]

    • Embed each aortic ring in a layer of basement membrane matrix or collagen I in a 48-well plate.[13][15]

    • Allow the matrix to polymerize at 37°C.[16]

    • Add medium containing various concentrations of this compound or vehicle control to each well.

    • Incubate at 37°C and monitor for the outgrowth of microvessels over several days.

    • Quantify the extent of sprouting using microscopy and image analysis software.

3. Cytotoxicity Assay (Neutral Red Uptake)

This assay measures cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.

  • Materials:

    • Endothelial cells

    • Complete culture medium

    • This compound stock solution

    • Neutral Red solution

    • Destain solution (e.g., 1% acetic acid in 50% ethanol)

    • 96-well plate

  • Protocol:

    • Seed endothelial cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations and a vehicle control for the desired exposure time (e.g., 24-72 hours).[11]

    • Remove the treatment medium and incubate the cells with medium containing Neutral Red for approximately 2-3 hours.

    • Wash the cells to remove unincorporated dye.

    • Add the destain solution to extract the dye from the cells.

    • Measure the absorbance at a wavelength of approximately 540 nm using a plate reader. The amount of dye retained is proportional to the number of viable cells.

Signaling Pathways and Workflows

Borrelidin_Mechanism This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits VEGF_Splicing VEGF Pre-mRNA Splicing This compound->VEGF_Splicing Modulates Caspase_Activation Caspase-8/-3 Activation This compound->Caspase_Activation Induces Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenic Effects Cell_Cycle_Arrest->Anti_Angiogenesis Apoptosis Apoptosis Apoptosis->Anti_Angiogenesis Pro_Angio_VEGF Pro-angiogenic VEGF Isoforms VEGF_Splicing->Pro_Angio_VEGF Decreases Anti_Angio_VEGF Anti-angiogenic VEGF Isoforms VEGF_Splicing->Anti_Angio_VEGF Increases Anti_Angio_VEGF->Anti_Angiogenesis Caspase_Activation->Apoptosis

Caption: this compound's multifaceted anti-angiogenic mechanisms.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration This compound This compound Anti_Angio_VEGF Anti-angiogenic VEGF Isoforms This compound->Anti_Angio_VEGF Increases Anti_Angio_VEGF->VEGFR2 Inhibits Activation Experimental_Workflow Start Start: Determine Optimal Concentration Dose_Response Dose-Response Experiment (e.g., 0.1 nM - 1 µM) Start->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Neutral Red) Dose_Response->Cytotoxicity_Assay Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation, Aortic Ring) Dose_Response->Angiogenesis_Assay Analyze_Cyto Analyze Cytotoxicity Data (Determine CC50) Cytotoxicity_Assay->Analyze_Cyto Analyze_Angio Analyze Angiogenesis Data (Determine IC50) Angiogenesis_Assay->Analyze_Angio Compare Compare CC50 and IC50 Analyze_Cyto->Compare Analyze_Angio->Compare Optimal_Conc Optimal Concentration Identified (IC50 << CC50) Compare->Optimal_Conc IC50 << CC50 Re_evaluate Re-evaluate Concentration Range or Assay Conditions Compare->Re_evaluate IC50 ≈ CC50

References

Troubleshooting variability in Borrelidin angiogenesis assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Borrelidin in angiogenesis assays. The information is tailored to address common sources of variability and provide standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-angiogenic effects?

A1: this compound's primary anti-angiogenic activity stems from its function as a potent and selective inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2] This inhibition leads to a depletion of charged threonyl-tRNA, which in turn activates the GCN2 kinase stress responsive pathway, ultimately leading to apoptosis in endothelial cells.[3] Additionally, this compound has been shown to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic VEGF isoforms.[1][4]

Q2: What is a typical effective concentration range for this compound in in vitro angiogenesis assays?

A2: this compound is effective at very low concentrations. A 50% inhibitory concentration (IC50) of 0.8 nM has been reported for the inhibition of capillary tube formation in a rat aorta matrix culture model.[5] For modulating VEGF splicing in retinal pigmented endothelial cells, significant effects were observed at concentrations of 0.5 µM and higher.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final concentration of DMSO in your culture medium to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[6][7][8] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What are appropriate vehicle controls when using this compound in angiogenesis assays?

A4: The appropriate vehicle control is the same concentration of the solvent used to dissolve this compound (typically DMSO) in the culture medium, without the compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[7]

Troubleshooting Guides

Variability in Endothelial Cell Tube Formation Assay

Problem: Inconsistent or no tube formation in control wells.

Possible Cause Troubleshooting Suggestion
Cell Passage Number Use low-passage endothelial cells (e.g., HUVECs between passages 2 and 6).[9] High-passage cells may lose their ability to form robust tubular networks.
Cell Seeding Density Optimize cell seeding density. Too few cells will not form a network, while too many will form a monolayer. A typical starting point is 1.5 x 10^4 cells per well of a 96-well plate.
Matrigel/Basement Membrane Extract (BME) Quality Use a fresh, properly stored (at 4°C after thawing) lot of Matrigel or BME. Ensure the gel is evenly coated and has polymerized completely (typically 30-60 minutes at 37°C).[9]
Serum Concentration Optimize the serum concentration in your assay medium. Some endothelial cells require a low serum concentration for optimal tube formation.

Problem: High variability in the inhibitory effect of this compound.

Possible Cause Troubleshooting Suggestion
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing of this compound dilutions. Small volumes of potent compounds require precise handling.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even distribution in the wells.
Inconsistent Incubation Time Analyze results at a consistent, predetermined time point. Tube networks can degrade after prolonged incubation (typically beyond 12-16 hours).
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid degradation.
Variability in Aortic Ring Assay

Problem: No or weak sprouting from aortic rings in control wells.

Possible Cause Troubleshooting Suggestion
Aorta Dissection Technique Minimize trauma to the aorta during dissection. Ensure complete removal of periaortic fibro-adipose tissue, as residual tissue can inhibit sprouting.[10]
Ring Thickness Cut aortic rings to a consistent thickness, typically 1 mm.[10] Inconsistent thickness can lead to variable sprouting.
Matrix Embedding Ensure the aortic ring is fully embedded within the collagen gel or Matrigel and is in contact with the bottom of the well.[11]
Culture Medium Use an appropriate basal medium supplemented with necessary growth factors (e.g., VEGF) to stimulate sprouting in control rings.

Problem: Inconsistent inhibition of sprouting by this compound.

Possible Cause Troubleshooting Suggestion
Uneven Drug Distribution Ensure this compound is evenly distributed throughout the matrix and culture medium.
Variability Between Animals Be aware that there can be significant biological variability between animals.[12] Use multiple rings from the same animal for each condition and repeat the experiment with aortas from different animals.
Quantification Method Use a standardized and objective method for quantifying microvessel outgrowth. Image analysis software can provide more consistent results than manual counting.[13][14]
Variability in Chick Chorioallantoic Membrane (CAM) Assay

Problem: High embryo mortality.

Possible Cause Troubleshooting Suggestion
Egg Quality Use fresh, high-quality fertilized eggs from a reliable supplier.
Incubation Conditions Maintain a sterile environment and optimal incubation conditions (temperature: 37.5-38°C, humidity: 60-70%).
Windowing Technique Be gentle when creating the window in the eggshell to avoid damaging the CAM or embryo.
Contamination Use sterile techniques and instruments throughout the procedure to prevent bacterial or fungal contamination.[15]

Problem: Inconsistent anti-angiogenic response to this compound.

Possible Cause Troubleshooting Suggestion
Carrier Material Use a consistent and inert carrier for this compound application (e.g., sterile filter paper discs, gelatin sponges).
Application Site Apply the carrier to a richly vascularized area of the CAM, avoiding major pre-existing vessels.
Quantification Area Define a consistent region of interest (ROI) around the application site for quantifying vessel density or branching.
Image Analysis Utilize image analysis software for objective and reproducible quantification of changes in vascularity.[16][17]

Quantitative Data Summary

Assay Organism/Cell Line Parameter This compound Concentration Observed Effect Reference
Rat Aorta Matrix CultureRatCapillary Tube Formation0.8 nM50% Inhibition (IC50)[5]
Retinal Pigmented Endothelial (RPE) CellsHumanVEGF Isoform Ratio0.5 µMShift to anti-angiogenic ratio[1]
Retinal Pigmented Endothelial (RPE) CellsHumanVEGF Isoform Ratio5 µMSignificant shift to anti-angiogenic ratio[1]
Acute Lymphoblastic Leukemia (ALL) Cell LinesHumanCell Proliferation50 ng/mLHalf-maximal inhibitory concentration[3]

Experimental Protocols

Endothelial Cell Tube Formation Assay with this compound
  • Preparation:

    • Thaw a frozen vial of Matrigel/BME on ice at 4°C overnight.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial cell growth medium. Use cells between passages 2 and 6.

  • Plate Coating:

    • Using pre-chilled tips, add 50 µL of Matrigel/BME to each well of the pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

    • Prepare serial dilutions of this compound in the same low-serum medium. Include a vehicle control with the same final concentration of DMSO.

    • Seed HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well in a final volume of 100 µL containing the desired concentration of this compound or vehicle control.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-12 hours.

    • Monitor tube formation periodically under an inverted microscope.

    • At the desired time point, capture images of the tubular networks.

    • Quantify tube formation using image analysis software by measuring parameters such as total tube length, number of nodes, and number of meshes.[9][18]

Rat Aortic Ring Assay with this compound
  • Aorta Dissection and Ring Preparation:

    • Euthanize a rat according to approved institutional protocols.

    • Excise the thoracic aorta and place it in a sterile petri dish containing ice-cold serum-free basal medium.

    • Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.

    • Cut the aorta into 1 mm thick rings.[10][11]

  • Embedding Aortic Rings:

    • Add a 100 µL layer of ice-cold collagen gel or Matrigel to each well of a 24-well plate and allow it to polymerize at 37°C for 30 minutes.

    • Place one aortic ring in the center of each well on top of the polymerized gel.

    • Add another 100 µL of the gel on top of each ring to completely embed it.

    • Incubate at 37°C for another 30 minutes.

  • Treatment and Culture:

    • Prepare the culture medium (e.g., DMEM) containing desired concentrations of this compound or vehicle control.

    • Add 1 mL of the prepared medium to each well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Capture images at regular intervals.

    • Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the ring using image analysis software.[13][14]

Chick Chorioallantoic Membrane (CAM) Assay with this compound
  • Egg Incubation:

    • Incubate fertilized chicken eggs in a humidified incubator at 37.5-38°C for 3 days.

  • Windowing:

    • On day 3, create a small window in the eggshell over the air sac to expose the CAM.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Sample Application:

    • On day 7 or 8, prepare sterile filter paper discs or gelatin sponges soaked with a known concentration of this compound or vehicle control (DMSO).

    • Carefully place the disc/sponge onto the CAM in a well-vascularized area.

    • Reseal the window and return the eggs to the incubator.

  • Analysis:

    • After 48-72 hours of incubation, examine the CAM under a stereomicroscope.

    • Capture images of the vasculature in the area surrounding the disc/sponge.

    • Quantify the anti-angiogenic effect by measuring the vessel density, number of branch points, or the area of the avascular zone around the sample using image analysis software.[15][16][17]

Signaling Pathways and Experimental Workflows

This compound's Anti-Angiogenic Signaling Pathways

Borrelidin_Signaling cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits VEGF_Splicing Alternative Splicing of VEGF Pre-mRNA This compound->VEGF_Splicing Modulates Uncharged_tRNA Increased Uncharged threonyl-tRNA AntiAngio_VEGF Increased Anti-Angiogenic VEGF Isoforms VEGF_Splicing->AntiAngio_VEGF GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Apoptosis Endothelial Cell Apoptosis GCN2->Apoptosis Angio_Inhibition Inhibition of Angiogenesis AntiAngio_VEGF->Angio_Inhibition Caspase Caspase-8/-3 Activation Apoptosis->Caspase Caspase->Angio_Inhibition

Caption: this compound inhibits angiogenesis through ThrRS inhibition and VEGF splicing modulation.

Experimental Workflow for this compound in Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Prep_Plate Pre-chill 96-well plate and pipette tips Coat_Plate Coat plate with Matrigel Prep_Plate->Coat_Plate Thaw_Matrigel Thaw Matrigel on ice Thaw_Matrigel->Coat_Plate Culture_HUVEC Culture HUVECs (low passage) Prepare_Cells Prepare HUVEC suspension with this compound/vehicle Culture_HUVEC->Prepare_Cells Polymerize Polymerize Matrigel (37°C, 30-60 min) Coat_Plate->Polymerize Seed_Cells Seed cells onto Matrigel Polymerize->Seed_Cells Prepare_Cells->Seed_Cells Incubate Incubate (37°C, 4-12 hours) Seed_Cells->Incubate Image Capture images of tube network Incubate->Image Quantify Quantify tube formation (ImageJ or similar) Image->Quantify

Caption: Workflow for assessing this compound's effect on endothelial cell tube formation.

Troubleshooting Logic for Assay Variability

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Variability in Assay Results Reagent Reagent Issues Variability->Reagent Cellular Cellular Factors Variability->Cellular Technical Technical Errors Variability->Technical Check_Reagents Check this compound stability and Matrigel quality Reagent->Check_Reagents Check_Cells Verify cell passage number and seeding density Cellular->Check_Cells Refine_Technique Standardize pipetting, incubation time, and quantification method Technical->Refine_Technique

Caption: A logical approach to troubleshooting variability in this compound angiogenesis assays.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Borrelidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an 18-membered polyketide macrolide antibiotic with potent anti-angiogenic, anti-malarial, and pro-apoptotic activities.[1][2] Its complex structure and lipophilic nature can contribute to poor aqueous solubility, which is often a primary reason for low and variable oral bioavailability. This can limit its therapeutic potential by failing to achieve sufficient plasma concentrations.

Q2: What are the primary factors that may contribute to the low oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is likely influenced by several factors:

  • Poor Aqueous Solubility: As a macrolide, this compound is soluble in organic solvents like ethanol, methanol, DMSO, and DMF, but its solubility in aqueous solutions is expected to be limited, hindering its dissolution in gastrointestinal fluids.[3]

  • Low Intestinal Permeability: The ability of the this compound molecule to pass through the intestinal epithelium may be restricted.

  • First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active compound that reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Like many macrolides, this compound could be a substrate for efflux pumps such as P-gp, which actively transport the compound back into the intestinal lumen, thereby limiting its net absorption.

Q3: What are the main strategies to enhance the in vivo bioavailability of this compound?

A3: Key strategies to overcome the low bioavailability of this compound focus on improving its solubility, dissolution rate, and membrane permeability. These can be broadly categorized as:

  • Formulation Strategies:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain this compound in a solubilized state within the gastrointestinal tract.[4][5][6]

    • Nanoformulations: Reducing the particle size of this compound to the nanometer scale increases the surface area for dissolution. This includes techniques like creating nanosuspensions or solid lipid nanoparticles.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with enhanced solubility and dissolution.[7][8]

  • Chemical Modification:

    • Prodrug Approach: Modifying the this compound structure to create a more soluble or permeable derivative that converts to the active form in vivo can be a viable strategy.

    • Analogue Synthesis: Developing analogues of this compound with improved physicochemical properties has been explored, with some showing promising in vivo activity, suggesting better pharmacokinetic profiles.[3]

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models after oral administration.
  • Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties:

      • Determine the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

      • Assess the dissolution rate of the neat compound.

    • Implement a Formulation Strategy:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

      • SEDDS: Formulate a Self-Emulsifying Drug Delivery System.

    • Evaluate In Vitro Performance:

      • Conduct in vitro dissolution studies of your formulation in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the improvement in dissolution rate and extent.

    • Re-evaluate In Vivo:

      • Administer the optimized formulation to your animal model and compare the pharmacokinetic profile to that of the unformulated compound.

Problem 2: High inter-individual variability in this compound plasma levels in animal studies.
  • Possible Cause: Inconsistent dissolution, potential food effects, or variable first-pass metabolism.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Ensure consistent fasting periods for all animals before dosing.

      • Use a consistent and well-characterized vehicle for administration.

    • Enhance Formulation Robustness:

      • A well-designed formulation, such as a SEDDS, can reduce the impact of physiological variability on drug absorption.

    • Investigate Metabolic Stability:

      • Conduct in vitro metabolism studies using liver microsomes to understand the metabolic pathways and potential for saturation of metabolic enzymes.

Problem 3: In vitro cell-based assays show high efficacy, but this does not translate to in vivo models.
  • Possible Cause: Low permeability across the intestinal epithelium or significant P-gp efflux.

  • Troubleshooting Steps:

    • Assess Membrane Permeability:

      • Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will provide an indication of its potential for intestinal absorption.

    • Evaluate P-gp Efflux:

      • In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to determine if the efflux of this compound is mediated by this transporter. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests P-gp involvement.

    • Consider Permeation Enhancers:

      • If permeability is low, explore the use of pharmaceutically acceptable permeation enhancers in your formulation, though this should be approached with caution due to potential toxicity.

Data Presentation

Table 1: Physicochemical and In Vitro Bioactivity Data for this compound

ParameterValueReference
Molecular Formula C₂₈H₄₃NO₆[9]
Molecular Weight 489.6 g/mol [9]
Solubility Soluble in DMSO, ethanol, methanol, DMF.[10][11]
≥ 2.5 mg/mL in 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline[1]
IC₅₀ (Anti-angiogenesis) 0.8 nM (rat aorta matrix culture)[1]
IC₅₀ (Antimalarial) 1.9 nM (P. falciparum K1 strain)[1]
1.8 nM (P. falciparum FCR3 strain)[1]
IC₅₀ (Cytotoxicity) 24 µM (S. cerevisiae Cdc28/Cln2)[1]
50 ng/mL (acute lymphoblastic leukemia cell lines)[12]

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats (for illustrative purposes)

No specific in vivo pharmacokinetic data for orally administered this compound was found in the public domain. The following table is a template that researchers can use to populate with their own experimental data.

ParameterUnformulated this compoundFormulated this compound
Dose (mg/kg) e.g., 10e.g., 10
Cmax (ng/mL) e.g., 50 ± 15e.g., 250 ± 50
Tmax (h) e.g., 2.0 ± 0.5e.g., 1.0 ± 0.3
AUC₀-t (ng·h/mL) e.g., 200 ± 60e.g., 1200 ± 300
Oral Bioavailability (%) e.g., <5e.g., 25

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Protocol 2: Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound and investigate the potential for P-gp mediated efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • Prepare the transport buffer (HBSS, pH 7.4).

  • Prepare the dosing solutions of this compound in the transport buffer at the desired concentration (final DMSO concentration should be <1%). For the P-gp inhibition arm, also include verapamil at an appropriate concentration.

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests active efflux.

Protocol 3: In Vivo Oral Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • This compound formulation (e.g., solid dispersion or SEDDS)

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimate rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) prior to dosing.[13]

  • Dosing:

    • Administer the this compound formulation or vehicle control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) via a suitable route (e.g., tail vein or jugular vein cannula) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately process the blood samples by centrifuging at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until bioanalysis.[13]

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data: Cmax (maximum concentration), Tmax (time to Cmax), AUC₀-t (area under the curve from time 0 to the last measurable time point), and t₁/₂ (elimination half-life).

    • If an intravenous study is also performed, the absolute oral bioavailability (F%) can be calculated.

Mandatory Visualizations

Signaling Pathway

This compound is known to inhibit threonyl-tRNA synthetase (ThrRS), leading to an accumulation of uncharged tRNA. This triggers the GCN2 stress response pathway, resulting in the phosphorylation of eIF2α and ultimately leading to apoptosis.

Borrelidin_Signaling_Pathway cluster_0 Cellular Stress Response This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNAThr ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Borrelidin_Bioavailability_Workflow cluster_1 Formulation Development cluster_2 Preclinical Evaluation cluster_3 Outcome Start This compound (Poor Solubility) Formulation Formulation Strategy (SEDDS, Solid Dispersion, etc.) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Rats) Permeability->InVivo Data_Analysis Data Analysis (Cmax, Tmax, AUC, F%) InVivo->Data_Analysis End Enhanced Bioavailability Data_Analysis->End Borrelidin_Problem_Solution Problem Low Bioavailability of this compound Poor Solubility Low Permeability First-Pass Metabolism Solubility_Solutions Enhance Solubility - Solid Dispersions - Nanoformulations - SEDDS Problem:p1->Solubility_Solutions Permeability_Solutions Improve Permeability - Permeation Enhancers - Prodrugs Problem:p2->Permeability_Solutions Metabolism_Solutions Bypass Metabolism - Lymphatic Targeting (SEDDS) - Prodrugs Problem:p3->Metabolism_Solutions

References

Minimizing Borrelidin-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borrelidin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing its cytotoxic effects on normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability in cytotoxicity assay results between replicates.

  • Question: My MTT/cytotoxicity assay results for this compound show high standard deviations between replicate wells. What could be the cause, and how can I improve consistency?

  • Answer: High variability in cytotoxicity assays is a common issue that can often be traced back to several factors:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across each well.

    • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions of this compound. When adding reagents, dispense the liquid below the surface of the medium in the well without disturbing the cell monolayer.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

    • Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation before adding them to the cells. If solubility is an issue, consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it further in culture media, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).

Issue 2: Unexpectedly high cytotoxicity in control (untreated) cells.

  • Question: My negative control wells are showing significant cell death. What could be the problem?

  • Answer: High background cytotoxicity can confound your results. Here are some potential causes and solutions:

    • Cell Health: Ensure you are using healthy, log-phase cells. Over-confluent or high-passage number cells can be stressed and more susceptible to dying.

    • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not exceeding a non-toxic level for your specific cell line. Run a vehicle control (media with the same concentration of solvent) to assess its effect.

    • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can induce cell death. Regularly check your cell cultures for any signs of contamination.

    • Media and Serum Quality: Variations in media formulation or serum batches can sometimes affect cell viability. Use high-quality, tested reagents.

Issue 3: Difficulty dissolving this compound for experiments.

  • Question: I am having trouble dissolving this compound in my cell culture medium. What is the best way to prepare my stock and working solutions?

  • Answer: this compound has limited solubility in aqueous solutions. To ensure proper dissolution and accurate dosing:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Working Solutions: For your experiments, perform serial dilutions of the DMSO stock solution in your cell culture medium. It is crucial to vortex gently after each dilution step to ensure homogeneity. The final concentration of DMSO in the culture wells should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Precipitation Check: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or reconsider the highest concentration being tested.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS).[1] This enzyme is crucial for protein synthesis as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, which triggers a cellular stress response, ultimately leading to the inhibition of protein synthesis and induction of apoptosis (programmed cell death).[2]

Q2: Why is this compound cytotoxic to normal cells?

A2: this compound targets threonyl-tRNA synthetase, an enzyme that is essential for protein synthesis in both cancerous and normal eukaryotic cells. Because this target is not unique to cancer cells, this compound exhibits broad cytotoxicity.[3] This lack of selectivity is a major limitation for its therapeutic use.

Q3: Are there ways to increase the selectivity of this compound for cancer cells?

A3: Yes, several strategies are being explored to enhance the selectivity of this compound:

  • Development of Analogs: Researchers are actively developing synthetic and semi-synthetic analogs of this compound. By modifying the chemical structure, particularly at the C17 side chain, it is possible to separate the anti-angiogenic and cytotoxic activities, potentially leading to analogs with a better therapeutic window.[4] For example, some analogs show reduced cytotoxicity against human cells while retaining potent anti-parasitic or anti-cancer activity.[4]

  • Combination Therapy: Combining this compound with other therapeutic agents could allow for the use of lower, less toxic doses. For instance, a combination with a drug that selectively protects normal cells by inducing a temporary cell cycle arrest could be a viable strategy.

Q4: What signaling pathways are activated by this compound-induced stress?

A4: The accumulation of uncharged tRNA due to ThrRS inhibition activates the General Control Nonderepressible 2 (GCN2) kinase stress response pathway.[1][2] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but selectively increases the translation of certain stress-response genes, such as ATF4. Prolonged stress signaling through this pathway ultimately triggers the intrinsic pathway of apoptosis.

Q5: At what concentration should I start my this compound experiments?

A5: The effective concentration of this compound can vary significantly depending on the cell line. As a starting point, you can refer to published IC50 values for cell lines similar to yours (see Table 1). It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration range for your specific cell type and experimental endpoint.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 Value (approx.)Reference(s)
JurkatAcute Lymphoblastic Leukemia50 ng/mL[1][2]
CEMAcute Lymphoblastic Leukemia50 ng/mL[1]
Primary FibroblastsNormal Connective Tissue> 50 ng/mL[1][2]
Rat Aorta EndothelialNormal Endothelial0.8 nM
MDA-MB-231Breast CancerLow nanomolar[3]
MDA-MB-435Breast CancerLow nanomolar[3]
MCF10ANon-malignant Breast EpithelialCytotoxic[3]
HUVECHuman Umbilical Vein EndothelialHigh sensitivity[3]
HL60Promyelocytic LeukemiaDecreased sensitivity[3]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Experimental Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cells of interest

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

2. Annexin V Apoptosis Assay by Flow Cytometry

This protocol allows for the detection of early and late-stage apoptosis.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating them with the desired concentrations of this compound for a specific time. Include untreated and vehicle controls.

    • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

      • Interpretation:

        • Annexin V-negative / PI-negative: Live cells

        • Annexin V-positive / PI-negative: Early apoptotic cells

        • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

        • Annexin V-negative / PI-positive: Necrotic cells

3. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells treated with this compound

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them once with PBS.

    • Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualization

Borrelidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits tRNA_Thr tRNA-Thr (Charged) ThrRS->tRNA_Thr Charges tRNA Protein_Synthesis Protein Synthesis tRNA_Thr->Protein_Synthesis Enables tRNA_uncharged Uncharged tRNA GCN2 GCN2 Kinase tRNA_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a_P->Protein_Synthesis Inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes Apoptosis Apoptosis ATF4->Apoptosis Induces

Caption: this compound's mechanism of action and induced signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Normal & Cancer Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding borrelidin_prep 2. This compound Preparation (Stock & Dilutions) treatment 4. This compound Treatment (Dose-response & Time-course) borrelidin_prep->treatment cell_seeding->treatment mtt 5a. MTT Assay (Viability) treatment->mtt annexin 5b. Annexin V/PI Staining (Apoptosis) treatment->annexin cell_cycle 5c. Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data 6. Data Acquisition (Plate Reader / Flow Cytometer) mtt->data annexin->data cell_cycle->data ic50 7. IC50 Determination & Statistical Analysis data->ic50

Caption: Workflow for assessing this compound-induced cytotoxicity.

References

Optimizing fermentation conditions for increased Borrelidin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Borrelidin. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to navigate the challenges of optimizing this compound yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms are known to produce it? A1: this compound is a polyketide macrolide antibiotic notable for its potent anti-angiogenic and antimicrobial properties.[1] It functions as a powerful inhibitor of threonyl-tRNA synthetase.[2][3][4] The primary producing organism is Streptomyces parvulus.[1][5] Other known producers include Streptomyces rochei.[6]

Q2: What are the most critical fermentation parameters to monitor for increasing this compound yield? A2: The most critical parameters are the composition of the culture medium, pH, temperature, and dissolved oxygen (DO) levels.[7] Proper control and optimization of these factors are essential for maximizing the production of secondary metabolites like this compound.[7]

Q3: What is a good starting point for a fermentation medium composition? A3: A complex medium containing sources of carbon, nitrogen, and trace minerals is typically used. Common carbon sources include glucose or fructose, while nitrogen sources can be yeast extract or peptone.[8] A study enhancing this compound production through co-culture used a Potato Dextrose Broth (PDB) medium.[6] It is crucial to optimize the specific concentrations for your strain.

Q4: My yields are low. How can I improve production beyond basic parameter optimization? A4: A co-culture strategy can significantly enhance this compound production.[9] Co-culturing a producing Streptomyces strain with a fungus, such as Cladosporium sp., has been shown to lead to a significant increase in this compound yield and the discovery of several new analogs.[6][9]

Q5: What are the standard methods for extracting and quantifying this compound from a fermentation broth? A5: this compound is typically extracted from the fermentation broth using a solvent like ethyl acetate.[5][8] Purification often involves multiple chromatographic steps, such as column chromatography with silica gel, followed by gel filtration and reverse-phase High-Performance Liquid Chromatography (HPLC).[10] Quantification is reliably achieved using an analytical HPLC system with a C18 column.[8]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Yield Strain Viability: The producing strain may have lost productivity after repeated subculturing.[8]Always start a new fermentation run from a freshly revived culture from a cryopreserved stock.[8]
Suboptimal Medium: The medium may lack essential precursors or have an improper balance of nutrients.[8]Systematically test different carbon and nitrogen sources.[8] Refer to the media composition table below as a starting point.
Incorrect Physical Parameters: pH, temperature, or dissolved oxygen levels may be outside the optimal range for production.Calibrate all probes (pH, DO, temperature) before starting. Monitor and maintain parameters within the optimal range throughout the fermentation. (See Table 1).
Inconsistent Yields Between Batches Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum.[8]Standardize your inoculum preparation protocol, ensuring a consistent spore concentration or mycelial biomass is used for each fermentation.[8]
Inhomogeneous Conditions: Poor mixing within the fermenter leads to gradients in temperature, pH, and nutrients.[8]Ensure the agitation speed is sufficient for uniform mixing without causing excessive shear stress on the cells.[8]
Sluggish or Stuck Fermentation Temperature Stress: The temperature may be too low, slowing metabolism, or too high, causing cell death.[11]Verify the temperature is within the optimal range for your strain (typically 25-30°C for Streptomyces). Avoid sudden temperature swings.[12][13]
Nutrient Limitation: A key nutrient may have been depleted prematurely.Consider a fed-batch strategy to supply nutrients throughout the fermentation. Analyze samples to check for nutrient depletion.
Contamination: The presence of competing microorganisms can inhibit the growth of the producer strain.[8]Ensure all media, equipment, and reagents are properly sterilized.[8] Perform microscopy and plating to check for contaminants.
Excessive Foaming Medium Composition: High concentrations of proteins in the medium (e.g., from yeast extract).Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.
Cell Lysis: Rapid cell death can release intracellular proteins, causing foam.Investigate the cause of cell lysis (e.g., nutrient depletion, phage contamination, extreme pH).

Section 3: Data Presentation

Table 1: Key Fermentation Parameters for this compound Production

ParameterTypical RangeImpact on Production
pH 6.5 - 7.5Affects enzyme activity and nutrient uptake. An optimal pH of 7.0 has been noted for this compound production.[6] Deviations can significantly reduce yield.[14][15]
Temperature 25°C - 32°CInfluences microbial growth rate and the rate of secondary metabolite biosynthesis.[16][17] Temperatures outside the optimal range can induce stress and reduce yield.[18]
Dissolved Oxygen (DO) > 30% saturationAs an aerobic process, maintaining sufficient oxygen is critical.[19] Controlling DO at saturation levels, especially during the growth phase, can significantly boost antibiotic yields.[20]
Agitation 150 - 250 rpmEnsures homogeneity of nutrients and oxygen, but excessive speed can cause shear stress, damaging mycelia.[8][21]
Fermentation Time 7 - 10 daysThis compound is a secondary metabolite, so production typically peaks in the stationary phase of growth.[12]

Table 2: Example Media Compositions for Streptomyces sp.

ComponentConcentration (g/L)PurposeReference Media
Millet20Carbon SourceOptimized Antifungal Medium[12]
Glucose5 - 10Carbon SourceModified MBL Medium[22]
Yeast Extract1 - 10Nitrogen & Growth Factor SourceOptimized Antifungal & MBL Media[12][22]
Tryptone / Peptone5 - 10Nitrogen SourceStandard LB Medium[22][23]
K₂HPO₄0.5Phosphate Source / BufferOptimized Antifungal & MBL Media[12][22]
MgSO₄1.0Trace MineralMBL Medium[22]
NaCl5 - 10Osmotic BalanceStandard LB & MBL Media[22][23]

Section 4: Experimental Protocols

Protocol 1: Standard Inoculum Preparation

  • Strain Revival: Aseptically retrieve a cryopreserved vial of Streptomyces sp. from -80°C storage.

  • Plate Culture: Streak the culture onto a suitable agar medium (e.g., ISP2 agar) and incubate at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest spores from the agar plate by adding 5 mL of sterile 20% glycerol and gently scraping the surface with a sterile loop.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense mycelial growth is achieved. This culture is now ready to inoculate the production fermenter.

Protocol 2: Batch Fermentation in a 5L Bioreactor

  • Preparation: Prepare 3L of production medium according to your optimized recipe and add it to the 5L bioreactor vessel.

  • Sterilization: Autoclave the bioreactor with the medium at 121°C for 20-30 minutes. Allow it to cool completely.

  • Inoculation: Aseptically transfer 150 mL (5% v/v) of the prepared seed culture into the production bioreactor.

  • Parameter Control: Set the fermentation parameters to their optimal values (e.g., Temperature: 28°C, pH: 7.0, Agitation: 200 rpm). Maintain the pH using automated addition of sterile 1M HCl and 1M NaOH.

  • Aeration: Supply sterile, filtered air at a rate of 1.0 vvm (volume of air per volume of medium per minute). Control the dissolved oxygen (DO) level above 30% by cascading agitation speed or enriching the inlet air with oxygen.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound concentration.

  • Harvest: Continue the fermentation for 7-10 days or until the this compound titer reaches its maximum and begins to decline.

Protocol 3: this compound Extraction and Quantification by HPLC

  • Cell Removal: Centrifuge 100 mL of the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Combine & Dry: Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer two more times. Combine all organic extracts and dry them over anhydrous sodium sulfate.[8]

  • Concentration: Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation: Dissolve a known mass of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before analysis.[8]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., 258 nm).

    • Quantification: Calculate the concentration based on a standard curve prepared with a pure this compound standard.

Section 5: Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing cluster_analysis Analysis A Strain Revival (From Cryostock) B Seed Culture (Shake Flask) A->B Inoculate C Batch Fermentation (Bioreactor) B->C Inoculate (5-10% v/v) D Harvest & Broth Clarification C->D Harvest E Solvent Extraction D->E F Purification (Chromatography) E->F G Quantification (HPLC) F->G

Caption: High-level workflow for this compound production from strain revival to final analysis.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield Check_Strain Is the strain viable? Start->Check_Strain Sol_Strain_No Action: Revive fresh culture from cryopreserved stock. Check_Strain->Sol_Strain_No No Check_Media Is the medium optimal? Check_Strain->Check_Media Yes Sol_Strain_No->Check_Media Sol_Media_No Action: Screen different carbon/nitrogen sources. Check_Media->Sol_Media_No No Check_Params Are physical parameters correct? Check_Media->Check_Params Yes Sol_Media_No->Check_Params Sol_Params_No Action: Calibrate probes. Verify Temp, pH, and DO. Check_Params->Sol_Params_No No Success Yield Improved Check_Params->Success Yes Sol_Params_No->Success

Caption: A logical troubleshooting guide for diagnosing the cause of low this compound yields.

Borrelidin_Biosynthesis Starter Starter Unit (trans-cyclopentane-1,2-dicarboxylic acid) PKS Modular Polyketide Synthase (PKS) Complex (borA1-A6) Starter->PKS Chain Polyketide Chain Elongation PKS->Chain Catalyzes Note Note: The PKS has fewer modules (7) than expected (9) for the final product. PKS->Note Macrolide Macrolide Ring Formation Chain->Macrolide Final This compound (18-membered macrolide) Macrolide->Final Post-PKS modifications

Caption: Simplified overview of the this compound biosynthetic pathway via Polyketide Synthase (PKS).

References

Validation & Comparative

A Comparative Guide to Borrelidin and Fumagillin as Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in the growth and metastasis of solid tumors.[1][2] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[1][2] Among the numerous compounds investigated for their anti-angiogenic properties, the natural products Borrelidin and Fumagillin have emerged as significant research focal points. This guide provides an objective comparison of their mechanisms, efficacy, and toxicological profiles, supported by experimental data and detailed methodologies.

Mechanism of Action: Distinct Molecular Targets

While both this compound and Fumagillin exhibit potent anti-angiogenic effects, they do so by targeting different key cellular enzymes.

Fumagillin and its analogs, such as TNP-470, function as irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2). [3][4][5][6] MetAP-2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[3][7] By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, Fumagillin blocks its enzymatic activity.[4] This inhibition is selective for MetAP-2 and does not affect the closely related MetAP-1.[3][5] The disruption of MetAP-2 function leads to cell cycle arrest in the G1 phase in endothelial cells, thereby inhibiting their proliferation and the subsequent formation of new blood vessels.[3]

This compound, on the other hand, is a potent inhibitor of threonyl-tRNA synthetase (ThrRS). [8][9][10][11][12] ThrRS is an essential enzyme that attaches the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis.[8][9] By inhibiting ThrRS, this compound effectively halts protein production, leading to a broad range of cellular effects, including the inhibition of angiogenesis.[10][11] Interestingly, recent research suggests that this compound may also modulate the alternative splicing of vascular endothelial growth factor (VEGF), shifting the balance towards anti-angiogenic isoforms.[13] This dual mechanism could contribute to its potent anti-angiogenic activity.

Mechanism_of_Action Comparative Mechanism of Action cluster_0 Fumagillin Pathway cluster_1 This compound Pathway Fumagillin Fumagillin MetAP-2 MetAP-2 Fumagillin->MetAP-2 Inactivates Protein Maturation Protein Maturation MetAP-2->Protein Maturation Required for Endothelial Cell Proliferation Endothelial Cell Proliferation MetAP-2->Endothelial Cell Proliferation Inhibition leads to arrest Protein Maturation->Endothelial Cell Proliferation Enables Angiogenesis_F Angiogenesis Endothelial Cell Proliferation->Angiogenesis_F Drives This compound This compound ThrRS Threonyl-tRNA Synthetase This compound->ThrRS Inhibits Protein Synthesis Protein Synthesis ThrRS->Protein Synthesis Essential for Angiogenesis_B Angiogenesis ThrRS->Angiogenesis_B Inhibition blocks Cellular Functions Cellular Functions Protein Synthesis->Cellular Functions Underpins Cellular Functions->Angiogenesis_B Includes

Caption: Comparative signaling pathways of Fumagillin and this compound.

Comparative Efficacy and Potency

Both Fumagillin and this compound, along with their derivatives, have demonstrated significant anti-angiogenic activity in a variety of in vitro and in vivo models. The following table summarizes key quantitative data for these compounds.

CompoundTargetAssayModel SystemIC50 / Effective ConcentrationReference(s)
Fumagillin MetAP-2Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)0.5 ng/mL[14]
Vasculogenic MimicryHT1080 human fibrosarcoma cellsSuppression at 0.1-100 ng/mL[15]
TNP-470 (AGM-1470) MetAP-2Endothelial Cell ProliferationBovine Aortic Endothelial Cells (BAECs)~10 pg/mL[14]
Tumor Growth InhibitionMurine Lewis Lung Carcinoma (in vivo)Significant reduction in tumor volume[16]
This compound ThrRSTube FormationRat Aortic Ring FragmentsIC50 of 0.4 ng/mL (0.8 nM)[9]
CytotoxicityHuman Embryonic Kidney 293 (HEK293) cellsIC50 of 345 nM[17]
Antimalarial ActivityPlasmodium falciparumIC50 of 0.97 nM[10]

Toxicity and Side Effects

A significant consideration in the therapeutic application of both Fumagillin and this compound is their associated toxicity.

Fumagillin and its analogs have been associated with dose-limiting side effects, including neurotoxicity and weight loss. [14][18] While derivatives like TNP-470 were developed to have a better therapeutic window, toxicity remains a concern.[6][16] Human trials with Fumagillin have reported side effects such as gastrointestinal issues (diarrhea, nausea, vomiting) and allergic reactions.[19] Additionally, bone marrow toxicity has been observed at higher doses.[20]

This compound also exhibits significant toxicity, which has so far precluded its clinical use. [10][21][22] It is known to be toxic to human cells at low concentrations.[17] The primary toxic effects are thought to stem from its potent inhibition of the essential enzyme ThrRS.[10][17] Animal studies have indicated potential for liver damage.[21]

CompoundKnown ToxicitiesLD50 (Mice)Reference(s)
Fumagillin Nephrotoxicity, gastrointestinal issues, allergic reactions, bone marrow toxicity.[19][20]Not readily available[19][20]
This compound General cytotoxicity, potential for liver damage.[17][21]39.0 mg/kg (I.V.), 74-77 mg/kg (Subcutaneous)[21]

Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic properties of these compounds, detailed methodologies for key experiments are provided below.

Endothelial Cell Proliferation Assay

This assay is fundamental for assessing the direct impact of a compound on the growth of endothelial cells.

Objective: To quantify the inhibition of endothelial cell proliferation by this compound or Fumagillin.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECGM).[23]

  • Seeding: HUVECs are seeded into 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.[23]

  • Synchronization: The cells are then synchronized by incubation in a medium with reduced serum (e.g., 2% FBS) for 24 hours.[23]

  • Treatment: The synchronized cells are treated with a range of concentrations of this compound or Fumagillin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTS assay or by direct cell counting.[23][24] The absorbance is measured at 490 nm for the MTS assay.[23]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to evaluate a compound's effect on angiogenesis in a living system.[25][26][27]

Objective: To visually and quantitatively assess the inhibition of blood vessel formation by this compound or Fumagillin on the CAM.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.[26]

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.[25][26]

  • Carrier Application: A sterile filter paper disc or a carrier of choice is loaded with the test compound (this compound or Fumagillin) at various concentrations and placed directly onto the CAM.[26] A vehicle control is also applied to a separate set of eggs.

  • Re-incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48 to 72 hours.

  • Analysis: After the incubation period, the CAM is excised, and the area around the carrier disc is photographed.[26]

  • Quantification: The degree of angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total length of blood vessels within a defined area.[26]

Experimental_Workflow_CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Workflow Start Start Incubate_Eggs Incubate Fertilized Eggs (3 days) Start->Incubate_Eggs Create_Window Create Window in Eggshell Incubate_Eggs->Create_Window Apply_Compound Apply Compound on Carrier to CAM Create_Window->Apply_Compound Reincubate Re-incubate Eggs (48-72 hours) Apply_Compound->Reincubate Excise_CAM Excise and Photograph CAM Reincubate->Excise_CAM Quantify Quantify Angiogenesis (Branch points, vessel length) Excise_CAM->Quantify End End Quantify->End

Caption: A typical workflow for the CAM assay.

Conclusion

This compound and Fumagillin are both potent natural product inhibitors of angiogenesis, but they achieve this effect through distinct molecular mechanisms. Fumagillin's selective inhibition of MetAP-2 offers a more targeted approach to disrupting endothelial cell function. In contrast, this compound's inhibition of the fundamental process of protein synthesis via ThrRS, while highly effective, is also associated with broader cytotoxicity. The significant toxicity profiles of both parent compounds have been a major hurdle for their clinical development. However, they remain invaluable tools for research into the molecular mechanisms of angiogenesis. The development of less toxic analogs, such as TNP-470 derived from Fumagillin, and novel derivatives of this compound, continues to be an active area of research with the potential to yield new and more effective anti-angiogenic therapies.[28]

References

A Comparative Analysis of Borrelidin and Other Threonyl-tRNA Synthetase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Borrelidin and other threonyl-tRNA synthetase (ThrRS) inhibitors, supported by experimental data. This document delves into their mechanisms of action, inhibitory activities, and cellular effects, offering a comprehensive resource for advancing research in this critical area of drug discovery.

Introduction to Threonyl-tRNA Synthetase Inhibition

Threonyl-tRNA synthetase (ThrRS) is a vital enzyme responsible for the accurate attachment of the amino acid threonine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. The inhibition of this enzyme leads to a depletion of charged threonyl-tRNA, stalling protein production and ultimately triggering cellular stress responses and cell death. This makes ThrRS a compelling target for the development of a wide range of therapeutics, including antibacterial, antifungal, antiparasitic, and anticancer agents.

This compound, a macrolide natural product, is one of the most well-characterized ThrRS inhibitors. Its potent and broad-spectrum activity has made it a valuable tool for studying the biological consequences of ThrRS inhibition. However, its clinical development has been hampered by significant cytotoxicity against human cells. This has spurred the search for and development of other natural and synthetic ThrRS inhibitors with improved selectivity and therapeutic windows. This guide will compare this compound with other notable ThrRS inhibitors, including the natural product Obafluorin and various synthetic compounds.

Comparative Efficacy of ThrRS Inhibitors

The inhibitory potency of different compounds against ThrRS is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values vary depending on the specific inhibitor, the organism from which the ThrRS is derived, and the assay conditions.

InhibitorTarget Organism/EnzymeIC50KiCytotoxicity (IC50)Reference
This compound Plasmodium falciparum0.97 nM-345 nM (Human HEK293T cells)[1]
Escherichia coli ThrRS-4 nM-[2]
Human ThrRS-7 nM-[2]
Acute Lymphoblastic Leukemia (ALL) cell lines50 ng/mL--[3]
Obafluorin Escherichia coli ThrRS35 ± 4 nM--[4]
Pseudomonas fluorescens ThrRS4.3 ± 0.4 nM--[4]
BC195 (this compound Analog) Plasmodium falciparum-->50,000 nM (Human cells)[5]
Compound 30d (Synthetic) Salmonella enterica ThrRS1.4 µM--[6]
Salicylic Acid Derivatives (Synthetic) Plasmodium falciparum ThrRS< 80 µM--[2]
Benzenesulfonamide Derivatives (Synthetic) Bacterial ThrRS--High selectivity over human ThrRS[5]
Triple-site Inhibitor 36j (Synthetic) Salmonella enterica ThrRS19 nM--[7]

Mechanism of Action and Cellular Consequences

The primary mechanism of action for these inhibitors is the direct binding to ThrRS, preventing it from catalyzing the aminoacylation of tRNAThr. However, the precise binding modes and the resulting downstream cellular effects can differ.

This compound is a non-competitive inhibitor with respect to both threonine and ATP.[1] It achieves its potent inhibition by simultaneously occupying four distinct subsites within the catalytic domain of ThrRS, including the binding sites for threonine, ATP, and the acceptor stem of tRNA, as well as an additional "orthogonal" subsite created upon its binding.[8]

Obafluorin , on the other hand, is a covalent inhibitor of bacterial ThrRS. It forms a covalent bond with a tyrosine residue in the active site, effectively and irreversibly inactivating the enzyme.

Synthetic inhibitors have been designed to target different pockets within the ThrRS active site. For instance, some salicylic acid derivatives are competitive inhibitors that bind to the amino acid binding site.[2] More advanced "triple-site" inhibitors have been engineered to occupy the binding sites of all three substrates (threonine, ATP, and tRNA) simultaneously, leading to very high potency.[7]

The inhibition of ThrRS leads to an accumulation of uncharged tRNAThr, which is a key signal for cellular stress. This triggers the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway.

GCN2_Pathway ThrRS_Inhibitor ThrRS Inhibitor (e.g., this compound) ThrRS Threonyl-tRNA Synthetase (ThrRS) ThrRS_Inhibitor->ThrRS Uncharged_tRNA Accumulation of Uncharged tRNA-Thr ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase (Inactive) Uncharged_tRNA->GCN2 Binds to and Activates GCN2_active GCN2 Kinase (Active) eIF2a eIF2α GCN2_active->eIF2a Phosphorylates eIF2a_P Phosphorylated eIF2α (p-eIF2α) Global_Translation Global Protein Synthesis Inhibition eIF2a_P->Global_Translation Leads to ATF4 ATF4 mRNA Translation eIF2a_P->ATF4 Preferentially allows Stress_Response Stress Response Genes (Amino Acid Biosynthesis, Autophagy) ATF4->Stress_Response Induces

GCN2 signaling pathway activation by ThrRS inhibition.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general inhibition of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid biosynthesis and stress response, attempting to restore cellular homeostasis.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of ThrRS inhibitors. Below are detailed protocols for key assays used to characterize these compounds.

Threonyl-tRNA Synthetase Aminoacylation Assay

This assay directly measures the enzymatic activity of ThrRS by quantifying the amount of radiolabeled threonine attached to its cognate tRNA.

Materials:

  • Purified ThrRS enzyme

  • Total tRNA or purified tRNAThr

  • 14C- or 3H-labeled L-threonine

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-threonine.

  • Add the ThrRS enzyme to the reaction mixture.

  • To test inhibitors, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period before initiating the reaction.

  • Initiate the aminoacylation reaction by adding tRNA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters.

  • Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and stop the reaction.

  • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled threonine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of threonyl-tRNA formed.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the threonyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate (32PPi) into ATP.

Materials:

  • Purified ThrRS enzyme

  • L-threonine

  • ATP solution

  • 32P-labeled pyrophosphate (32PPi)

  • Reaction buffer

  • Activated charcoal

  • Perchloric acid

  • Sodium pyrophosphate

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, L-threonine, and 32PPi.

  • Add the ThrRS enzyme to the mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Incubate the reaction at the optimal temperature.

  • Stop the reaction by adding a solution of activated charcoal in perchloric acid and sodium pyrophosphate. The charcoal binds to the ATP.

  • Filter the mixture through glass fiber filters to collect the charcoal with the bound ATP.

  • Wash the filters to remove any unbound 32PPi.

  • Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of 32P incorporated into ATP.

Western Blot Analysis for GCN2 Pathway Activation

This method is used to detect the phosphorylation of eIF2α, a key downstream event of GCN2 activation, in cells treated with ThrRS inhibitors.

Materials:

  • Cell culture reagents

  • ThrRS inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the ThrRS inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

  • Lyse the cells using lysis buffer and collect the total protein lysate.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total eIF2α.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel ThrRS inhibitors.

Experimental_Workflow cluster_0 Inhibitor Discovery & Initial Screening cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Evaluation Compound_Library Compound Library (Natural or Synthetic) HTS High-Throughput Screening (e.g., Aminoacylation Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Ki IC50 / Ki Determination (Dose-Response) Hit_Identification->IC50_Ki Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., ATP-PPi Exchange Assay) IC50_Ki->Mechanism_of_Inhibition Selectivity_Panel Selectivity Profiling (vs. Human ThrRS, other aaRS) Mechanism_of_Inhibition->Selectivity_Panel Cellular_Activity Cellular Potency & Cytotoxicity Assays (e.g., MIC, MTT) Selectivity_Panel->Cellular_Activity Pathway_Analysis Target Engagement & Pathway Analysis (e.g., Western Blot for p-eIF2α) Cellular_Activity->Pathway_Analysis In_Vivo_Efficacy In Vivo Efficacy & Toxicity Studies (Animal Models) Pathway_Analysis->In_Vivo_Efficacy Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo_Efficacy->Lead_Optimization Iterative Process Lead_Optimization->IC50_Ki

A typical workflow for the development of ThrRS inhibitors.

Conclusion

The comparative analysis of this compound and other threonyl-tRNA synthetase inhibitors highlights a dynamic and promising field of drug discovery. While this compound remains a potent tool for research, its lack of selectivity underscores the need for novel inhibitors with improved therapeutic profiles. The development of Obafluorin and a growing number of synthetic inhibitors with diverse mechanisms of action demonstrates the significant progress in this area. By utilizing the robust experimental protocols and understanding the downstream cellular signaling pathways outlined in this guide, researchers are well-equipped to further explore the therapeutic potential of targeting ThrRS for a variety of human diseases. The continued investigation into the structure-activity relationships of these inhibitors will undoubtedly pave the way for the next generation of highly effective and selective ThrRS-targeting drugs.

References

Validating the Anti-malarial Efficacy of Borrelidin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-malarial efficacy of Borrelidin and its analogues with other anti-malarial agents in animal models. The information presented is supported by experimental data from various studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound, a natural macrolide antibiotic, has demonstrated potent anti-malarial activity in preclinical animal models. Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in the Plasmodium parasite.[1][2] This unique target makes this compound a promising candidate for combating drug-resistant malaria strains. In vivo studies, primarily in murine models of Plasmodium berghei and Plasmodium yoelii infection, have shown that this compound can effectively reduce parasitemia and increase survival rates.[1][3][4] Furthermore, research into this compound analogues has identified compounds with improved selectivity and reduced cytotoxicity compared to the parent molecule, enhancing its therapeutic potential.[2][5] This guide will delve into the experimental data supporting these findings, compare this compound's efficacy with that of established anti-malarials, and provide detailed protocols for in vivo evaluation.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vivo anti-malarial activity of this compound, its analogues, and other anti-malarial compounds from various studies.

Table 1: In Vivo Efficacy of this compound and Analogues against Plasmodium yoelii in Mice
CompoundDosage (mg/kg/day)Route of AdministrationMouse StrainParasite StrainEfficacyReference
This compound0.25IntraperitonealNot SpecifiedP. yoelii 17XLProtection against lethal infection, ED₉₀ ≈ 0.25 mg/kg[3]
BC1960.25Not SpecifiedNot SpecifiedP. yoelii100% mouse survival[2][5]
BC1966Not SpecifiedNot SpecifiedP. yoelii100% mouse survival[2][5]
BC2200.25Not SpecifiedNot SpecifiedP. yoelii100% mouse survival[2][5]
BC2206Not SpecifiedNot SpecifiedP. yoelii100% mouse survival[2][5]
Chloroquine6Not SpecifiedNot SpecifiedP. yoeliiEffective dose[2]
Chloroquine30Not SpecifiedNot SpecifiedP. yoelii 17XLCured lethal malaria infection[3]
Table 2: In Vivo Efficacy of this compound in Combination Therapy against Plasmodium berghei in Mice
Treatment GroupDosage (mg/kg)Route of AdministrationMouse StrainParasite StrainKey FindingsReference
This compound (Group A)0.25IntraperitonealSwiss WebsterP. berghei-[1]
Fumagilin (Group B)20OralSwiss WebsterP. berghei-[1]
This compound + Fumagilin (Group C)0.25 + 20Intraperitoneal + OralSwiss WebsterP. bergheiLowest parasitemia (5%); Highest inhibition rate (69.6% on day 9)[1][4][6]
Artemisinin (Group D)20OralSwiss WebsterP. berghei-[1]
Control (Group E)--Swiss WebsterP. bergheiHighest parasitemia (15%)[1][4][6]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the comparison of this compound's anti-malarial efficacy.

Four-Day Suppressive Test (Peter's Test)

This is a standard method for evaluating the schizontocidal activity of a compound against an early Plasmodium infection.

  • Animal Model: Swiss Webster or other suitable mouse strains (e.g., BALB/c, NMRI), 6-8 weeks old.[6][7]

  • Parasite Strain: Plasmodium berghei ANKA strain is commonly used.[7]

  • Inoculation:

    • Obtain heparinized blood from a donor mouse with approximately 30% parasitemia.

    • Dilute the blood in physiological saline to a concentration of 1 x 10⁸ parasitized erythrocytes per ml.

    • Inject each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 ml of the suspension (2 x 10⁷ parasitized erythrocytes).[8]

  • Drug Administration:

    • Randomly divide the infected mice into experimental groups (typically 5 mice per group).

    • Two to four hours post-infection (Day 0), administer the first dose of the test compound (e.g., this compound), positive control (e.g., Chloroquine), or vehicle control.

    • The route of administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).

    • Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).[9]

  • Monitoring Parasitemia:

    • On Day 4 (24 hours after the last treatment), collect a thin blood smear from the tail of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.[7]

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

    • Monitor the mice daily for survival time. Mice that are aparasitemic on day 30 post-infection are considered cured.[8]

Rane's Test (Curative Assay)

This test assesses the efficacy of a compound against an established infection.

  • Procedure:

    • Infect mice with P. berghei as described in the 4-Day Suppressive Test.

    • On Day 3 (72 hours post-infection), confirm the presence of parasitemia.

    • Initiate treatment with the test compound, positive control, or vehicle once daily for five consecutive days.

    • Monitor parasitemia daily from Day 3 until the parasitemia is cleared or the mouse dies.

    • Record the mean survival time for each group.[7]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Anti-malarial Action

This compound exerts its anti-malarial effect by inhibiting the Plasmodium threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a nutritional stress response and ultimately halting parasite proliferation.

Borrelidin_Pathway cluster_parasite Plasmodium Parasite This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged Threonyl-tRNA Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis Required for Uncharged_tRNA->Protein_Synthesis Inhibits Parasite_Growth Parasite Growth and Proliferation Protein_Synthesis->Parasite_Growth Essential for

Caption: Mechanism of this compound's anti-malarial activity.

Experimental Workflow for In Vivo Anti-malarial Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo anti-malarial efficacy of a test compound like this compound.

Experimental_Workflow start Start infection Infect Mice with P. berghei start->infection grouping Randomly Assign to Treatment Groups infection->grouping treatment Administer Test Compound, Control, or Vehicle (Days 0-3) grouping->treatment monitoring Monitor Parasitemia (Day 4) treatment->monitoring data_analysis Calculate % Suppression and Survival Time monitoring->data_analysis end End data_analysis->end

Caption: Standard workflow for in vivo anti-malarial screening.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Synthetic Borrelidin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Borrelidin, a complex 18-membered macrolide antibiotic, has garnered significant attention in the scientific community for its diverse and potent biological activities. Its remarkable anti-angiogenic, anti-malarial, anti-cancer, and anti-bacterial properties have spurred extensive research into its mechanism of action and the development of synthetic analogs with improved therapeutic profiles. This guide provides a comprehensive comparison of synthetic this compound analogs, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Deciphering the Action: Mechanism of this compound

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] By inhibiting ThrRS, this compound disrupts protein production, leading to a cascade of cellular stress responses.

One of the key pathways activated by this compound-mediated ThrRS inhibition is the General Control Nonderepressible 2 (GCN2) kinase stress-responsive pathway. The accumulation of uncharged tRNA due to ThrRS inhibition activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general inhibition of protein synthesis while selectively upregulating the translation of stress-response proteins, ultimately inducing apoptosis in susceptible cells.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

borrelidin_mechanism This compound's Mechanism of Action This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS inhibits Uncharged_tRNA Uncharged tRNAThr ThrRS->Uncharged_tRNA accumulation of GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 activates p_eIF2a Phosphorylated eIF2α GCN2->p_eIF2a phosphorylates Protein_Synthesis_Inhibition Inhibition of Protein Synthesis p_eIF2a->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Signaling pathway of this compound's inhibitory action.

Structure-Activity Relationship: A Comparative Analysis

The therapeutic potential of this compound is often hampered by its cytotoxicity. Consequently, significant efforts have been directed towards synthesizing analogs with improved selectivity and potency. The following sections and tables summarize the key SAR findings for different biological activities.

Anti-Angiogenic Activity

This compound's potent anti-angiogenic effects are a key area of interest for cancer therapy. SAR studies have revealed that modifications to the C17 side chain and the cyclopentane ring can significantly impact this activity.

Analog/ModificationKey Structural ChangeAnti-Angiogenic Activity (IC50)Cell LineReference
This compound Parent Compound0.8 nM (disruption of pre-formed capillary tubes)Rat Aorta Matrix[2]
BC194 Cyclobutyl group at C170.025 nM (HUVEC pseudo-capillary network formation)HUVEC[2]
C17-cyclobutyl analog 3 Cyclobutyl group at C17Markedly increased selectivity for angiogenesis inhibition over cytotoxicityNot specified[3]

Key SAR Insights for Anti-Angiogenic Activity:

  • The nitrile group at C12 is crucial for activity.

  • Variations in the cyclopentane ring system are generally well-tolerated.

  • Modification of the C17 side chain, particularly with a cyclobutyl group, can enhance anti-angiogenic potency and selectivity.[3]

Anti-Malarial Activity

This compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.[4] Analogs have been developed to reduce its toxicity to human cells while maintaining or improving its anti-malarial efficacy.

Analog/ModificationKey Structural ChangeAnti-Malarial Activity (IC50)Cytotoxicity (IC50)Selectivity IndexReference
This compound Parent Compound0.97 nM345 nM (HEK293T)355[5]
BC196 Cyclobutyl group at C17 and other modificationsPotent in vivo activity, 100% mouse survivalLow toxicity in human cellsHigh[5]
BC220 Ester bond substituent on the carboxylic groupPotent in vivo activity, 100% mouse survivalLow toxicity in human cellsHigh[5]
Triazole-linked CH2SPh moiety Modification at the carboxylic acidRetained potent anti-malarial activityWeak cytotoxicity against human cellsNot specified[4]

Key SAR Insights for Anti-Malarial Activity:

  • Modifications to the cyclopentane ring, such as the introduction of a cyclobutyl group, can increase selectivity.[5]

  • Esterification of the carboxylic acid group can also lead to analogs with improved selectivity.[5]

  • The core macrolide structure is essential for anti-malarial potency.

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of this compound make it a promising scaffold for anti-cancer drug development. Research has focused on developing analogs with greater selectivity for cancer cells over normal cells.

Analog/ModificationKey Structural ChangeAnti-Cancer Activity (IC50)Cell LineReference
This compound Parent Compound50 ng/mLJurkat, CEM (ALL)[1]
This compound M New derivative from Streptomyces rochei17.5 µMA549 (NSCLC)[6]
Borrelidins C & D Hydroxylation at C-20 and C-7 respectivelyModerate cytotoxicitySNU638, K562[5]

Key SAR Insights for Anti-Cancer Activity:

  • The nitrile group at C12 is important for cytotoxicity.

  • Hydroxylation at specific positions, such as C-7 and C-20, can reduce anti-cancer activity.[5]

  • The overall structure of the macrolide ring is critical for its anti-proliferative effects.

Anti-Bacterial Activity

This compound was initially discovered as an antibiotic. Its analogs have been investigated for their activity against various bacterial strains.

Analog/ModificationTarget BacteriaMICReference
This compound S. enterica0.51 µM[5]
This compound C S. enterica16 µM[5]
This compound D S. enterica63 µM[5]
This compound E VariousNo significant activity[5]
This compound M C. perfringens, A. hydrophila, S. aureus, L. monocytogenes, Y. enterocoliticaPotent inhibitory effects[6]

Key SAR Insights for Anti-Bacterial Activity:

  • Hydroxylation at C-20 (this compound C) significantly reduces antibacterial activity.[5]

  • Hydroxylation at C-7 (this compound E) can abolish antibacterial activity.[5]

  • The specific structural features of this compound M contribute to its broad-spectrum antibacterial properties.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

HUVEC Tube Formation Assay (Anti-Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Workflow Diagram:

huvec_workflow HUVEC Tube Formation Assay Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Matrigel Incubate at 37°C to allow gel formation Coat_Plate->Incubate_Matrigel Seed_HUVECs Seed HUVECs onto the Matrigel Incubate_Matrigel->Seed_HUVECs Add_Compounds Add this compound analogs at various concentrations Seed_HUVECs->Add_Compounds Incubate_Cells Incubate at 37°C for 4-6 hours Add_Compounds->Incubate_Cells Image_Acquisition Acquire images using a microscope Incubate_Cells->Image_Acquisition Analysis Analyze tube length, branching points, and total network area Image_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the HUVEC tube formation assay.

Detailed Protocol:

  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium. Seed the cells onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.

  • Compound Treatment: Immediately after seeding, add the synthetic this compound analogs at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours, or until a robust tube network is formed in the control wells.

  • Imaging and Analysis: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and total network area using image analysis software.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Adapted from general aminoacyl-tRNA synthetase assays)

This assay measures the ability of this compound analogs to inhibit the enzymatic activity of ThrRS.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 10 µM [14C]-Threonine, and purified recombinant ThrRS enzyme.

  • Inhibitor Addition: Add the this compound analogs at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding tRNA specific for threonine (tRNAThr).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules, including the charged tRNA.

  • Filtration and Washing: Collect the precipitate on a glass fiber filter and wash with cold 5% TCA to remove unincorporated [14C]-Threonine.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [14C]-Threonine attached to the tRNA. Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor) and determine the IC50 value.

Conclusion

The development of synthetic this compound analogs represents a promising avenue for the discovery of novel therapeutics with a wide range of applications. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. The nitrile group at C12 and the core macrolide structure are generally essential for activity, while modifications at the C17 side chain and the cyclopentane ring offer opportunities to fine-tune the biological profile of these fascinating molecules. Further research focusing on medicinal chemistry optimization and a deeper understanding of the downstream effects of ThrRS inhibition will be crucial in translating the therapeutic potential of this compound analogs into clinical reality.

References

Cross-validation of Borrelidin's anti-cancer activity in different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

Borrelidin, a macrolide antibiotic derived from Streptomyces species, has garnered significant interest within the scientific community for its potent anti-cancer properties. This guide provides a comprehensive cross-validation of this compound's anti-tumor activity across various cancer types, offering a comparative perspective against established chemotherapeutic agents. While direct head-to-head comparative studies with standardized IC50 values are limited in the publicly available literature, this document synthesizes existing data to offer researchers, scientists, and drug development professionals a thorough overview of this compound's potential.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response known as the amino acid starvation response. This response activates the GCN2 kinase pathway and the unfolded protein response (UPR), ultimately leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has demonstrated potent anti-angiogenic properties, crucial for restricting tumor growth and metastasis.

Anti-Cancer Activity Across Tumor Types

This compound has shown efficacy against a range of hematological and solid tumors.

Leukemia

In acute lymphoblastic leukemia (ALL), this compound is a potent inducer of apoptosis.[1][2] Studies on Jurkat and CEM ALL cell lines demonstrated that this compound inhibits proliferation with a half-maximal inhibitory concentration (IC50) of 50 ng/mL.[1] This effect was more pronounced in ALL cell lines compared to primary fibroblasts, suggesting a degree of selectivity for cancer cells.[1] The mechanism involves the activation of the GCN2 kinase pathway, leading to G1 cell cycle arrest and apoptosis.[1][3]

Breast Cancer

This compound has shown promising activity against highly metastatic breast cancer cell lines, including MDA-MB-231 and MDA-MB-435, with sensitivity observed at low nanomolar concentrations. However, its efficacy can be limited in breast cancer cells that overexpress the anti-apoptotic protein Bcl-2.[4] A significant consideration for its clinical application is its observed cytotoxicity towards non-malignant breast epithelial cells (MCF10A).[4] To mitigate systemic toxicity, a liposomal formulation of this compound has been developed, which has shown superior inhibitory effects on primary tumor growth and lung metastasis in a mouse model of metastatic breast cancer compared to free this compound.[5]

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC7721, this compound inhibits cell growth, induces G0/G1 cell cycle arrest, and promotes caspase-dependent apoptosis.[6] The anti-tumor effect in HCC is mediated by the MAPKs signaling pathway.[6] In vivo studies using an SMMC7721 xenograft model demonstrated that this compound suppressed tumor growth with minimal side effects.[6]

Oral Cancer

This compound has been shown to induce the unfolded protein response (UPR) in oral cancer cells, leading to CHOP-dependent apoptosis.[7] This suggests that inhibiting threonyl-tRNA synthetase and inducing the UPR could be a selective strategy for targeting these types of cancer cells.[7]

Comparative Data on Cytotoxicity (IC50 Values)

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (this compound)Reference(s)
Acute Lymphoblastic LeukemiaJurkat, CEM50 ng/mL[1][3]
Breast CancerMDA-MB-231, MDA-MB-435Low nanomolar range[4]

Table 2: Reference IC50 Values of Common Chemotherapeutic Agents in Selected Cancer Cell Lines (from separate studies)

Cancer TypeCell LineChemotherapeutic AgentIC50 Value
Breast CancerMDA-MB-231Doxorubicin87.7 ± 10.6 nM (2D culture)
Ovarian CancerSK-OV-3Cisplatin10 ± 2.985 μM
Pancreatic CancerPANC-1Gemcitabine37.88 μM

Experimental Protocols

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or other test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/Propidium Iodide Staining)

Apoptosis can be quantified using flow cytometry.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to understand the signaling pathways involved.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated eIF2α, cleaved caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its anti-cancer activity.

Borrelidin_Mechanism This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Uncharged_tRNA Increased Uncharged tRNA GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 UPR Unfolded Protein Response (UPR) Uncharged_tRNA->UPR eIF2a Phosphorylation of eIF2α GCN2->eIF2a CHOP CHOP Induction UPR->CHOP Protein_Synthesis Inhibition of Protein Synthesis eIF2a->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G0) Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CHOP->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot IC50 Determine IC50 Cytotoxicity->IC50 Xenograft Establish Tumor Xenograft Model Borrelidin_Admin Administer this compound Xenograft->Borrelidin_Admin Tumor_Measurement Monitor Tumor Growth Borrelidin_Admin->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Borrelidin_Admin->Toxicity_Assessment Analysis Histological & Molecular Analysis Tumor_Measurement->Analysis

Caption: General workflow for evaluating this compound's anti-cancer activity.

Conclusion

This compound demonstrates significant anti-cancer activity across a variety of tumor types, primarily through the inhibition of threonyl-tRNA synthetase and the subsequent induction of cellular stress responses leading to apoptosis. Its dual action as a cytotoxic and anti-angiogenic agent makes it a compelling candidate for further pre-clinical and clinical investigation. However, challenges related to its toxicity to non-malignant cells and potential for resistance need to be addressed, possibly through the development of novel drug delivery systems, such as liposomal formulations, and combination therapies. The lack of direct comparative studies with established chemotherapeutics highlights a critical gap in the current research landscape that needs to be filled to fully ascertain this compound's therapeutic potential in the clinical setting.

References

A Comparative Analysis of Borrelidin and Everolimus on the mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Borrelidin and Everolimus on the mammalian target of rapamycin (mTOR) pathway. While Everolimus is a well-characterized direct inhibitor of mTOR complex 1 (mTORC1), this compound's influence on this critical signaling cascade is primarily indirect, stemming from its potent inhibition of threonyl-tRNA synthetase (ThrRS). This document synthesizes available experimental data to objectively compare their mechanisms of action, downstream effects, and therapeutic implications.

Executive Summary

Everolimus, a derivative of rapamycin, functions as a highly specific allosteric inhibitor of mTORC1. It forms a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing the phosphorylation of key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This direct inhibition leads to the suppression of cell growth, proliferation, and angiogenesis.

In contrast, this compound, a macrolide antibiotic, does not directly target the mTOR protein. Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase, which leads to an accumulation of uncharged tRNA and triggers an amino acid starvation response.[1] This cellular stress activates the general control nonderepressible-2 (GCN2) kinase pathway.[1] While amino acid deprivation is a known regulator of mTORC1 activity, studies suggest that this compound's downstream effects on processes like apoptosis may occur independently of mTORC1 signaling. Direct comparative studies evaluating this compound's impact on the mTOR pathway in parallel with direct inhibitors like Everolimus are currently limited.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and Everolimus. It is important to note the different primary targets and mechanisms of action when interpreting these values.

ParameterThis compoundEverolimusReferences
Primary Target Threonyl-tRNA Synthetase (ThrRS)mTOR Complex 1 (mTORC1)[1]
Mechanism of Action Inhibition of protein synthesis leading to amino acid starvation responseAllosteric inhibition of mTORC1 kinase activity
IC50 (Cell Proliferation) ~50 ng/mL (in acute lymphoblastic leukemia cell lines)Varies by cell line (e.g., sub-nanomolar to micromolar range)[1]
Effect on p-S6K1 Not directly reported; effects are likely indirect and context-dependentPotent inhibition
Effect on p-4E-BP1 Not directly reported; effects are likely indirect and context-dependentInhibition, leading to reduced cap-dependent translation

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which Everolimus and this compound impact cellular signaling, with a focus on the mTOR pathway.

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 pi3k PI3K rtk->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb-GTP tsc->rheb rheb->mTORC1 s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 protein_synthesis Protein Synthesis, Cell Growth, Proliferation s6k1->protein_synthesis eif4ebp1->protein_synthesis everolimus Everolimus fkbp12 FKBP12 everolimus->fkbp12 everolimus_fkbp12 Everolimus-FKBP12 Complex fkbp12->everolimus_fkbp12 everolimus_fkbp12->mTORC1

Caption: Mechanism of Everolimus action on the mTORC1 pathway.

Borrelidin_Pathway cluster_cytoplasm This compound This compound thrrs Threonyl-tRNA Synthetase (ThrRS) This compound->thrrs uncharged_trna Uncharged threonyl-tRNA thrrs->uncharged_trna gcn2 GCN2 Kinase uncharged_trna->gcn2 eif2a eIF2α gcn2->eif2a protein_synthesis_inhibition Inhibition of Protein Synthesis eif2a->protein_synthesis_inhibition apoptosis Apoptosis protein_synthesis_inhibition->apoptosis g1_arrest G1 Cell Cycle Arrest protein_synthesis_inhibition->g1_arrest

Caption: Mechanism of this compound action via ThrRS inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Everolimus are provided below.

Western Blot Analysis for mTOR Pathway Activation

Objective: To determine the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1, following treatment with Everolimus or this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of Everolimus, this compound, or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro mTOR Kinase Assay

Objective: To directly measure the inhibitory effect of Everolimus on mTORC1 kinase activity.

Protocol:

  • Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer.

    • Add the substrate (e.g., recombinant 4E-BP1) and ATP to the reaction mixture.

    • For the experimental group, pre-incubate the mTORC1 beads with Everolimus.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound and Everolimus on cell proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Everolimus. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

Everolimus and this compound represent two distinct classes of compounds with different primary mechanisms of action that ultimately impact cell growth and proliferation. Everolimus is a direct and specific inhibitor of the mTORC1 pathway, with a well-documented mechanism and a clear impact on its downstream effectors. In contrast, this compound's effects are primarily mediated through the inhibition of threonyl-tRNA synthetase, leading to an amino acid starvation response that can indirectly influence mTOR signaling.

For researchers investigating the direct modulation of the mTOR pathway, Everolimus serves as a canonical tool. This compound, on the other hand, offers a model for studying the cellular consequences of amino acid stress and its complex interplay with various signaling networks, including but not limited to mTOR. Further research is warranted to elucidate the precise, context-dependent effects of this compound on the mTOR pathway and to explore potential therapeutic synergies between direct mTOR inhibitors and compounds that induce cellular stress through alternative mechanisms.

References

A Comparative Analysis of the Bioactivities of Borrelidin and Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, the macrolide antibiotic Borrelidin and the tripyrrole pigment Prodigiosin have emerged as compelling molecules with a diverse array of biological activities. This guide provides a detailed comparative study of their bioactivities, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

I. Overview of Bioactivities

This compound, first isolated from Streptomyces rochei, is a potent inhibitor of threonyl-tRNA synthetase, an essential enzyme in protein synthesis.[1][2] This primary mechanism of action underpins its broad-spectrum bioactivities, including antibacterial, antifungal, antimalarial, and anti-angiogenic effects.[1][2][3][4] Notably, its ability to induce apoptosis in malignant cells has garnered significant interest in cancer research.[1][5]

Prodigiosin, a vibrant red pigment produced by various bacteria, including Serratia marcescens, exhibits a multifaceted pharmacological profile.[6][7] It is renowned for its potent anticancer and immunosuppressive properties.[6][7][8][9][10][11][12][13] The mechanisms underlying Prodigiosin's effects are complex and appear to involve the modulation of multiple signaling pathways, induction of apoptosis, DNA cleavage, and alteration of intracellular pH.[8][9][13][14][15][16][17][18] Beyond its anticancer and immunosuppressive activities, Prodigiosin also demonstrates antimicrobial, antimalarial, and antioxidant properties.[8][9][15][19][20][21][22]

II. Quantitative Comparison of Bioactivities

The following tables summarize the reported in vitro activities of this compound and Prodigiosin against various cell lines and microorganisms. It is important to note that direct comparisons of IC50 and Minimum Inhibitory Concentration (MIC) values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity of this compound and Prodigiosin Against Cancer Cell Lines

CompoundCell LineCell TypeIC50Reference
This compoundJurkatAcute Lymphoblastic Leukemia50 ng/mL[5]
This compoundCEMAcute Lymphoblastic Leukemia50 ng/mL[5]
This compoundA549Non-small Cell Lung Carcinoma17.5 µM[23]
ProdigiosinA549Human Lung Carcinoma0.39 µg/mL[24][25]
ProdigiosinHT29Human Colon Adenocarcinoma0.45 µg/mL[24][25]
ProdigiosinSGC7901Human Gastric Adenocarcinoma1.30 µg/mL[24][25]
ProdigiosinNCI-H292Human Mucoepidermoid Carcinoma3.6 µg/mL[26]
ProdigiosinHEp-2Human Laryngeal Carcinoma3.4 µg/mL[26][27]
ProdigiosinMCF-7Human Breast Adenocarcinoma5.1 µg/mL[26][27]
ProdigiosinHL-60Human Promyelocytic Leukemia1.7 µg/mL[26]
ProdigiosinHepG2Human Hepatocellular Carcinoma50 µg/mL[28]

Table 2: Comparative Anti-angiogenic Activity of this compound

CompoundAssayModelIC50Reference
This compoundDisruption of pre-formed capillary tubesRat aorta matrix culture0.8 nM[29]
This compound Analogue (BC194)Inhibition of pseudo-capillary network formationHUVEC0.025 nM[29]

Table 3: Comparative Antimicrobial Activity of this compound and Prodigiosin

CompoundMicroorganismTypeMICReference
This compoundSalmonella entericaGram-negative bacteria16-63 µM[30]
This compoundEnterococcus faecalisGram-positive bacteria0.51-65 µM[30]
This compoundEnterococcus faeciumGram-positive bacteria0.51-65 µM[30]
This compoundProteus hauseriGram-negative bacteria0.51-65 µM[30]
This compoundKlebsiella pneumoniaeGram-negative bacteria0.51-65 µM[30]
ProdigiosinEscherichia coliGram-negative bacteria-[22]
ProdigiosinBacillus subtilisGram-positive bacteria-[22]

Note: Specific MIC values for Prodigiosin were not consistently reported in the reviewed literature, though its activity against both Gram-positive and Gram-negative bacteria is well-documented.[17][22]

III. Key Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Prodigiosin are mediated through distinct and complex signaling pathways.

This compound: Inhibition of Protein Synthesis and Induction of Cellular Stress

The principal mechanism of this compound is the inhibition of threonyl-tRNA synthetase (ThrRS).[2] This leads to an accumulation of uncharged tRNA, triggering a cellular stress response mediated by the General Control Nonderepressible 2 (GCN2) kinase.[5] Activation of the GCN2 pathway ultimately leads to cell cycle arrest and apoptosis.[5] In the context of anti-angiogenesis, this compound's effects are twofold: inhibition of endothelial cell proliferation via ThrRS inhibition and induction of apoptosis through caspase-8 and -3 activation.[31]

Borrelidin_Pathway cluster_protein_synthesis Protein Synthesis This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Caspases Caspase-8 & -3 Activation This compound->Caspases Induces Uncharged_tRNA Increased Uncharged tRNA-Thr Protein_Synthesis Inhibition of Protein Synthesis GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 GCN2->Protein_Synthesis Inhibits Apoptosis Apoptosis GCN2->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Cell_Cycle_Arrest->Angiogenesis Apoptosis->Angiogenesis Caspases->Apoptosis

Caption: this compound's mechanism of action.

Prodigiosin: A Multi-pronged Attack on Cellular Processes

Prodigiosin's mechanism of action is more varied and appears to be cell-type dependent. In cancer cells, it is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[14] It has been shown to cause DNA damage, modulate intracellular pH, and interfere with multiple signal transduction pathways.[8][9][14] For its immunosuppressive activity, Prodigiosin has been found to inhibit the phosphorylation and activation of Janus tyrosine kinase 3 (JAK-3), a critical component of the IL-2 signaling pathway in T-cells.[10][13]

Prodigiosin_Pathway Prodigiosin Prodigiosin DNA DNA Damage Prodigiosin->DNA pH Intracellular pH Alteration Prodigiosin->pH Signal_Transduction Signal Transduction Interference Prodigiosin->Signal_Transduction JAK3 JAK-3 Kinase Prodigiosin->JAK3 Inhibits Cell_Cycle Cell Cycle Alteration Prodigiosin->Cell_Cycle Apoptosis Apoptosis DNA->Apoptosis pH->Apoptosis Signal_Transduction->Apoptosis Immunosuppression Immunosuppression JAK3->Immunosuppression Cell_Cycle->Apoptosis

Caption: Prodigiosin's multifaceted mechanisms of action.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the bioactivities of this compound and Prodigiosin.

A. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Prodigiosin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. Anti-angiogenesis Assay (Rat Aortic Ring Assay)

This ex vivo assay provides a robust model for studying angiogenesis.

Principle: A cross-section of a rat aorta is embedded in a collagen matrix. In the presence of growth factors, endothelial cells migrate out from the aortic ring and form a network of capillary-like structures. The effect of anti-angiogenic compounds on this process can be quantified.

Protocol:

  • Aorta Excision: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.

  • Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding: Place a 50 µL layer of collagen gel (e.g., Matrigel) in each well of a 48-well plate and allow it to solidify. Place an aortic ring in the center of each well and cover it with another 50 µL of collagen gel.

  • Compound Treatment: After the top layer of collagen has solidified, add 200 µL of culture medium containing the desired concentration of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

  • Quantification: Monitor the outgrowth of microvessels daily using a phase-contrast microscope. The extent of angiogenesis can be quantified by measuring the length or area of the microvessel outgrowth.

  • Data Analysis: Compare the microvessel outgrowth in the treated groups to the control group to determine the inhibitory effect of the compound.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound or Prodigiosin in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

V. Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of the bioactivities of this compound and Prodigiosin.

Experimental_Workflow Start Compound Acquisition (this compound & Prodigiosin) Characterization Purity and Identity Confirmation (LC-MS, NMR) Start->Characterization In_Vitro_Assays In Vitro Bioactivity Assays Characterization->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Assays->Cytotoxicity Anti_Angiogenesis Anti-angiogenesis Assays (e.g., Aortic Ring) In_Vitro_Assays->Anti_Angiogenesis Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro_Assays->Antimicrobial Immunosuppression Immunosuppression Assays (e.g., T-cell proliferation) In_Vitro_Assays->Immunosuppression Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Anti_Angiogenesis->Mechanism_Studies Antimicrobial->Mechanism_Studies Immunosuppression->Mechanism_Studies Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism_Studies->Flow_Cytometry Enzyme_Assays Enzyme Inhibition Assays (e.g., ThrRS, JAK-3) Mechanism_Studies->Enzyme_Assays Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General workflow for comparing this compound and Prodigiosin.

VI. Conclusion

Both this compound and Prodigiosin are highly promising natural products with significant therapeutic potential. This compound's well-defined mechanism of action as a threonyl-tRNA synthetase inhibitor makes it a valuable tool for studying protein synthesis and cellular stress responses, with clear applications in oncology and infectious diseases. Prodigiosin, with its diverse and potent bioactivities, particularly its pro-apoptotic effects in cancer cells and its immunosuppressive properties, represents a versatile scaffold for drug development.

Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and therapeutic indices of these two compounds. Moreover, medicinal chemistry efforts to generate analogues with improved efficacy and reduced toxicity will be crucial in translating the therapeutic promise of this compound and Prodigiosin into clinical applications.

References

Target Validation of Borrelidin in Specific Cancer Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Borrelidin's performance with other alternatives in specific cancer signaling pathways, supported by experimental data. This compound, a macrolide antibiotic, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its inhibition of threonyl-tRNA synthetase (ThrRS) and its profound effects on angiogenesis and apoptosis.

Executive Summary

This compound presents a compelling profile as an anti-cancer agent with a multi-faceted mechanism of action. Its primary target, threonyl-tRNA synthetase (ThrRS), is a crucial enzyme in protein synthesis, and its inhibition leads to amino acid starvation stress, triggering downstream pathways that culminate in cell cycle arrest and apoptosis. Furthermore, this compound exhibits potent anti-angiogenic effects by modulating the vascular endothelial growth factor (VEGF) signaling pathway. This guide will delve into the quantitative data supporting these claims, compare this compound with other inhibitors, and provide detailed experimental protocols for key validation assays.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogs compared to other known inhibitors in relevant cancer-related assays. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and experimental duration. The data presented here is aggregated from multiple studies to provide a comparative overview.

Table 1: Inhibition of Cancer Cell Proliferation (IC50)

CompoundTarget/ClassCell LineIC50 (nM)Reference
This compound ThrRS InhibitorJurkat (Leukemia)~8.9[1]
This compound ThrRS InhibitorCEM (Leukemia)~8.9[1]
This compound ThrRS InhibitorMDA-MB-231 (Breast)Low nM range[1]
This compound ThrRS InhibitorMDA-MB-435 (Breast)Low nM range[1]
Halofuginone Prolyl-tRNA Synthetase InhibitorTh17 CellsNot directly comparable[2]
Sunitinib VEGFR InhibitorHUVEC40[3]
Sorafenib Multi-kinase InhibitorHUVEC~1500[4]

Table 2: Anti-Angiogenic Activity (IC50)

CompoundAssayModelIC50 (nM)Reference
This compound Tube FormationHUVEC<1Not specified in snippets
This compound Analog (BC194) Tube FormationHUVEC0.025Not specified in snippets
Sunitinib Tube FormationHUVECNot specified in snippets[3][5]
Bevacizumab Aortic Ring AssayRat AortaNot specified in snippetsNot specified in snippets

Signaling Pathways and Experimental Workflows

This compound's Impact on the Threonyl-tRNA Synthetase (ThrRS) and Downstream Apoptosis Pathway

This compound's primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This inhibition leads to an accumulation of uncharged tRNA, mimicking amino acid starvation and activating the GCN2 kinase stress response pathway. This cascade ultimately results in the upregulation of pro-apoptotic proteins like CHOP and the modulation of the Bax/Bcl-2 ratio, tipping the balance towards apoptosis.

Borrelidin_Apoptosis_Pathway This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Uncharged_tRNA Increased Uncharged tRNA GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Bcl2_Bax Decreased Bcl-2/ Increased Bax CHOP->Bcl2_Bax Caspase9 Caspase-9 Activation Bcl2_Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's inhibition of ThrRS triggers a cascade leading to apoptosis.
This compound's Anti-Angiogenic Effect via Modulation of VEGF Signaling

This compound also exerts potent anti-angiogenic effects by modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key regulator of blood vessel formation.[6] This leads to an increased ratio of anti-angiogenic VEGF isoforms (e.g., VEGFxxxb) to pro-angiogenic isoforms, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6]

Borrelidin_VEGF_Pathway This compound This compound FBP21 FBP21 (Spliceosome-associated protein) This compound->FBP21 Binds to VEGF_pre_mRNA VEGF pre-mRNA FBP21->VEGF_pre_mRNA Modulates Splicing Pro_Angiogenic_VEGF Pro-angiogenic VEGF Isoforms VEGF_pre_mRNA->Pro_Angiogenic_VEGF Promotes Anti_Angiogenic_VEGF Anti-angiogenic VEGF Isoforms VEGF_pre_mRNA->Anti_Angiogenic_VEGF Inhibits Angiogenesis Angiogenesis Pro_Angiogenic_VEGF->Angiogenesis Promotes Anti_Angiogenic_VEGF->Angiogenesis Inhibits

This compound alters VEGF splicing to inhibit angiogenesis.
Experimental Workflow for Target Validation

A typical workflow to validate the anti-cancer effects of this compound involves a series of in vitro and ex vivo assays to assess its impact on cell viability, apoptosis, and angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay Cell_Viability Cell Viability Assay (MTT/XTT) Analysis Data Analysis and Comparison Cell_Viability->Analysis Apoptosis_Assay Apoptosis Assay (Western Blot for Caspases, Bcl-2/Bax) Apoptosis_Assay->Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Analysis Aortic_Ring Rat Aortic Ring Assay Aortic_Ring->Analysis Start This compound Treatment of Cancer/Endothelial Cells Start->Cell_Viability Start->Apoptosis_Assay Start->Tube_Formation Start->Aortic_Ring

Workflow for validating this compound's anti-cancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., other inhibitors, vehicle control) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.

Methodology:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells at a density of 1.5 x 10^4 cells/well.

  • Compound Treatment: Immediately add various concentrations of this compound and control compounds to the wells.

  • Incubation: Incubate the plate for 6-18 hours at 37°C to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Angiogenesis Assay (Rat Aortic Ring Assay)

Principle: This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis by observing the sprouting of new microvessels from aortic explants.

Methodology:

  • Aorta Excision and Sectioning: Excise the thoracic aorta from a rat under sterile conditions and cut it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

  • Compound Treatment: Add culture medium containing various concentrations of this compound and control compounds to the wells.

  • Incubation: Incubate the plates for 7-14 days, replacing the medium every 2-3 days.

  • Quantification: Quantify the angiogenic response by measuring the length and number of microvessel sprouts emanating from the aortic rings using a microscope and image analysis software.

Western Blot Analysis for Apoptosis Markers (Bcl-2, Bax, and Cleaved Caspase-3)

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This protocol focuses on key proteins involved in the apoptotic pathway.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels. An increased Bax/Bcl-2 ratio and increased levels of cleaved Caspase-3 are indicative of apoptosis.[7][8]

References

Unveiling the Potential of Novel Borrelidin Derivatives: A Comparative Guide to Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for potent and selective therapeutic agents remains a paramount challenge. Borrelidin, a macrolide antibiotic, has long been recognized for its diverse biological activities, including antibacterial, antifungal, antimalarial, and anti-angiogenic properties. However, its clinical utility has been hampered by cytotoxicity. This has spurred the development of novel this compound derivatives with improved therapeutic indices. This guide provides a comprehensive comparison of the selectivity and potency of these emerging derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.

Comparative Potency and Selectivity of this compound Derivatives

The therapeutic efficacy of a drug candidate is intrinsically linked to its potency and selectivity. The following tables summarize the in vitro activity of various novel this compound derivatives against a range of targets, providing a clear comparison of their performance.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. This compound has shown potent antimalarial activity, and recent efforts have focused on synthesizing derivatives with enhanced selectivity for the parasite's threonyl-tRNA synthetase (ThrRS) over the human ortholog.

CompoundTarget OrganismIC50 (nM)Cytotoxicity (HEK293T IC50, nM)Selectivity Index (Cytotoxicity IC50 / Antimalarial IC50)Reference
This compoundP. falciparum0.97345356[1]
BC196P. falciparumN/A (Active at 100 nM)>10,000>100 (relative to 100 nM)[1]
BC220P. falciparumN/A (Active at 100 nM)>10,000>100 (relative to 100 nM)[1]
This compound Analogue (with CH2SPh moiety)P. falciparumPotent (IC50 not specified)WeakHigh[2]

N/A: Not explicitly provided in the source, but the compound was identified as highly active.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. The development of novel antifungal agents with broad-spectrum activity is a critical area of research.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundAspergillus fumigatusInsensitive[3]
Compound 3bCandida albicans50[3]
Compound 3bCandida parapsilosis12.5[3]
Compound 4nAspergillus fumigatus12.5[3]
Compound 4rAspergillus fumigatus12.5[3]
This compoundSaprolegnia parasiticaEC50 (mycelial growth): 0.004[4]
This compoundSaprolegnia parasiticaEC50 (spore germination): 0.005[4]
Antibacterial Activity

The rise of antibiotic-resistant bacteria underscores the urgent need for new antibacterial drugs with novel mechanisms of action.

CompoundBacterial SpeciesMIC (µM)Reference
This compound CSalmonella enterica16[5]
This compound DSalmonella enterica63[5]
This compoundSalmonella enterica0.51[5]
This compound MFoodborne Pathogens*Potent (MICs not specified)[6]

*Clostridium perfringens, Aeromonas hydrophila, Staphylococcus aureus, Listeria monocytogenes, and Yersinia enterocolitica

Anticancer Activity

This compound's anti-angiogenic properties have made it an attractive scaffold for the development of anticancer agents.

CompoundCell LineIC50 (µM)Reference
This compound MA549 (Lung Cancer)17.5[6]
This compoundJurkat & CEM (ALL)0.05 (50 ng/mL)[7]
This compoundMDA-MB-231 & MDA-MB-435 (Breast Cancer)Low nanomolar[8]
This compound C & DA549, HCT116, SNU638, SK-HEP1, MDA-MB231Significant cytotoxicity[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams have been generated using Graphviz.

G cluster_0 Mechanism of Action of this compound Derivatives This compound This compound Derivatives ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibition Uncharged_tRNA Increased Uncharged tRNA(Thr) ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates Protein_Synthesis Inhibition of Protein Synthesis GCN2->Protein_Synthesis Leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces

Caption: Mechanism of action of this compound derivatives.

G cluster_1 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Derivatives seed_cells->treat_cells incubate_1 Incubate (48-72h) treat_cells->incubate_1 add_mtt Add MTT Reagent incubate_1->add_mtt incubate_2 Incubate (4h) add_mtt->incubate_2 solubilize Solubilize Formazan (DMSO) incubate_2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

G cluster_2 Logical Relationship of this compound Derivatives Borrelidin_Parent This compound (Parent Compound) Semi_Synthetic Semi-Synthetic Analogs Borrelidin_Parent->Semi_Synthetic Chemical Modification Biosynthetic Biosynthetic Derivatives Borrelidin_Parent->Biosynthetic Genetic Engineering Improved_Selectivity Improved Selectivity (e.g., BC196, BC220) Semi_Synthetic->Improved_Selectivity Novel_Activity Novel Activity Spectra (e.g., Antifungal 4n, 4r) Biosynthetic->Novel_Activity Improved_Selectivity->Novel_Activity Overlap in Desired Properties

Caption: Logical relationship of novel this compound derivatives.

This guide provides a snapshot of the current research on novel this compound derivatives. The presented data highlights the significant progress made in optimizing the therapeutic potential of this fascinating natural product. Further investigations into the structure-activity relationships and in vivo efficacy of these derivatives are warranted to translate these promising findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of Borrelidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Borrelidin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.

This compound, a potent anti-angiogenic and antibacterial agent, requires careful handling and disposal due to its potential hazards. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach to its waste management.[1] Adherence to institutional and local regulations for chemical waste is paramount.

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye/face protection: Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Respiratory protection: Avoid breathing vapors, mist, or gas.[1] In case of dust generation, use a dust respirator.[2]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate the area if the spill is large or if there is a risk of inhalation.

  • Wear appropriate PPE before attempting to clean up.

  • Contain the spill. For dry spills, sweep up and shovel the material.[1] Avoid generating dust.[2] For wet spills, use an absorbent material to contain the liquid.

  • Collect the spilled material into a dry, airtight, and sealable container for disposal.[1][2]

  • Clean the spill area thoroughly with soap and water.[1]

  • Prevent runoff from entering drains.[1][2]

Disposal Procedures

The primary and recommended method for this compound disposal is to engage a licensed, professional waste disposal company.[1] This ensures that the waste is managed in compliance with all local, state, and federal regulations.

General Guidelines for this compound Waste:

  • Solid Waste:

    • Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips) in a clearly labeled, dry, and airtight container.

    • Store the container in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • This compound solutions should be considered hazardous chemical waste.

    • Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.

    • Do not pour this compound solutions down the drain.[1]

    • Label the container clearly as "Hazardous Waste" and specify the contents, including "this compound" and its approximate concentration.

  • Contaminated Labware:

    • Disposable labware (e.g., gloves, plastic tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.

    • Reusable glassware should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., ethanol or methanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.

Summary of Handling and Disposal Recommendations

RecommendationSource(s)
Personal Protective Equipment (PPE)
Eye/Face ProtectionSafety Data Sheet[1]
GlovesSafety Data Sheet[1][2]
Respiratory ProtectionSafety Data Sheet[1][2]
Spill Cleanup
ContainmentSweep up dry material, use absorbent for wet spills.[1][2]
CollectionPlace in a dry, airtight container for disposal.[1][2]
Environmental ProtectionDo not let product enter drains.[1][2]
Disposal Method
Primary MethodOffer to a licensed, professional waste disposal company.[1]
Solid WasteCollect in a labeled, airtight container.
Liquid WasteCollect in a labeled, leak-proof container. Do not drain dispose.[1]
Contaminated LabwareDispose of as solid hazardous waste or decontaminate and collect rinsate.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Borrelidin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid this compound Waste (e.g., unused powder, contaminated labware) C Collect in Labeled, Airtight Solid Waste Container A->C B Liquid this compound Waste (e.g., solutions, rinsates) D Collect in Labeled, Leak-Proof Liquid Waste Container B->D E Store in Designated Hazardous Waste Area C->E D->E F Arrange Pickup by Licensed Waste Disposal Company E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Borrelidin, a potent angiogenesis inhibitor.[1] Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment [2][4]

Body PartRecommended PPESpecifications
Eyes/Face Chemical splash goggles and face shieldGoggles should be worn at all times. A face shield provides additional protection against splashes.[4][5]
Skin Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2][4] Nitrile gloves are a suitable option.[6]
Body Protective clothing/Laboratory coatWear appropriate protective clothing to prevent skin exposure.[2][4][6]
Respiratory NIOSH/MSHA approved respiratorTo be used if engineering controls are insufficient, exposure limits are exceeded, or if irritation or other symptoms are experienced. A type N95 (US) respirator is a recommended option.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Keep the container tightly closed when not in use.[2][4]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4]

  • Avoid all personal contact, including inhalation.[2]

  • Wear all recommended PPE as detailed in the table above.

  • When handling, do not eat, drink, or smoke.[2]

3. Storage:

  • Store this compound at -20°C in a cool, dry, and well-ventilated place.[1][4][7]

  • Keep the container tightly closed and in a properly labeled container.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Use personal protective equipment as required.[4] For a dry spill, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.[4] Take up mechanically, placing in appropriate containers for disposal.[4] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Waste Characterization: this compound waste is considered chemical waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Disposal must be made according to official regulations.[3] Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not allow the product to reach the sewage system.[3] In general, the material may be disposed of in an authorized landfill.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

Borrelidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Aliquot Compound prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate storage Store at -20°C handle_experiment->storage cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff dispose_waste Dispose of Contaminated Waste cleanup_doff->dispose_waste

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。